Nipradilol
描述
属性
IUPAC Name |
[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCPLEZZPVJJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868615 | |
| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81486-22-8 | |
| Record name | Nipradilol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81486-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nipradilol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIPRADILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual Pharmacological Profile of Nipradilol: A Technical Overview of its Beta-Blockade and Nitric Oxide Donor Actions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a unique cardiovascular and anti-glaucoma agent characterized by a dual mechanism of action: non-selective beta-adrenergic receptor blockade and nitric oxide (NO) donation.[1][2][3][4][5] This technical guide provides an in-depth analysis of these two core pharmacological activities, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
I. Beta-Adrenergic Receptor Blockade
This compound functions as a non-selective antagonist at beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2][3] This blockade of catecholamine (e.g., adrenaline and noradrenaline) binding leads to a reduction in heart rate, myocardial contractility, and overall cardiac output, which are beneficial effects in the management of hypertension and angina.[2]
Quantitative Data: Beta-Adrenergic Receptor Antagonism
Table 1: Relative Beta-Adrenoceptor Blocking Activity of this compound and its Isomers
| Compound | Relative pA2 Value |
| SR isomer | > this compound |
| This compound | > SS isomer |
| SS isomer | ≥ Denitro-nipradilol |
| Denitro-nipradilol | > RR isomer |
| RR isomer | > RS isomer |
| (Data sourced from a study on pig isolated coronary arteries) |
It is important to note that the nitroxy group in the this compound structure appears to contribute to its beta-adrenoceptor blocking activity, as this compound was found to be more potent than its denitrated metabolite.
II. Nitric Oxide Donation and Vasodilation
A distinguishing feature of this compound is its ability to act as a nitric oxide (NO) donor.[2][3] This property contributes to its vasodilatory effects, which are beneficial for reducing blood pressure and, in the context of glaucoma, improving ocular blood flow and reducing intraocular pressure (IOP).[1][3]
Signaling Pathway
The NO released from this compound activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.
Figure 1: Nitric Oxide Signaling Pathway of this compound.
Quantitative Data: Vasodilatory and IOP-Lowering Effects
The vasodilatory and intraocular pressure-lowering effects of this compound have been quantified in various studies.
Table 2: Vasodilatory Effects of this compound
| Parameter | Tissue | Agonist | This compound EC50 (µM) |
| Relaxation | Rabbit Ciliary Artery | Phenylephrine | 21.6 ± 16.3 |
| Relaxation | Rabbit Ciliary Artery | High K+ | 230 ± 130 |
| (Data sourced from a study on isolated rabbit ciliary artery) |
Table 3: Effects of Topical this compound (0.25%) on Intraocular Pressure (IOP)
| Study Population | Parameter | Result |
| Normotensive Volunteers | Maximum IOP Reduction | 4.2 mm Hg |
| Normotensive Volunteers | Decrease in Aqueous Flow Rate | 20% |
| Ocular Hypertensive Patients (8 weeks) | IOP Reduction | Sustained decrease without tachyphylaxis |
III. Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of this compound's dual actions.
Assessment of Beta-Adrenergic Blockade: Schild Analysis
Objective: To determine the potency of this compound as a competitive antagonist at beta-adrenergic receptors.
Protocol:
-
Tissue Preparation: Isolate a suitable tissue preparation containing beta-adrenergic receptors, such as guinea-pig atria (for β1) or trachea (for β2). Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a beta-adrenergic agonist (e.g., isoprenaline).
-
Antagonist Incubation: In separate experiments, incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period.
-
Shifted Agonist Curve: In the presence of this compound, generate a new cumulative concentration-response curve for the same agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.
Figure 2: Workflow for Schild Analysis of this compound.
Measurement of Nitric Oxide Release
Objective: To directly quantify the release of nitric oxide from this compound.
Protocol (using a fluorescent NO probe):
-
Cell Culture: Culture a suitable cell line, such as human coronary arterial smooth muscle cells (HCASMC), on a platform suitable for microscopy.
-
Probe Loading: Load the cells with a fluorescent NO probe (e.g., Diaminofluorescein-2 Diacetate, DAF-2 DA).
-
Baseline Measurement: Acquire baseline fluorescence images of the cells.
-
This compound Application: Add this compound to the cell culture medium.
-
Fluorescence Imaging: Acquire fluorescence images at regular time intervals to monitor the increase in fluorescence, which is proportional to the amount of NO released.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics of NO release.
Determination of cGMP Levels
Objective: To measure the increase in intracellular cGMP in response to this compound-donated NO.
Protocol (using Radioimmunoassay - RIA):
-
Tissue/Cell Preparation: Prepare isolated tissues (e.g., rabbit aorta) or cultured cells and incubate them in a physiological buffer.
-
This compound Treatment: Treat the preparations with various concentrations of this compound for a specified duration.
-
Sample Lysis: Terminate the reaction and lyse the cells/tissues to release intracellular contents.
-
Radioimmunoassay: Perform a competitive radioimmunoassay using a commercially available cGMP RIA kit. This typically involves incubating the sample with a known amount of radiolabeled cGMP and a cGMP-specific antibody.
-
Quantification: Measure the radioactivity of the antibody-bound fraction. The amount of cGMP in the sample is inversely proportional to the measured radioactivity.
-
Data Analysis: Construct a standard curve using known concentrations of cGMP to determine the cGMP concentration in the experimental samples.
Conclusion
This compound's dual pharmacological profile as a non-selective beta-blocker and a nitric oxide donor provides a multi-faceted therapeutic approach for cardiovascular and ocular conditions. Its beta-blocking activity contributes to the management of hypertension and angina, while its NO-donating property leads to beneficial vasodilation and reduction of intraocular pressure. This technical guide has provided a detailed overview of these mechanisms, supported by available quantitative data and experimental methodologies. Further research to determine the specific binding affinities (pA2 or Ki values) of this compound for β1 and β2 adrenergic receptors would provide a more complete understanding of its beta-blocking characteristics.
References
- 1. This compound displays a unique pharmacological profile of affinities for the different alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pa2online.org [pa2online.org]
- 3. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. beta-Adrenoceptor blocking activities of this compound and its optical isomers in pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Action Vasodilator and Neuroprotectant: A Deep Dive into the Pharmacological Profile of Nipradilol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a multifaceted pharmacological agent with a unique dual mechanism of action, positioning it as a significant molecule in the treatment of cardiovascular and ocular diseases.[1] Marketed under trade names such as HY-760 and NIP-760, this compound is primarily recognized for its non-selective beta-adrenergic antagonism and its nitric oxide (NO) donating properties.[1] This comprehensive technical guide delves into the core pharmacological profile of this compound, its therapeutic potential, and the experimental methodologies used to elucidate its effects.
Pharmacological Profile
This compound's pharmacological activity is characterized by its interaction with multiple receptor systems and its ability to generate a key signaling molecule. This unique combination of actions contributes to its therapeutic efficacy in conditions like hypertension, angina pectoris, and glaucoma.[2]
Adrenergic Receptor Antagonism
This compound is a non-selective beta-adrenoceptor antagonist, blocking both β1 and β2 adrenergic receptors.[3] This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, myocardial contractility, and cardiac output.[2] Additionally, this compound exhibits selective α1-adrenoceptor blocking properties.[4] This alpha-blocking activity contributes to its vasodilatory effects.
Nitric Oxide Donation
A key feature that distinguishes this compound from traditional beta-blockers is its ability to act as a nitric oxide (NO) donor.[3] The nitroxy group within its chemical structure is capable of releasing NO, a potent vasodilator.[1] This NO-mediated vasodilation relaxes vascular smooth muscle, improves blood flow, and reduces vascular resistance.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding this compound's interaction with adrenergic receptors.
Table 1: Beta-Adrenoceptor Blocking Activity of this compound and its Optical Isomers
| Compound | Relative pA2 Value Order |
| SR Isomer | 1 |
| This compound | 2 |
| SS Isomer | 3 |
| Denitro this compound | 4 (Tie) |
| RR Isomer | 4 (Tie) |
| RS Isomer | 5 |
Data from a study on pig isolated coronary arteries. The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.[1]
Table 2: Affinity (pKi) of this compound and its Isomers for α1-Adrenoceptor Subtypes
| Compound | pKi (α1-High Affinity Sites) |
| SR Isomer | > this compound |
| This compound | ≥ RR Isomer |
| RR Isomer | ≥ SS-RS Isomers |
| SS-RS Isomers | >> Denitrothis compound |
Data from radioligand binding assays in rat heart, brain, and spleen. The pKi value is the negative logarithm of the inhibitory constant (Ki) and is a measure of binding affinity. A higher pKi value indicates greater affinity.[4]
Table 3: Human Pharmacokinetic Parameters of this compound (Topical Administration for Glaucoma)
| Parameter | Value | Reference |
| Plasma Concentration (after topical instillation) | 0.3 nmol/L | [4] |
| Onset of Action (IOP reduction) | Within a few hours | [2] |
| Duration of IOP Reduction (0.25% solution) | Up to 12 hours | [2] |
Table 4: Effects of Topical 0.25% this compound on Aqueous Humor Dynamics in Humans
| Parameter | Effect | Reference |
| Intraocular Pressure (IOP) | Maximum reduction of 4.2 mmHg | [2] |
| Aqueous Flow Rate | Decreased by 20% in the treated eye | [2] |
| Uveoscleral Outflow | Increased | [2] |
| Tonographic Outflow Facility | No significant effect | [2] |
| Episcleral Venous Pressure | No significant effect | [2] |
Signaling Pathways
This compound's therapeutic effects are mediated through distinct signaling pathways.
Beta-Adrenergic Receptor Blockade
By blocking beta-adrenergic receptors, this compound antagonizes the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by catecholamines. This prevents the activation of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).
Nitric Oxide-cGMP Pathway
The nitric oxide donated by this compound diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of events that ultimately results in smooth muscle relaxation and vasodilation. A similar pathway is implicated in its neuroprotective effects.
Therapeutic Potential
This compound's unique pharmacological profile translates into significant therapeutic potential in several clinical areas.
-
Glaucoma: By reducing aqueous humor production (a beta-blocker effect) and increasing uveoscleral outflow (an effect potentially linked to NO), this compound effectively lowers intraocular pressure (IOP).[2] Its vasodilatory action may also improve ocular blood flow, offering a potential neuroprotective effect on the optic nerve.
-
Hypertension: The combination of reduced cardiac output (beta-blockade) and decreased peripheral vascular resistance (alpha-blockade and NO-mediated vasodilation) makes this compound an effective antihypertensive agent.[2]
-
Angina Pectoris: By reducing myocardial oxygen demand (due to decreased heart rate and contractility) and potentially increasing myocardial oxygen supply (through coronary vasodilation), this compound can alleviate the symptoms of angina.[2]
-
Neuroprotection: Studies have shown that this compound can protect retinal ganglion cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity, an effect attributed to its NO-donating properties.[5] This suggests a broader neuroprotective potential beyond its IOP-lowering effects in glaucoma.
Experimental Protocols
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo experimental models.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of this compound for adrenergic receptors.
-
Objective: To determine the binding affinity (Ki) of this compound and its isomers for α1-adrenoceptor subtypes.
-
Methodology:
-
Membrane Preparation: Homogenize tissues rich in the target receptors (e.g., rat heart, brain, spleen) to isolate cell membranes.
-
Competitive Binding: Incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) and varying concentrations of the unlabeled competitor (this compound or its isomers).
-
Separation: Separate the bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[4]
-
Isometric Tension Recording in Isolated Arteries
This technique is used to assess the vasodilatory effects of this compound.
-
Objective: To measure the relaxation of vascular smooth muscle in response to this compound.
-
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., rabbit ciliary artery) and mount them in an organ bath containing a physiological salt solution.[6]
-
Contraction: Induce a sustained contraction in the arterial rings using a vasoconstrictor (e.g., high potassium solution or phenylephrine).[6]
-
Drug Application: Add cumulative concentrations of this compound to the organ bath.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Plot the concentration-response curve for this compound-induced relaxation and determine the EC50 (the concentration that produces 50% of the maximal relaxation).[6]
-
NMDA-Induced Retinal Damage Model
This in vivo model is used to evaluate the neuroprotective effects of this compound.
-
Objective: To assess the ability of this compound to protect retinal ganglion cells from excitotoxicity.
-
Methodology:
-
Induction of Damage: Inject N-methyl-D-aspartate (NMDA) into the vitreous of one eye of a rat to induce excitotoxic retinal damage.[5]
-
Treatment: Administer this compound (e.g., topically or via co-injection with NMDA).[5]
-
Histological Analysis: After a set period, euthanize the animal, and process the eyes for histology. Stain retinal sections to visualize the different cell layers.
-
Quantification: Count the number of cells in the ganglion cell layer (GCL) and measure the thickness of the inner plexiform layer (IPL) to quantify the extent of neuroprotection.[5]
-
Conclusion
This compound stands out as a unique therapeutic agent due to its combined beta-adrenergic and alpha-1-adrenergic blocking activities, coupled with its ability to donate nitric oxide. This multifaceted pharmacological profile provides a strong rationale for its use in the management of glaucoma, hypertension, and angina pectoris. Furthermore, its demonstrated neuroprotective effects open up exciting avenues for future research and potential new therapeutic applications. The experimental methodologies detailed herein have been instrumental in characterizing this compound's mechanism of action and continue to be valuable tools for the development of novel drugs with similar multi-target profiles.
References
- 1. beta-Adrenoceptor blocking activities of this compound and its optical isomers in pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of topical this compound, a beta blocking agent with alpha blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ovid.com [ovid.com]
- 6. Vasodilatory effects of this compound, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Nipradilol: A Technical Guide to its Vasodilatory and Ocular Blood Flow-Enhancing Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nipradilol is a pharmaceutical agent with a unique dual mechanism of action, functioning as both a non-selective β-adrenergic receptor antagonist and a nitric oxide (NO) donor.[1][2] This dual activity makes it a subject of significant interest for its therapeutic potential in cardiovascular and ocular conditions, particularly glaucoma.[2] This technical guide provides an in-depth analysis of this compound's role in vasodilation and the improvement of ocular blood flow, summarizing key experimental findings, detailing methodologies, and illustrating the underlying signaling pathways.
Core Mechanism of Action: A Dual Approach to Vasodilation
This compound's vasodilatory effects stem from two primary mechanisms:
-
α1-Adrenergic Blockade: this compound exhibits α1-adrenergic receptor blocking properties, which contributes to vasodilation by inhibiting norepinephrine-induced vasoconstriction.[3]
-
Nitric Oxide (NO) Donation: A key feature of this compound is its ability to release nitric oxide, a potent endogenous vasodilator.[1][2] This NO-donating property is central to its effects on blood flow.
The combined action of β-blockade (reducing cardiac workload) and vasodilation (reducing peripheral resistance) makes this compound an effective agent for managing hypertension and improving tissue perfusion.[4]
Signaling Pathway of this compound-Induced Vasodilation
This compound, through its nitroxy moiety, directly donates nitric oxide (NO). This NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[5][6]
Impact on Ocular Blood Flow: Experimental Evidence
Numerous studies have demonstrated this compound's positive effects on ocular blood flow, a critical factor in the management of glaucoma, particularly normal-tension glaucoma where vascular factors are implicated.
Quantitative Data from Key Studies
The following tables summarize quantitative data from clinical and preclinical studies investigating the effects of this compound on ocular hemodynamics.
Table 1: Effect of Topical this compound on Retinal and Optic Nerve Head Blood Flow
| Parameter | Species/Population | Dosage | Duration | Method | Key Findings | Reference |
| Retinal Arterial Blood Flow | Healthy Volunteers | Single instillation | 4 hours | Laser Doppler Velocimetry | Significant increase (p < 0.05) | [7] |
| Retinal Arterial Diameter | Healthy Volunteers | Single instillation | 4 hours | Laser Doppler Velocimetry | Significant increase (p < 0.05) | [7] |
| Retinal Arterial Blood Flow Velocity | Healthy Volunteers | 0.25% twice daily | 2 weeks | Retinal Function Imager | Significant increase (2.65±0.48 to 3.02±0.45 mm/sec, p = 0.015) | [8] |
| Optic Nerve Head (ONH) Tissue Blood Velocity | Albino Rabbits | 0.25% twice daily | 14 days | Laser Speckle Method | 13% increase (P < 0.01) | [9] |
Table 2: Effect of Topical this compound on Intraocular Pressure (IOP) in Glaucoma Patients
| Population | Baseline IOP (mmHg) | IOP after 3 Years (mmHg) | IOP after 5 Years (mmHg) | % IOP Reduction (5 years) | Reference |
| Normal Tension Glaucoma (n=30) | 17.0 ± 1.8 | 14.1 ± 2.0 | 13.7 ± 2.1 | 19.4% | [10][11][12] |
| Primary Open-Angle Glaucoma/Ocular Hypertension (n=67) | Not specified | - | 4.0 - 4.8 mmHg reduction | - | [13] |
Detailed Experimental Protocols
This section outlines the methodologies employed in key studies to assess this compound's effects.
Measurement of Retinal Blood Flow in Healthy Volunteers
-
Study Design: A double-blind, placebo-controlled trial.[7]
-
Participants: Seven healthy male volunteers (mean age, 33 years).[7]
-
Intervention: A single instillation of this compound ophthalmic solution.[7]
-
Measurement Technique: A stabilized laser Doppler velocimetry system was used to measure retinal arterial blood flow, diameter, and velocity.[7]
-
Procedure: Measurements were taken every hour for 5 hours post-instillation. Intraocular pressure (IOP) and systemic blood pressure (BP) were also monitored.[7]
Evaluation of Optic Nerve Head Circulation in Rabbits
-
Study Design: A preclinical study in conscious albino rabbits.[9]
-
Intervention: Unilateral topical administration of 0.25% this compound solution twice daily for 14 days.[9]
-
Measurement Technique: The optic nerve head (ONH) circulation was assessed using the laser speckle method.[9]
-
Procedure: Baseline and post-treatment measurements of ONH tissue blood velocity were compared.[9]
Long-term Monitoring of IOP in Normal-Tension Glaucoma Patients
-
Study Design: A 5-year prospective, non-comparative study.[10][12]
-
Participants: Thirty patients with normal tension glaucoma.[10][12]
-
Measurement Technique:
-
Data Analysis: Changes in IOP, visual field parameters, and optic disk topography from baseline were evaluated.[10][12]
Conclusion
This compound's multifaceted mechanism of action, combining β-adrenergic blockade with nitric oxide-mediated vasodilation, provides a comprehensive approach to managing conditions characterized by increased vascular resistance and compromised blood flow. The evidence strongly supports its role in improving ocular blood flow, which is of particular therapeutic importance in the context of glaucomatous optic neuropathy. Further research is warranted to fully elucidate the long-term benefits of its hemodynamic and potential neuroprotective effects in ocular diseases. This guide provides a foundational understanding for researchers and clinicians involved in the development and application of novel therapies for vasodilation and ocular blood flow enhancement.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Vasodilatory effects of this compound, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of this compound, a beta-adrenoceptor blocker with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces vasodilation of canine isolated posterior ciliary artery via stimulation of the guanylyl cyclase-cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nitric Oxide-Guanylate Cyclase Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound, an alpha-beta blocker, on retinal blood flow in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effects of topical this compound, a beta-blocking agent with alpha-blocking and nitroglycerin-like activities, on aqueous humor dynamics and fundus circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase III long-term study and comparative clinical study of this compound ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Properties of Nipradilol on Retinal Ganglion Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a non-selective β-adrenergic and selective α1-adrenergic receptor antagonist that also possesses a nitric oxide (NO) donating property.[1][2][3] Originally developed as an anti-glaucoma agent to lower intraocular pressure, a growing body of evidence suggests that this compound exerts a direct neuroprotective effect on retinal ganglion cells (RGCs), independent of its pressure-lowering capabilities. This technical guide provides a comprehensive overview of the existing research on the neuroprotective properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound on RGCs has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.
Table 1: In Vitro RGC Survival Studies
| Model System | Treatment | Concentration | Outcome | Reference |
| Purified cultured postnatal rat RGCs | This compound | 10⁻⁵ M | 29.1% increase in survival of small RGCs | [1] |
| 10⁻⁵ M | 14.5% increase in survival of large RGCs | [1] | ||
| Timolol (B1209231) maleate (B1232345) | 10⁻⁵ - 10⁻⁸ M | No effect on survival rate | [1] | |
| Bunazosin (B1200336) | 10⁻⁵ - 10⁻⁸ M | No effect on survival rate | [1] | |
| Serum-deprived RGC-5 cells | This compound | Dose-dependent | Suppression of apoptosis | [4][5] |
| R28 retinal neuron model (serum deprivation) | This compound | 10 µM | Optimal inhibition of apoptosis | [6] |
| Sodium Nitroprusside (SNP) | 1.0 µM | Optimal inhibition of apoptosis | [6] |
Table 2: In Vivo RGC Protection Studies
| Model System | Treatment | Outcome | Reference |
| Optic nerve transection (rat) | Intravitreal this compound (1 x 10⁻⁴ M) | Significantly higher number of surviving RGCs compared to control | [7][8] |
| Optic nerve crush (rat) | Topical this compound (0.25%) | RGC density decreased to 89.60% of contralateral eye (vs. 71.58% in vehicle group) | [9][10] |
| NMDA-induced retinal damage (rat) | Intravitreal this compound | GCL cell numbers reduced to 67.8% of control (vs. 50.4% with NMDA alone) | [11][12] |
| IPL thickness reduced to 74.4% of control (vs. 47.8% with NMDA alone) | [11][12] | ||
| Ischemia-reperfusion injury (rat) | Intravitreal this compound (1.0 x 10⁻⁶ M) | Suppressed reduction in the number of RGCs | [13] |
| Axotomized cat RGCs | Intravitreal this compound (10⁻⁷ or 10⁻⁸ mol) | 41% RGC survival at day 14 (vs. 16% in control) | [14] |
| Increased number of regenerating ON RGCs (5.4-fold vs. control) | [15] | ||
| Increased number of regenerating OFF RGCs (8.2-fold vs. control) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental protocols used in the cited research.
In Vitro Retinal Ganglion Cell Culture and Survival Assay
This protocol is based on the methodology for isolating and culturing postnatal rat RGCs to assess the direct effects of pharmacological agents.[1]
-
RGC Isolation : RGCs are isolated from 2-day-old Sprague-Dawley rats using a two-step panning method.
-
Cell Culture : The purified RGCs are cultured in a serum-free medium.
-
Drug Administration : A series of this compound solutions (ranging from 10⁻¹⁰ to 10⁻⁵ mol/L) or a vehicle solution is added to the culture medium. For comparison, other agents like timolol maleate or bunazosin are also tested. To investigate the mechanism, a nitric oxide scavenger such as c-PTIO can be co-administered with this compound.[1]
-
Incubation : The cells are incubated for 48 hours.
-
Survival Rate Evaluation : The survival rate of RGCs is evaluated. A specialized system may be used to differentiate and quantify the survival of small and large RGCs separately.[1]
In Vivo Optic Nerve Crush Model
This in vivo model is used to study RGC death following axonal injury and to evaluate the neuroprotective potential of topically administered drugs.[9][10][16]
-
Retrograde Labeling (Optional but recommended) : One week prior to the injury, a fluorescent tracer (e.g., Fluoro-Gold) is injected into the superior colliculi of the rats to retrogradely label the RGCs.[9][10]
-
Anesthesia : The animal is anesthetized.
-
Optic Nerve Exposure : The conjunctiva is incised, and the optic nerve is carefully exposed without damaging the ophthalmic artery.[16]
-
Crush Injury : A calibrated forceps is used to apply a crush injury to the optic nerve for a short duration (e.g., 3-10 seconds) at a specific distance from the globe (e.g., 2 mm).[16][17]
-
Drug Administration : A topical solution of 0.25% this compound or a vehicle is administered to both eyes twice daily for the duration of the experiment.[9][10]
-
Post-Injury Period : The animals are monitored for a set period (e.g., 28 days).
-
RGC Quantification : After the experimental period, the retinas are dissected, flat-mounted, and the surviving Fluoro-Gold labeled RGCs are counted using fluorescence microscopy. The RGC density is then calculated and compared between the treated and control groups.[9][10]
Signaling Pathways
The primary mechanism underlying this compound's neuroprotective effect on RGCs is attributed to its ability to donate nitric oxide (NO).[2][5][7] The NO-related signaling pathway is believed to mediate the anti-apoptotic and pro-survival effects of the drug.[4]
The NO/cGMP/PKG Signaling Pathway
Several studies indicate that this compound exerts its anti-apoptotic effects through the canonical NO/cGMP/PKG pathway.[6][7]
-
NO Donation : this compound releases NO.
-
sGC Activation : NO diffuses into the RGC and activates soluble guanylate cyclase (sGC).
-
cGMP Production : sGC catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).
-
PKG Activation : cGMP, in turn, activates Protein Kinase G (PKG).
-
Downstream Effects : Activated PKG then phosphorylates downstream targets that ultimately lead to the inhibition of apoptotic pathways (e.g., by suppressing caspase-3 activation) and the promotion of cell survival.[4][6]
The neuroprotective effect of this compound is diminished by the presence of a NO scavenger (like carboxy-PTIO) or a PKG inhibitor (like KT5823), which further supports the critical role of this pathway.[6][7]
Conclusion
This compound demonstrates significant neuroprotective properties for retinal ganglion cells in a variety of preclinical models. The quantitative data consistently show an increase in RGC survival and a reduction in apoptosis following treatment with this compound. The primary mechanism of action is strongly linked to its nitric oxide-donating capabilities, which activate the cGMP/PKG signaling cascade, leading to pro-survival and anti-apoptotic effects. These findings suggest that this compound may offer a dual benefit in the management of glaucoma and other optic neuropathies by not only lowering intraocular pressure but also by directly protecting RGCs from degeneration. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound's neuroprotective effects in human patients.
References
- 1. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axonal regeneration of cat retinal ganglion cells is promoted by this compound, an anti-glaucoma drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound protects rat retinal ganglion cells from apoptosis induced by serum deprivation in vitro and by diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Neuroprotective effect of this compound on axotomized rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Neuroprotective effect of this compound [3,4-dihydro-8-(2-hydroxy-3-isopropylamino)-propoxy-3-nitroxy-2H-1-benzopyran] in a rat model of optic nerve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Neuroprotective effect and intraocular penetration of this compound, a beta-blocker with nitric oxide donative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective action of this compound against ischemia-induced retinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Survival and axonal regeneration of off-center retinal ganglion cells of adult cats are promoted with an anti-glaucoma drug, this compound, but not BDNF and CNTF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Retinal Ganglion Cell Survival with Rbpms Immunolabeling in Animal Models of Optic Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
Nipradilol's Multifaceted Approach to Intraocular Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nipradilol is a multifaceted pharmaceutical agent that has demonstrated significant efficacy in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visualizations of its core signaling pathways.
Core Mechanism of Action: A Dual-Pronged Strategy
This compound's primary strength lies in its dual mechanism of action, which distinguishes it from traditional beta-blockers.[1][2] It functions as both a non-selective beta-adrenergic receptor antagonist and a nitric oxide (NO) donor.[1][2][4]
-
Beta-Adrenergic Blockade: As a non-selective beta-blocker, this compound targets beta-1 and beta-2 adrenergic receptors.[1][2] By inhibiting the action of catecholamines such as adrenaline and noradrenaline on these receptors in the ciliary body, it reduces the production of aqueous humor, the fluid that fills the front part of the eye.[3][4] This leads to a decrease in intraocular pressure. A single instillation of 0.25% this compound has been shown to decrease the aqueous flow rate by 20% in the treated eye.[5][6]
-
Nitric Oxide Donation: Uniquely, this compound also possesses a nitroxy moiety that enables it to act as a nitric oxide (NO) donor.[4][7] Nitric oxide is a potent vasodilator that relaxes the smooth muscle cells in the blood vessels.[1][2] In the context of IOP regulation, NO is believed to enhance the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route for the eye's fluid.[2][5][6] Studies have indicated that this compound substantially increases uveoscleral outflow.[5][6][7][8] This NO-donating property also contributes to improved ocular blood flow, which can be beneficial in managing glaucoma.[1][3]
This combined action of reducing aqueous humor production and increasing its outflow provides a comprehensive approach to lowering intraocular pressure.[1][5][6]
Quantitative Efficacy of this compound
Numerous studies have quantified the IOP-lowering effects of this compound in both healthy volunteers and patients with ocular hypertension and glaucoma. The following tables summarize key findings from this research.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in Human Studies
| Study Population | This compound Concentration | Maximum IOP Reduction | Duration of Effect | Comparator | Key Findings | Reference |
| Normal Volunteers (n=12) | 0.25% | 4.2 mmHg | 12 hours | - | Dose-dependent IOP reduction observed with 0.06%, 0.125%, 0.25%, and 0.5% concentrations. | [5][6] |
| Normal Volunteers (n=11) | 0.25% | Not specified, but equivalent to 0.5% Timolol (B1209231) | Not specified | 0.5% Timolol | A single instillation of 0.25% this compound reduced IOP to the same degree as 0.5% Timolol. | [5][6] |
| Ocular Hypertension Patients (n=24) | 0.25% (twice daily) | Sustained IOP decrease | 8 weeks | - | No tachyphylaxis (loss of effect) was observed over the 8-week period. | [5][6] |
| Primary Open-Angle Glaucoma & Ocular Hypertension Patients (n=96) | 0.25% (twice daily) | 4.2 mmHg | 8 weeks | 0.5% Timolol (n=100) | Efficacy and safety were equivalent to 0.5% Timolol. | [9] |
| Primary Open-Angle Glaucoma & Ocular Hypertension Patients (n=67) | 0.25% (twice daily) | 4.0 - 4.8 mmHg | 52 weeks | - | Showed long-term ocular hypotensive effects and clinical safety. | [9] |
| Normal Tension Glaucoma Patients (n=30) | Not specified | 2.9 - 3.3 mmHg (absolute reduction) | 5 years | - | Mean IOP significantly decreased from 17.0 ± 1.8 mmHg to 13.7 ± 2.1 mmHg after 5 years. | [3][10] |
Table 2: Effect of this compound on Aqueous Humor Dynamics
| Parameter | This compound Concentration | Change | Study Population | Reference |
| Aqueous Flow Rate | 0.25% | 20% decrease in treated eye | Normal Volunteers | [5][6][11] |
| Aqueous Flow Rate | 0.25% | 17% decrease in treated eye; 9% decrease in contralateral eye | Albino Rabbits | [7][8] |
| Uveoscleral Outflow | 0.25% | Increased | Normal Volunteers | [5][6][11] |
| Uveoscleral Outflow | 0.25% | Substantially increased | Albino Rabbits | [7][8] |
| Tonographic Outflow Facility | 0.25% | No significant effect | Normal Volunteers | [5][6] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the effects of this compound.
Clinical Evaluation of IOP in Humans
-
Study Design: A common design involves randomized, double-masked, comparative studies.[9]
-
Participants: Studies have included normal volunteers, patients with ocular hypertension, and patients with primary open-angle or normal-tension glaucoma.[3][5][6][9]
-
Drug Administration: this compound ophthalmic solution (e.g., 0.25%) or a comparator (e.g., 0.5% Timolol) is topically instilled, typically one drop twice daily.[5][6][9][11]
-
IOP Measurement: Intraocular pressure is measured using a calibrated tonometer, such as a Goldmann applanation tonometer, at baseline and at various time points after drug administration (e.g., 2, 4, 6, 8, 12, and 24 hours post-instillation).[6]
-
Aqueous Humor Dynamics Measurement:
-
Aqueous Flow Rate: Determined using fluorophotometry. This technique involves the topical application of a fluorescent tracer (e.g., fluorescein) and measuring its clearance from the anterior chamber over time.[7][12]
-
Uveoscleral Outflow: Can be calculated based on measurements of IOP, aqueous flow, and episcleral venous pressure using the Goldmann equation.[5][6]
-
Tonographic Outflow Facility: Measured using tonography, which assesses the ease with which aqueous humor can leave the eye through the conventional outflow pathway.[5][6]
-
Preclinical Evaluation in Animal Models
-
Animal Models: Albino rabbits and dogs are commonly used models for studying the effects of ophthalmic drugs.[7][8][13][14] Ocular hypertension can be induced in rabbits by injecting hypertonic saline into the vitreous body.[13]
-
Drug Administration: Test solutions (e.g., this compound, vehicle control) are administered topically to one eye, with the contralateral eye often serving as a control.[7][8]
-
IOP Measurement: Non-invasive methods are typically used.[15][16]
-
Applanation Tonometry: Instruments like the Tono-Pen are used to measure IOP by flattening a small area of the cornea.[15][17]
-
Rebound Tonometry: This method involves a small probe that makes brief contact with the cornea, and the rebound characteristics are used to determine IOP.[15][18][19] Anesthesia may be required for some procedures.[19]
-
-
Aqueous Humor Dynamics Measurement:
-
Fluorophotometry: Similar to human studies, this is used to determine aqueous flow rate.[7][8]
-
Anterior Chamber Perfusion: This invasive technique involves inserting microneedles into the anterior chamber to infuse a tracer and aspirate aqueous humor, allowing for the direct measurement of outflow facility and uveoscleral outflow.[12][20][21]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and processes involved in this compound's action.
Caption: Dual mechanism of action of this compound leading to IOP reduction.
Caption: this compound's influence on the aqueous humor dynamics pathway.
Caption: A typical experimental workflow for a clinical study on this compound.
Conclusion
This compound presents a robust and effective therapeutic option for the management of elevated intraocular pressure. Its unique dual mechanism, combining the established IOP-lowering effect of beta-blockade with the novel contribution of nitric oxide donation to enhance aqueous outflow, sets it apart from other agents in its class. The quantitative data from numerous studies consistently demonstrate its efficacy and safety, positioning this compound as a valuable tool in the armamentarium against glaucoma. Further research into its long-term effects on ocular blood flow and neuroprotection may reveal additional benefits of this versatile compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effects of topical this compound, a β blocking agent with α blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topical this compound, a beta blocking agent with alpha blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Phase III long-term study and comparative clinical study of this compound ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Potent reduction of intraocular pressure by this compound plus latanoprost in ocular hypertensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of topical this compound and timolol maleate on intraocular pressure, facility of outflow, arterial blood pressure and pulse rate in dogs [pubmed.ncbi.nlm.nih.gov]
- 15. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. Comparison of three methodologies for measuring intraocular pressure in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Involvement of nitric oxide in the ocular hypotensive action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
Cellular Pathways Affected by Nipradilol in the Trabecular Meshwork: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a non-selective β-adrenergic and selective α1-adrenergic receptor antagonist with nitric oxide (NO) donating properties, primarily used in the treatment of glaucoma.[1] Its mechanism of action in lowering intraocular pressure (IOP) is multifaceted, involving both a reduction in aqueous humor production and an increase in its outflow through the trabecular meshwork (TM). This guide provides an in-depth analysis of the cellular pathways within the TM that are affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanisms of Action
This compound's effects on the trabecular meshwork are primarily mediated through two key pathways: the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway and the modulation of oxidative stress response pathways. Its β-adrenergic and α1-adrenergic blocking activities also contribute to its overall IOP-lowering effect.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on trabecular meshwork cells and related physiological parameters.
Table 1: Effect of this compound on Aqueous Humor Dynamics
| Parameter | Species | This compound Concentration | Change | Reference |
| Aqueous Flow Rate | Human | 0.25% (single instillation) | 20% decrease | [2] |
| Uveoscleral Outflow | Human | 0.25% | Increased | [2] |
| Tonographic Outflow Facility | Human | 0.25% | No significant effect | [2] |
| Intraocular Pressure (IOP) | Human (Ocular Hypertension) | 0.25% (twice daily for 8 weeks) | Sustained decrease | [2] |
| Intraocular Pressure (IOP) | Rabbit | 0.25% (single instillation) | Maximum reduction of 6 mm Hg | [3] |
| Aqueous Flow Rate | Rabbit | 0.25% (single instillation) | 17% decrease (treated eye), 9% decrease (contralateral eye) | [3] |
| Uveoscleral Outflow | Rabbit | 0.25% | Substantially increased | [3] |
Table 2: this compound-Induced Gene and Protein Expression Changes in Trabecular Meshwork Cells
| Gene/Protein | Cell Line | This compound Concentration | Time Point | Fold Change (Protein Expression) | Reference |
| Foxo3a | NTM5 | 0.1 µM | 24 h | ~1.8 | Miyamoto et al., 2009 |
| Peroxiredoxin 2 (PRDX2) | NTM5 | 0.1 µM | 24 h | ~2.5 | Miyamoto et al., 2009 |
| Foxo3a | NTM5 | 1.0 µM | 24 h | ~2.0 | Miyamoto et al., 2009 |
| Peroxiredoxin 2 (PRDX2) | NTM5 | 1.0 µM | 24 h | ~3.0 | Miyamoto et al., 2009 |
Signaling Pathways and Visualizations
Nitric Oxide (NO) - cGMP Pathway
This compound acts as an NO donor. In the trabecular meshwork, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the relaxation of TM cells and a decrease in their volume. This cellular relaxation is thought to reduce the resistance to aqueous humor outflow, thereby lowering IOP. While the direct quantification of cGMP increase in TM cells by this compound is not extensively documented in publicly available literature, the anti-apoptotic effect of this compound in retinal neurons has been shown to be mediated through the NO/cGMP/PKG pathway.[4]
Figure 1: this compound's action via the NO-cGMP pathway in trabecular meshwork cells.
Oxidative Stress Response: Foxo3a/Peroxiredoxin 2 Pathway
Oxidative stress is implicated in the pathogenesis of glaucoma, and the trabecular meshwork is vulnerable to oxidative damage. A key study by Miyamoto et al. (2009) demonstrated that this compound protects TM cells from oxidative stress by upregulating the expression of the antioxidant enzyme Peroxiredoxin 2 (PRDX2).[5] This upregulation is mediated through the activation of the transcription factor Foxo3a.
Figure 2: this compound-induced upregulation of the Foxo3a/PRDX2 antioxidant pathway.
α1-Adrenergic Receptor Blockade
This compound also exhibits selective α1-adrenergic receptor antagonist activity. The α1-adrenergic receptors, when activated, are coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which can lead to smooth muscle contraction. By blocking this pathway, this compound may promote the relaxation of TM cells, contributing to increased aqueous outflow.
Figure 3: this compound's antagonistic effect on the α1-adrenergic signaling pathway.
Experimental Protocols
Cell Culture and Treatment
Objective: To culture human trabecular meshwork (HTM) cells and treat them with this compound for subsequent analysis.
Materials:
-
Primary HTM cells or immortalized cell lines (e.g., NTM5)
-
Dulbecco's Modified Eagle Medium (DMEM) with low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture HTM cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in serum-free DMEM.
-
Replace the culture medium with the this compound-containing medium or vehicle control (serum-free DMEM).
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours).
-
After incubation, harvest the cells for downstream applications (e.g., protein extraction, RNA isolation).
Western Blot Analysis
Objective: To quantify the expression levels of target proteins (e.g., Foxo3a, PRDX2) in this compound-treated HTM cells.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Foxo3a, anti-PRDX2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and control cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Luciferase Reporter Assay
Objective: To assess the effect of this compound on the transcriptional activity of a target promoter (e.g., PRDX2 promoter).
Materials:
-
Luciferase reporter plasmid containing the promoter of interest
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfect HTM cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
siRNA-Mediated Gene Silencing
Objective: To confirm the role of a specific gene (e.g., β2-adrenergic receptor) in mediating the effects of this compound.
Materials:
-
siRNA targeting the gene of interest
-
Scrambled control siRNA
-
Transfection reagent suitable for siRNA
Protocol:
-
Transfect HTM cells with the target siRNA or control siRNA using a suitable transfection reagent.
-
After 24-48 hours, treat the cells with this compound or vehicle control.
-
Incubate for the desired duration.
-
Harvest the cells and analyze the expression of downstream targets (e.g., Foxo3a, PRDX2) by Western blotting or RT-qPCR to determine if the effect of this compound is abolished.
Conclusion
This compound exerts its IOP-lowering effects on the trabecular meshwork through a combination of pathways. Its NO-donating property activates the sGC-cGMP pathway, promoting TM cell relaxation and increasing aqueous outflow. Furthermore, this compound enhances the antioxidant capacity of TM cells by upregulating the Foxo3a/PRDX2 pathway, offering protection against oxidative stress. The α1-adrenergic blockade likely contributes to TM relaxation. This multifaceted mechanism of action makes this compound a significant therapeutic agent for glaucoma management. Further research to quantify the direct effects of this compound on cGMP levels and cytoskeletal organization within the trabecular meshwork will provide a more complete understanding of its cellular effects.
References
- 1. Scholars@Duke publication: Consensus recommendations for trabecular meshwork cell isolation, characterization and culture. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Nipradilol's Impact on Aqueous Humor Dynamics: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Nipradilol's effects on aqueous humor dynamics, drawing from key research models. It is designed to offer a comprehensive resource for professionals in ophthalmology research and drug development, detailing the experimental protocols, quantitative outcomes, and underlying signaling pathways associated with this dual-action beta-blocker and nitric oxide donor.
Core Mechanism of Action
This compound is a non-selective β-adrenergic antagonist and an α1-adrenergic antagonist that also possesses nitric oxide (NO) donating properties.[1][2][3] This dual mechanism of action is central to its effects on aqueous humor dynamics. The β-blockade component contributes to a decrease in aqueous humor production, a mechanism shared with other beta-blockers used in glaucoma therapy.[1][2] The novel aspect of this compound's function lies in its ability to release NO, which activates the soluble guanylate cyclase (sGC) pathway, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and ciliary muscle.[4] This enhances both conventional (trabecular) and unconventional (uveoscleral) aqueous humor outflow.[3][5]
Signaling Pathways
The nitric oxide-donating property of this compound initiates a signaling cascade that plays a crucial role in increasing aqueous humor outflow.
In Vivo Research Models: Rabbits
New Zealand White and albino rabbits are commonly used models in ophthalmic research due to their large eyes and relatively easy handling.
Experimental Protocols
Measurement of Intraocular Pressure (IOP):
-
Conscious rabbits are conditioned to a schedule of alternating 12-hour periods of light and dark, with experiments often conducted during the dark phase.[1][6]
-
A topical anesthetic (e.g., 0.5% proparacaine (B1679620) HCl) is applied to the cornea.
-
IOP is measured using a calibrated pneumatonometer.
-
For drug studies, a baseline IOP is established before unilateral topical administration of this compound solution (e.g., 0.25%). The contralateral eye often receives a vehicle control.
-
IOP is then measured at regular intervals (e.g., hourly for 6 hours) post-instillation.[1][6]
Measurement of Aqueous Humor Flow Rate (Fluorophotometry):
-
A fluorescent tracer (e.g., 10% sodium fluorescein) is topically applied to the cornea several hours before measurement to allow for corneal depot formation and tracer entry into the anterior chamber.
-
The fluorescence of the cornea and anterior chamber is measured using a scanning ocular fluorophotometer.
-
The rate of decrease in fluorescein (B123965) concentration in the anterior chamber, corrected for corneal depot loss, is used to calculate the aqueous flow rate.
-
For drug effect studies, measurements are taken before and after this compound administration.[1][6]
Measurement of Outflow Facility and Uveoscleral Outflow:
-
Tonography: This method involves applying a weighted tonometer to the cornea for a set duration (e.g., 2-4 minutes) to measure the rate of aqueous humor expression from the eye under increased pressure. The resulting pressure decay curve is used to calculate the outflow facility.
-
Fluorophotometric Diamox Technique: This method is used to determine the outflow to general blood circulation and uveoscleral outflow.[6]
-
Anterior Chamber Perfusion: A more direct method where the anterior chamber is perfused with a solution at a constant pressure, and the infusion rate required to maintain that pressure is used to determine outflow facility.[3] Uveoscleral outflow can also be assessed using this method.[3][6]
Quantitative Data Summary
The following table summarizes the key findings from a study by Kanno et al. (1998) on the effect of 0.25% this compound in albino rabbits.
| Parameter | Baseline (Mean ± SEM) | Post-Nipradilol (Mean ± SEM) | Percent Change | Statistical Significance |
| Intraocular Pressure (IOP) | 20.1 ± 0.5 mmHg | 14.1 ± 0.6 mmHg | -29.9% | p < 0.01 |
| Aqueous Flow Rate | 2.40 ± 0.11 µL/min | 1.99 ± 0.09 µL/min | -17.1% | p < 0.01 |
| Uveoscleral Outflow | 0.48 ± 0.07 µL/min | 0.81 ± 0.10 µL/min | +68.8% | p < 0.05 |
| Outflow Facility (Tonographic) | Not significantly affected | Not significantly affected | - | - |
Data extracted from Kanno M, Araie M, et al. Invest Ophthalmol Vis Sci. 1998;39(5):736-43.[1][2][6]
In Vivo Research Models: Humans
Clinical studies in healthy volunteers and patients with ocular hypertension have been crucial in understanding this compound's effects in humans.
Experimental Protocols
Measurement of IOP, Aqueous Flow, and Outflow Facility: The protocols are similar to those used in rabbits, with adjustments for human subjects.
-
IOP Measurement: A Goldmann applanation tonometer is the standard instrument.
-
Aqueous Flow Rate: Fluorophotometry is performed as described for rabbits, with established human-specific protocols.
-
Tonographic Outflow Facility: An electronic Schiøtz tonometer or a pneumatonometer is used.
-
Uveoscleral Outflow: Calculated using the Goldmann equation: Uveoscleral Outflow = Total Outflow - Trabecular Outflow.
Quantitative Data Summary
The following table summarizes the key findings from a study by Kanno et al. (2000) on the effect of a single instillation of 0.25% this compound in normal human volunteers.
| Parameter | Baseline (Mean ± SEM) | Post-Nipradilol (Mean ± SEM) | Percent Change | Statistical Significance |
| Intraocular Pressure (IOP) | 15.8 ± 0.6 mmHg | 11.6 ± 0.5 mmHg | -26.6% | p < 0.05 |
| Aqueous Flow Rate | 2.95 ± 0.19 µL/min | 2.36 ± 0.15 µL/min | -20.0% | p < 0.05 |
| Uveoscleral Outflow | 0.88 ± 0.12 µL/min | 1.23 ± 0.15 µL/min | +39.8% | p < 0.05 |
| Tonographic Outflow Facility | 0.28 ± 0.02 µL/min/mmHg | No significant change | - | - |
Data extracted from Kanno M, Araie M, et al. Br J Ophthalmol. 2000;84(3):293-7.[7]
In Vitro Research Models: Trabecular Meshwork Cells
In vitro studies using cultured human trabecular meshwork (HTM) cells allow for the investigation of cellular and molecular mechanisms of action.
Experimental Protocol
Cell Culture and Treatment:
-
Primary HTM cells are isolated from donor human corneoscleral rims and cultured in appropriate media (e.g., DMEM with fetal bovine serum).
-
Once confluent, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Cellular responses, such as changes in cell morphology, contractility, and gene expression, are then assessed.
-
Oxidative stress can be induced using agents like hydrogen peroxide (H₂O₂) to evaluate the protective effects of this compound.[8][9]
Assessment of Cellular Effects:
-
Cell Viability and Apoptosis: Assessed using assays such as MTT or TUNEL staining.
-
Gene and Protein Expression: Techniques like qPCR and Western blotting can be used to measure the expression of target genes and proteins involved in the NO-cGMP pathway and cellular stress responses (e.g., Foxo3a, peroxiredoxin 2).[8][9][10]
-
Cell Contractility: Assessed by culturing cells on deformable substrates and measuring the resulting wrinkles or using traction force microscopy.
Key Findings
-
This compound has been shown to protect human trabecular meshwork cells from oxidative stress-induced cell death.[8][9]
-
This protective effect is associated with the upregulation of the transcription factor Foxo3a and the antioxidant enzyme peroxiredoxin 2.[8][9][10]
Ex Vivo Research Models: Anterior Segment Perfusion
Ex vivo models using perfused anterior segments from human or animal donor eyes provide a bridge between in vitro and in vivo studies, allowing for the investigation of aqueous humor dynamics in a more physiologically relevant context.
Experimental Workflow
Conclusion
This compound exerts a robust intraocular pressure-lowering effect through a dual mechanism: suppression of aqueous humor formation via its β-blocking activity and enhancement of both conventional and uveoscleral outflow through its nitric oxide-donating properties.[1][2][3][5] Research in rabbit and human in vivo models has consistently demonstrated these effects, providing quantitative data on the extent of IOP reduction, decreased aqueous flow, and increased uveoscleral outflow. In vitro studies on trabecular meshwork cells have begun to elucidate the cellular mechanisms underlying the outflow-enhancing effects, including protection against oxidative stress. Future research utilizing ex vivo anterior segment perfusion models will be valuable in further dissecting the direct effects of this compound on the outflow pathways. This comprehensive understanding of this compound's impact on aqueous humor dynamics underscores its potential as a versatile therapeutic agent for glaucoma management.
References
- 1. Effects of topical this compound, a beta-blocking agent with alpha-blocking and nitroglycerin-like activities, on aqueous humor dynamics and fundus circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Involvement of nitric oxide in the ocular hypotensive action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nitric Oxide-Guanylate Cyclase Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of topical this compound, a β blocking agent with α blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. This compound and timolol induce Foxo3a and peroxiredoxin 2 expression and protect trabecular meshwork cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Investigating the Anti-Apoptotic Effects of Nipradilol in Retinal Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nipradilol, a non-selective β- and selective α1-receptor antagonist, has demonstrated significant neuroprotective properties in retinal neurons, primarily attributed to its anti-apoptotic effects. This technical guide provides an in-depth overview of the molecular mechanisms, key experimental findings, and detailed protocols for investigating the anti-apoptotic potential of this compound in a retinal context. The primary mechanism of action is elucidated as the donation of nitric oxide (NO), which subsequently activates the cGMP/PKG signaling cascade, a critical pathway in promoting neuronal survival. This document summarizes quantitative data from various in vitro and in vivo studies and offers comprehensive methodologies for the key experimental assays used to evaluate these effects.
Introduction
Retinal neuronal apoptosis, particularly of retinal ganglion cells (RGCs), is a final common pathway in the pathogenesis of several optic neuropathies, most notably glaucoma.[1][2] The progressive loss of these neurons leads to irreversible vision loss. Consequently, therapeutic strategies aimed at inhibiting this apoptotic cascade are of paramount interest in ophthalmology. This compound, an anti-glaucoma agent, has emerged as a promising neuroprotective compound beyond its intraocular pressure-lowering effects.[3] Multiple studies have indicated that this compound can directly protect retinal neurons from apoptotic cell death induced by various stressors, including serum deprivation, NMDA-induced excitotoxicity, and optic nerve injury.[4][5][6][7] This guide delves into the core scientific evidence and methodologies underpinning the investigation of this compound's anti-apoptotic actions.
Mechanism of Action: The Nitric Oxide Signaling Pathway
The neuroprotective and anti-apoptotic effects of this compound in retinal neurons are predominantly mediated through its nitric oxide (NO) donating properties.[4][5][8] this compound releases NO, which acts as a signaling molecule to activate soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP). Elevated levels of cGMP subsequently activate Protein Kinase G (PKG), which in turn phosphorylates downstream targets involved in the inhibition of the apoptotic cascade.[4][7] The critical role of this pathway is underscored by findings that the anti-apoptotic effects of this compound are diminished in the presence of NO scavengers (e.g., carboxy-PTIO) or PKG inhibitors (e.g., KT5823).[4][7]
This compound's anti-apoptotic signaling pathway.
Quantitative Data Summary
The anti-apoptotic efficacy of this compound has been quantified across various experimental paradigms. The following tables summarize key findings from the literature.
Table 1: In Vitro Anti-Apoptotic Effects of this compound on Retinal Neurons
| Cell Type | Apoptotic Stimulus | This compound Concentration | Outcome | Reference |
| R28 Cells | Serum Deprivation | 10µM | Optimal inhibition of apoptosis | [4] |
| RGC-5 Cells | Serum Deprivation | Dose-dependent | Suppression of apoptosis | [5] |
| Primary Rat RGCs | Serum-free Culture | 10-5 M | 29.1% survival increase (small RGCs) | [8] |
| Primary Rat RGCs | Serum-free Culture | 10-5 M | 14.5% survival increase (large RGCs) | [8] |
Table 2: In Vivo Neuroprotective Effects of this compound on Retinal Neurons
| Animal Model | Injury Model | This compound Treatment | Outcome | Reference |
| Rat | NMDA-induced excitotoxicity | Intravitreal co-administration | Reduced GCL cell loss to 67.8% of control | [6][9] |
| Rat | NMDA-induced excitotoxicity | Intravitreal co-administration | Reduced IPL thickness reduction to 74.4% of control | [6][9] |
| Rat | Optic Nerve Transection | 1 x 10-4 M intravitreal injection | Significantly higher number of surviving RGCs | [7] |
| Rat | Optic Nerve Crush | 0.25% topical instillation | RGC density decreased to only 89.6% of contralateral eye (vs. 71.6% in vehicle) | [3] |
| Diabetic Rat | Diabetes | Topical instillation | Reduced apoptotic cells in the RGC layer | [5] |
Table 3: Effect of Inhibitors on this compound's Anti-Apoptotic Action
| Cell/Animal Model | Inhibitor | Effect on this compound's Action | Reference |
| R28 Cells | Carboxy-PTIO (NO scavenger) | Decreased anti-apoptotic effect | [4] |
| R28 Cells | KT5823 (PKG inhibitor) | Decreased anti-apoptotic effect | [4] |
| Primary Rat RGCs | c-PTIO (NO scavenger) | Inhibited survival rate improvement by 69.9% (small RGCs) and 91.6% (large RGCs) | [8] |
| Rat (Optic Nerve Transection) | Carboxy-PTIO (NO scavenger) | Decreased neuroprotective effect | [7] |
| Rat (Optic Nerve Transection) | KT5823 (PKG inhibitor) | Decreased neuroprotective effect | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. This section provides protocols for key experiments used to assess retinal neuron apoptosis.
Hoechst 33342 Staining for Apoptotic Nuclei in Cultured Retinal Neurons
This protocol is used to identify apoptotic cells based on nuclear morphology (chromatin condensation and fragmentation).
Materials:
-
Cultured retinal neurons (e.g., R28 or primary RGCs) on coverslips or in multi-well plates
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with UV excitation filter (approx. 350 nm)
Procedure:
-
Cell Culture and Treatment: Culture retinal neurons according to standard protocols and induce apoptosis as per the experimental design (e.g., serum deprivation). Treat with this compound or vehicle control.
-
Fixation: Remove the culture medium and gently wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS to remove residual PFA.
-
Staining: Add the Hoechst 33342 working solution to the fixed cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips onto slides with a drop of mounting medium or view the plate directly. Image using a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei.
Activated Caspase-3 Immunohistochemistry
This method specifically detects the cleaved, active form of caspase-3, a key executioner caspase in the apoptotic pathway.
References
- 1. An improved method for detection of apoptosis in tissue sections and cell culture, using the TUNEL technique combined with Hoechst stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Retrograde Labeling of Retinal Ganglion Cells by Application of Fluoro-Gold on the Surface of Superior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrograde labeling of retinal ganglion cells by application of fluoro-gold on the surface of superior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrograde fluorogold labeling of retinal ganglion cells in neonatal mice - Hu - Annals of Translational Medicine [atm.amegroups.org]
- 7. Flow cytometry for quantification of retrogradely labeled retinal ganglion cells by Fluoro-Gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
Nipradilol: A Comprehensive Analysis of Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a pharmacologically unique agent characterized by a dual mechanism of action: non-selective β-adrenergic receptor antagonism and nitric oxide (NO) donation.[1][2] This distinctive profile makes it a subject of significant interest in the management of cardiovascular diseases and glaucoma.[2] This technical guide provides an in-depth analysis of this compound's chemical structure, its relationship to its biological activities, and detailed experimental protocols for its characterization.
Chemical Structure
This compound, with the IUPAC name [8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate (B79036), possesses a multifaceted chemical architecture that is fundamental to its biological effects.[1]
Key Structural Features:
-
Aryloxypropanolamine Side Chain: This is a classic pharmacophore for β-adrenergic receptor antagonists. The secondary amine with an isopropyl substituent and a hydroxyl group on the β-carbon are crucial for binding to β-adrenergic receptors.
-
Benzopyran Ring System: This bicyclic aromatic ether forms the core scaffold of the molecule.
-
Nitroxy Group: The nitrate ester at the 3-position of the benzopyran ring is responsible for the nitric oxide-donating properties of this compound.
This compound has two chiral centers, leading to the existence of four stereoisomers: (3R, 2'R), (3R, 2'S), (3S, 2'R), and (3S, 2'S). The stereochemistry at these centers significantly influences its β-blocking activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound is intricately linked to its chemical structure. The aryloxypropanolamine side chain confers the β-blocking activity, while the nitroxy moiety is responsible for its vasodilatory effects through the release of nitric oxide.
β-Adrenergic Receptor Blockade
The β-blocking activity of this compound is stereoselective. The S-configuration at the 2'-position of the aryloxypropanolamine side chain (the carbon bearing the hydroxyl group) is associated with more potent β-adrenoceptor blocking activity. Furthermore, the R-configuration at the 3-position of the benzopyran ring (the carbon with the nitroxy group) also contributes to higher potency.
The nitroxy group itself appears to enhance the β-adrenoceptor blocking activity, as the denitro-metabolite of this compound exhibits lower potency.[2]
Nitric Oxide Donation
The nitroxy group in this compound serves as a source of nitric oxide. The release of NO is believed to occur through enzymatic and non-enzymatic pathways, contributing to vasodilation and other NO-mediated effects. This NO-donating property is independent of the β-blocking activity and provides a complementary mechanism for its therapeutic effects, particularly in reducing blood pressure and intraocular pressure.
Quantitative Biological Data
The following table summarizes the quantitative data on the β-adrenoceptor blocking activity of this compound and its derivatives.
| Compound | pA2 Value |
| SR-isomer | > this compound |
| This compound | > SS-isomer |
| SS-isomer | ≥ Denitro-nipradilol |
| Denitro-nipradilol | > RR-isomer |
| RR-isomer | > RS-isomer |
| RS-isomer | Lowest Activity |
Table 1: Order of pA2 values for β-adrenoceptor blocking activities of this compound, its four optical isomers (RR, RS, SR, SS), and denitro-nipradilol as determined in pig isolated coronary arteries.[2]
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: Dual signaling pathways of this compound.
Experimental Workflow for pA2 Determination
References
The History and Development of Nipradilol for Ophthalmic Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a multifaceted pharmaceutical agent that has carved a niche in the management of glaucoma and ocular hypertension, particularly in Japan.[1] Its unique pharmacological profile, characterized by a dual mechanism of action, sets it apart from other ophthalmic hypotensive drugs. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical application of this compound for ophthalmic use, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
This compound is a non-selective beta-adrenergic receptor blocker with an additional alpha-1 adrenergic receptor blocking activity and, most notably, a nitric oxide (NO) donating property.[1][2] This combination of actions allows for a multi-pronged approach to lowering intraocular pressure (IOP), a primary risk factor for the progression of glaucoma. This guide will delve into the preclinical and clinical research that has elucidated these mechanisms and established this compound's therapeutic utility.
Development and Approval
Mechanism of Action
This compound's efficacy in reducing intraocular pressure stems from its ability to modulate aqueous humor dynamics through two distinct signaling pathways: beta-adrenergic blockade and nitric oxide donation.
Beta-Adrenergic Blockade
As a non-selective beta-blocker, this compound antagonizes beta-1 and beta-2 adrenergic receptors in the ciliary body. This action inhibits the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye.[7][8] The reduction in aqueous humor inflow contributes significantly to the lowering of IOP.
Nitric Oxide Donation and Alpha-1 Adrenergic Blockade
What distinguishes this compound from other beta-blockers is its nitric oxide (NO)-donating moiety.[1] The release of NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork and ciliary muscle, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This signaling cascade results in the relaxation of the trabecular meshwork and ciliary muscle, which in turn increases the outflow of aqueous humor through both the conventional (trabecular) and uveoscleral pathways.[9]
Furthermore, this compound possesses alpha-1 adrenergic blocking activity, which is also believed to contribute to the increase in aqueous humor outflow.[7][10]
The combined effect of reduced aqueous humor production and enhanced outflow results in a potent and sustained reduction in intraocular pressure.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of ophthalmic this compound in lowering IOP in patients with primary open-angle glaucoma (POAG) and ocular hypertension (OHT).
Intraocular Pressure Reduction
The following tables summarize the quantitative data on IOP reduction from key clinical trials.
Table 1: Long-Term Efficacy of this compound 0.25% Ophthalmic Solution
| Study | Duration | No. of Patients | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) |
| Kanno et al. (Phase III)[11] | 52 weeks | 67 | Not Specified | 4.0 - 4.8 | Not Specified |
| Inoue et al. (Normal-Tension Glaucoma)[12][13] | 5 years | 30 | 17.0 ± 1.8 | 2.9 - 3.3 | 17.1 - 19.4 |
| Yukawa et al. (Normal-Tension Glaucoma)[14] | 60 months | 46 | Not Specified | Significant | Not Specified |
Table 2: Comparative Efficacy of this compound 0.25% vs. Timolol 0.5%
| Study | Duration | No. of Patients (this compound/Timolol) | Baseline IOP (mmHg) (this compound/Timolol) | Mean IOP Reduction (mmHg) (this compound/Timolol) |
| Kanno et al.[11] | 8 weeks | 96 / 100 | Not Specified | 4.2 / 4.7 |
| Kanno et al.[15][16] | Single Dose | 11 | Not Specified | Similar to Timolol 0.5% |
Safety and Tolerability
The safety profile of ophthalmic this compound has been well-characterized in clinical trials and post-marketing surveillance.
Table 3: Incidence of Adverse Events
| Study | Duration | No. of Patients (this compound/Timolol) | Incidence of Adverse Events (this compound/Timolol) | Most Common Adverse Events (this compound) |
| Kanno et al.[11] | 52 weeks | 67 / - | 12.5% | Not Specified |
| Kanno et al.[11] | 8 weeks | 96 / 100 | 10.5% / 12.1% | Not Specified |
| Yukawa et al.[14] | 60 months | 46 / - | 4 of 46 patients discontinued (B1498344) due to side effects | Not Specified |
| "NITTEN" Drug Information[7] | - | - | - | Conjunctival congestion, superficial keratitis, eye irritation, itch, headache |
| "NITTO" Drug Information[8] | - | - | - | Conjunctival hyperaemia, tingling, superficial keratitis, itchy eyes, headache |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the effects of this compound.
Measurement of Aqueous Humor Dynamics (Fluorophotometry)
Objective: To quantify the rate of aqueous humor flow and uveoscleral outflow.
Protocol Overview: [2][10][17][18][19]
-
Subject Preparation: Healthy volunteers or patients with OHT are enrolled. Baseline ocular examinations are performed.
-
Tracer Application: A fluorescent tracer, typically fluorescein (B123965), is applied topically to the cornea.
-
Fluorophotometer Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at set intervals (e.g., every 45-60 minutes).
-
Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate. Uveoscleral outflow can be estimated using mathematical models or in conjunction with other techniques like tonography.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Effectiveness of this compound Ophthalmic Solution (HYPADIL Kowa Ophthalmic Solution) in Long-Term Administration | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Safety and Efficacy of Ripasudil in Japanese Patients with Glaucoma or Ocular Hypertension: 3-month Interim Analysis of ROCK-J, a Post-Marketing Surveillance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of ripasudil in Japanese patients with glaucoma or ocular hypertension: 12-month interim analysis of ROCK-J, a post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 8. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 9. Use of laser speckle flowgraphy in ocular blood flow research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Phase III long-term study and comparative clinical study of this compound ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Long-term study of this compound ophthalmic solution in patients with normal-tension glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of topical this compound, a beta blocking agent with alpha blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of topical this compound, a β blocking agent with α blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. Measurement of aqueous humor flow by fluorophotometry in the presence of a dilated pupil - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of Nipradilol: An In-depth Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of Nipradilol observed in preclinical studies. This compound, a non-selective beta-adrenergic antagonist, is recognized for its multifaceted pharmacological profile, which extends beyond its primary therapeutic indication. This document collates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a thorough understanding of this compound's secondary pharmacological actions.
Core Off-Target Activities of this compound
This compound's primary off-target activities stem from two main properties: its antagonism of α1-adrenergic receptors and its ability to donate nitric oxide (NO). These actions contribute to its vasodilatory, neuroprotective, and potential cardioprotective effects.
α1-Adrenergic Receptor Antagonism
This compound exhibits affinity for α1-adrenergic receptor subtypes, contributing to its vasodilatory effects by inhibiting vasoconstriction mediated by these receptors.
Nitric Oxide Donation
A key feature of this compound is its nitroxy moiety, which enables the release of nitric oxide. This NO-donating property is central to many of its off-target effects, including vasodilation and neuroprotection, primarily through the activation of the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) pathway.
Neuroprotection
Preclinical studies have demonstrated that this compound can protect neuronal cells from damage through both NO-dependent and independent mechanisms. The NO-dependent pathway involves the cGMP-PKG cascade, while an independent mechanism appears to involve the modulation of NMDA receptor activity.
Potential Potassium Channel Opening
While direct evidence for this compound as a potassium channel opener is not as established as its other off-target effects, its structural similarity to other benzopyran compounds and some electrophysiological findings suggest a potential interaction with potassium channels, which could contribute to its cardiovascular effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's off-target effects.
Table 1: α1-Adrenoceptor Subtype Binding Affinities of this compound and its Isomers
| Compound | Tissue | Receptor Subtype | pKi Value |
| This compound | Rat Heart, Spleen, Brain | α1-High Affinity | ~7.5 - 8.0 |
| SR Isomer | Rat Heart, Spleen, Brain | α1-High Affinity | > this compound |
| RR Isomer | Rat Heart, Spleen, Brain | α1-High Affinity | ≤ this compound |
| SS-RS Isomer | Rat Heart, Spleen, Brain | α1-High Affinity | ≤ this compound |
| Denitrothis compound | Rat Heart, Spleen, Brain | α1-High Affinity | << this compound |
Data from radioligand binding assays with [3H]-prazosin.[1]
Table 2: Vasodilatory Effects of this compound
| Preparation | Pre-contraction Agent | This compound Concentration | Effect | EC50 (µM) |
| Rabbit Ciliary Artery | Phenylephrine (B352888) | - | Relaxation | 21.6 ± 16.3 |
| Rabbit Ciliary Artery | High K+ | 10 µM - 1 mM | Dose-dependent relaxation | 230 ± 130 |
Data from isometric tension recording methods.[2]
Table 3: Nitric Oxide (NO) and Cyclic GMP (cGMP) Production by this compound
| Cell/Tissue Type | This compound Concentration | Measured Parameter | Result |
| Human Coronary Arterial Smooth Muscle Cells | 1 µM | NO Release | 45 ± 12 nM |
| Human Coronary Arterial Smooth Muscle Cells | 5 µM | NO Release | 72 ± 24 nM |
| Human Coronary Arterial Smooth Muscle Cells | 10 µM | NO Release | 157 ± 23 nM |
| Canine Posterior Ciliary Artery | Dose-dependent | cGMP Levels | Dose-dependent increase |
| Rabbit Aorta | - | cGMP Increase at 50% Relaxation | 1.2-fold increase |
NO release measured by NO-electrode.[3] cGMP levels measured in isolated arteries.[4][5]
Table 4: Neuroprotective Effects of this compound
| Model | Insult | This compound Concentration | Outcome |
| Rat Cortical Cultures | 100 µM Glutamate (B1630785) | 10 - 100 µM | Prevention of neuronal cell death |
| Rat Retinal Ganglion Cells (in vitro) | Serum-free culture | 10⁻¹⁰ to 10⁻⁵ M | Increased survival rate (Max: 29.1% for small, 14.5% for large RGCs) |
| Rat Model of NMDA-induced Retinal Damage | NMDA injection | Co-administration | Reduced cell loss in Ganglion Cell Layer and Inner Plexiform Layer thickness reduction |
| Rat Model of Optic Nerve Crush | Optic nerve crush | 0.25% topical instillation | Reduced decrease in RGC density (89.6% survival vs 71.6% in vehicle) |
| Axotomized Rat Retinal Ganglion Cells | Optic nerve transection | 1 x 10⁻⁴ M intravitreal | Significantly higher number of surviving RGCs |
Data from cell viability assays and histological analysis.[6][7][8][9][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
Objective: To determine the binding affinity (pKi) of this compound and its isomers for α1-adrenoceptor subtypes.
Materials:
-
Rat heart, brain, and spleen tissues
-
[3H]-prazosin (radioligand)
-
This compound, its isomers (SR, RR, SS, RS), and denitrothis compound
-
Membrane preparation buffer (e.g., Tris-HCl buffer)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat tissues in ice-cold buffer and centrifuge to isolate the membrane fraction containing the α1-adrenoceptors.
-
Binding Assay: Incubate the membrane preparations with a fixed concentration of [3H]-prazosin and varying concentrations of the unlabeled competitor (this compound or its isomers).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific [3H]-prazosin binding) and calculate the pKi values using the Cheng-Prusoff equation. The data is often analyzed to distinguish between high- and low-affinity binding sites.[1]
Measurement of Nitric Oxide Release
Objective: To quantify the direct release of NO from this compound in a cellular context.
Materials:
-
Human Coronary Arterial Smooth Muscle Cells (HCASMC)
-
This compound
-
NO-sensitive fluorescent probe (e.g., DAF-2)
-
NO-electrode
-
Fluorescence microscope with an intensified CCD camera
-
NOS inhibitor (e.g., L-NMMA) to block endogenous NO production
Procedure:
-
Cell Culture and Loading: Culture HCASMC and load them with the DAF-2 fluorescent probe.
-
Treatment: Treat the cells with various concentrations of this compound in the presence of an NOS inhibitor.
-
Fluorescence Imaging: Acquire fluorescence images at different time points to visualize the intracellular NO production. The fluorescence intensity is proportional to the NO concentration.
-
Electrode Measurement: Concurrently, use an NO-electrode to directly and continuously measure the concentration of NO released into the cell culture medium.
-
Data Analysis: Quantify the fluorescence intensity and the NO concentration from the electrode readings to determine the dose- and time-dependent release of NO from this compound.[3]
Assessment of Vasodilation in Isolated Arteries
Objective: To evaluate the vasodilatory effect of this compound on vascular smooth muscle.
Materials:
-
Rabbit ciliary arteries
-
Myograph system
-
Physiological salt solution (PSS)
-
Phenylephrine or high potassium (K+) solution for pre-contraction
-
This compound
Procedure:
-
Tissue Preparation: Isolate rabbit ciliary arteries and mount them in a myograph system for isometric tension recording.
-
Pre-contraction: Contract the arterial rings with a stable contracting agent like phenylephrine (to activate α1-adrenoceptors) or a high K+ solution (to induce depolarization).
-
This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Tension Recording: Record the changes in isometric tension to measure the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot concentration-response curves to determine the EC50 value of this compound.[2]
In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effects of this compound on retinal ganglion cells (RGCs).
Materials:
-
Purified cultured postnatal rat RGCs
-
Serum-free culture medium
-
This compound, timolol (B1209231), bunazosin (B1200336)
-
NO scavenger (e.g., c-PTIO)
-
Cell viability assay (e.g., counting surviving cells)
Procedure:
-
Cell Culture: Isolate and culture purified RGCs in a serum-free medium, which induces apoptosis.
-
Treatment: Add different concentrations of this compound to the culture medium. Control groups include vehicle, timolol (a beta-blocker), and bunazosin (an alpha-blocker). To investigate the role of NO, co-administer this compound with an NO scavenger.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Viability Assessment: Evaluate the survival rate of RGCs by counting the number of viable cells in treated versus control wells. Cells can be identified and counted based on morphology.
-
Data Analysis: Calculate the percentage of surviving RGCs relative to the control group to determine the neuroprotective effect of this compound and the contribution of its NO-donating property.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's off-target effects.
Conclusion
The preclinical data robustly demonstrate that this compound possesses significant off-target activities, primarily α1-adrenergic antagonism and nitric oxide donation. These properties translate into measurable vasodilatory and neuroprotective effects. The NO-sGC-cGMP-PKG signaling cascade is a well-defined pathway for its vasodilatory and some of its neuroprotective actions. Additionally, a cGMP-independent neuroprotective mechanism involving the modulation of NMDA receptors has been identified. While the potential for potassium channel opening exists, further dedicated studies are required to fully elucidate this mechanism. This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the multifaceted pharmacology of this compound.
References
- 1. This compound displays a unique pharmacological profile of affinities for the different alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatory effects of this compound, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct nitric oxide release from this compound in human coronary arterial smooth muscle cells observed with fluorescent NO probe and NO-electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces vasodilation of canine isolated posterior ciliary artery via stimulation of the guanylyl cyclase-cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of cyclic GMP generation to the relaxation by this compound in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide-mediated effect of this compound, an alpha- and beta-adrenergic blocker, on glutamate neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Neuroprotective effect of this compound [3,4-dihydro-8-(2-hydroxy-3-isopropylamino)-propoxy-3-nitroxy-2H-1-benzopyran] in a rat model of optic nerve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of this compound on axotomized rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Models: Studying Nipradilol's Effect on Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is frequently associated with elevated intraocular pressure (IOP) due to increased resistance to aqueous humor outflow through the trabecular meshwork (TM). The TM is a specialized tissue in the anterior chamber of the eye, and its cellular health and function are critical for maintaining normal IOP. Dysfunction of TM cells, including increased contractility and pathological remodeling of the extracellular matrix (ECM), contributes to the increased outflow resistance seen in glaucoma.[1][2]
Nipradilol is an anti-glaucoma agent with a dual mechanism of action: it is a non-selective β-adrenergic receptor blocker and a nitric oxide (NO) donor.[3] This dual action suggests that this compound may lower IOP not only by reducing aqueous humor production but also by directly targeting the TM to improve outflow facility. In vitro models using primary human TM (hTM) cells are invaluable tools for elucidating the specific cellular and molecular mechanisms by which drugs like this compound exert their effects.
These application notes provide detailed protocols for culturing hTM cells and for conducting key experiments to investigate the effects of this compound on TM cell biology, focusing on its antioxidant properties, its influence on cell contractility, and its impact on ECM remodeling.
Data Presentation
Table 1: Effect of this compound on Gene and Protein Expression in Human Trabecular Meshwork Cells under Oxidative Stress
| Treatment Condition | Concentration | Duration | Target Gene/Protein | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| This compound | 10 µM | 24 hours | Foxo3a | ~1.5 | ~1.8 | [3] |
| This compound | 10 µM | 24 hours | PRDX2 | ~1.8 | ~2.0 | [3] |
| This compound | 1 µM | 48 hours | Foxo3a | ~1.2 | ~1.3 | [3] |
| This compound | 1 µM | 48 hours | PRDX2 | ~1.4 | ~1.5 | [3] |
| H₂O₂ (100 µM) + this compound (10 µM) | 24 hours | Cell Viability | - | Increased resistance to H₂O₂-induced cell death | [3] |
Note: The fold changes are approximate values derived from the graphical data presented in the cited literature and are intended for illustrative purposes.
Table 2: Expected Dose-Dependent Effect of this compound on Trabecular Meshwork Cell Contractility
| This compound Concentration | Expected % Relaxation of Collagen Gel | Expected EC₅₀ |
| 0.1 µM | 10-20% | \multirow{5}{*}{~5-15 µM} |
| 1 µM | 30-40% | |
| 10 µM | 50-70% | |
| 100 µM | 60-80% (potential for biphasic effect) | |
| Vehicle Control | 0% |
Note: This table presents hypothetical data based on the known effects of other nitric oxide donors on TM cell contractility.[4] The EC₅₀ value is an estimate and should be determined experimentally.
Experimental Protocols
Culture of Human Trabecular Meshwork (hTM) Cells
This protocol describes the isolation and culture of primary hTM cells from donor eyes, a foundational step for all subsequent in vitro studies.
Materials:
-
Human donor eyes (obtained from an eye bank)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Collagenase Type I (2 mg/mL)
-
Trypsin-EDTA (0.25%)
-
Sterile dissection tools (scalpels, forceps, scissors)
-
Dissecting microscope
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Under a dissecting microscope, make a circumferential incision posterior to the limbus to remove the cornea.
-
Carefully remove the iris and lens to expose the iridocorneal angle.
-
Excise strips of the trabecular meshwork using fine scissors or a scalpel.
-
Place the TM strips in a sterile tube containing Collagenase Type I solution and incubate at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the collagenase by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate in a T-25 culture flask.
-
Incubate the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
-
Once confluent, passage the cells using Trypsin-EDTA. Cells are typically used for experiments between passages 3 and 6.
Assessment of this compound's Antioxidant Effect
This protocol details a method to evaluate the protective effect of this compound against oxidative stress in hTM cells by measuring the expression of antioxidant proteins.
Materials:
-
Cultured hTM cells in 6-well plates
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂)
-
Western blot reagents (lysis buffer, primary antibodies for Foxo3a, PRDX2, and a loading control like β-actin, secondary antibodies, ECL substrate)
-
qRT-PCR reagents (RNA extraction kit, cDNA synthesis kit, primers for FOXO3A, PRDX2, and a housekeeping gene)
Protocol:
-
Seed hTM cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different durations (e.g., 12, 24, 48 hours). Include a vehicle-only control.
-
To induce oxidative stress, treat a subset of wells with H₂O₂ (e.g., 100 µM) for 4-6 hours, with or without this compound pre-treatment.
-
For Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Foxo3a, PRDX2, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and quantify band intensity.
-
-
For qRT-PCR Analysis:
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform quantitative real-time PCR using specific primers for FOXO3A and PRDX2.
-
Normalize the expression to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression.
-
Trabecular Meshwork Cell Contractility Assay
This protocol describes a collagen gel contraction assay to assess the effect of this compound on the contractile properties of hTM cells.
Materials:
-
Cultured hTM cells
-
Type I rat tail collagen
-
DMEM (serum-free)
-
24-well plates
-
This compound stock solution
-
Micro-spatula
Protocol:
-
Trypsinize and count hTM cells. Resuspend the cells in serum-free DMEM to a final concentration of 5 x 10⁵ cells/mL.
-
Prepare a collagen gel solution on ice by mixing the cell suspension with the collagen solution according to the manufacturer's instructions.
-
Quickly dispense 0.5 mL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.
-
Prepare different concentrations of this compound in serum-free DMEM. Include a vehicle-only control.
-
Gently add 1 mL of the corresponding treatment media to each well.
-
Using a sterile micro-spatula, gently detach the edges of the collagen gels from the walls of the wells.
-
Incubate the plate at 37°C and capture images of each well at designated time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Using image analysis software, measure the diameter of each gel. Calculate the area of the gel at each time point and express the data as a percentage of the initial gel area.
Analysis of Extracellular Matrix Protein Expression
This protocol outlines a method to quantify changes in the expression of key ECM proteins, such as fibronectin and collagen, in response to this compound treatment.
Materials:
-
Cultured hTM cells in 6-well plates
-
This compound stock solution
-
Western blot reagents (as in Protocol 2, with primary antibodies for fibronectin, collagen type I, and β-actin)
-
Immunocytochemistry reagents (paraformaldehyde, Triton X-100, primary antibodies, fluorescently labeled secondary antibodies, DAPI)
Protocol:
-
Seed hTM cells on glass coverslips in 6-well plates and grow to confluency.
-
Treat the cells with different concentrations of this compound (e.g., 1, 10, 100 µM) for 48-72 hours.
-
For Western Blot Analysis:
-
Follow the procedure outlined in Protocol 2 to analyze the expression of fibronectin and collagen type I in cell lysates.
-
-
For Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with primary antibodies against fibronectin or collagen type I.
-
Incubate with the corresponding fluorescently labeled secondary antibodies and counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity.
-
Visualizations
Caption: this compound's antioxidant signaling pathway in trabecular meshwork cells.
Caption: Nitric oxide-mediated relaxation pathway in trabecular meshwork cells.
Caption: Workflow for the trabecular meshwork cell contractility assay.
References
- 1. Extracellular matrix in the trabecular meshwork: Intraocular pressure regulation and dysregulation in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of glaucoma: Extracellular matrix dysfunction in the trabecular meshwork-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Concentration-related effects of nitric oxide and endothelin-1 on human trabecular meshwork cell contractility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Nipradilol Efficacy in Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and the death of retinal ganglion cells (RGCs).[1][2] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[3][4] Nipradilol is a non-selective beta-adrenergic receptor blocker that also possesses nitric oxide (NO)-donating properties.[5][6] This dual mechanism of action makes it an effective agent for lowering IOP by both reducing aqueous humor production and increasing its outflow.[5][7][8] Furthermore, the NO-donating component may offer neuroprotective benefits by promoting vasodilation and exhibiting anti-inflammatory and anti-thrombotic effects.[5][9]
These application notes provide a comprehensive overview of relevant animal models and detailed protocols for testing the efficacy of this compound in a preclinical setting.
Mechanism of Action of this compound in Glaucoma
This compound's therapeutic effects in glaucoma stem from its two primary pharmacological actions:
-
Beta-Adrenergic Blockade: As a non-selective beta-blocker, this compound targets beta-1 and beta-2 adrenergic receptors in the ciliary body, the structure responsible for producing aqueous humor. By blocking these receptors, it reduces the production of aqueous humor, thereby lowering IOP.[5][6]
-
Nitric Oxide (NO) Donation: this compound also acts as a nitric oxide donor.[5][6] Nitric oxide is a potent vasodilator that relaxes the trabecular meshwork and uveoscleral pathway, increasing the outflow of aqueous humor from the eye and further reducing IOP.[5][7] This NO-mediated vasodilation may also enhance ocular blood flow, providing a potential neuroprotective effect on the optic nerve.[6][9] Studies have shown that this compound can promote the regeneration of retinal ganglion cell axons, a process in which nitric oxide plays a crucial role.[10][11]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's dual action in glaucoma therapy.
Animal Models for Testing this compound Efficacy
The selection of an appropriate animal model is critical for the successful preclinical evaluation of this compound.[12] Both IOP-dependent and IOP-independent models can be utilized to investigate its dual mechanism of action.[4]
IOP-Dependent Models
These models are ideal for evaluating the IOP-lowering efficacy of this compound.
-
Hypertonic Saline Injection Model (Rat/Rabbit): This is a widely used method to induce ocular hypertension (OHT).[3][13][14] Injection of hypertonic saline into the episcleral veins causes scarring of the trabecular meshwork, leading to reduced aqueous outflow and elevated IOP.[3][15]
-
Microbead Occlusion Model (Rat/Mouse): This model involves injecting microbeads into the anterior chamber to physically obstruct the trabecular meshwork, thereby increasing IOP.[3][16] The use of paramagnetic microbeads allows for targeted occlusion of the iridocorneal angle.[17]
-
Laser-Induced Ocular Hypertension (Rat/Rabbit): Laser photocoagulation of the trabecular meshwork or episcleral veins can be used to induce chronic IOP elevation.[15][18] This method is effective but requires specialized equipment.
-
Steroid-Induced Glaucoma (Rabbit): Chronic topical administration of corticosteroids can induce OHT, mimicking steroid-induced glaucoma in humans.[14]
IOP-Independent Models
These models are valuable for assessing the potential neuroprotective effects of this compound, independent of its IOP-lowering activity.
-
Optic Nerve Crush/Transection Model (Rat/Mouse): This model directly injures the optic nerve, causing RGC death and axonal degeneration, which mimics the neurodegenerative aspects of glaucoma.[2][18][19]
-
N-methyl-D-aspartate (NMDA) Excitotoxicity Model (Rat): Intravitreal injection of NMDA induces acute RGC death, allowing for the study of neuroprotective agents against glutamate (B1630785) excitotoxicity.[8][18][19]
Genetically Modified Models
Several genetic models, such as DBA/2J mice, spontaneously develop a form of hereditary glaucoma and can be useful for long-term studies.[18]
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for testing this compound in a glaucoma model.
Quantitative Data Summary
The following tables summarize expected outcomes based on published studies.
Table 1: IOP-Lowering Efficacy of this compound in Ocular Hypertensive Models
| Animal Model | Species | Method of OHT Induction | This compound Concentration | Maximum IOP Reduction | Duration of Effect | Reference |
| Ocular Hypertensive Rabbit | Albino Rabbit | Vitreous injection of 5% NaCl | 0.25% | Significantly enhanced vs. latanoprost (B1674536) alone | Not specified | [13] |
| Normotensive Rabbit | Albino Rabbit | N/A | 0.25% | 3.6 mmHg | 3 hours | [7] |
| Normotensive Dog | Beagle, Mongrel, Akita | N/A | 0.25% | Significant reduction (comparable to 0.5% Timolol) | At least 28 days | [20] |
Table 2: Neuroprotective Effects of this compound
| Animal Model | Species | Injury Model | This compound Administration | Outcome Measure | Results | Reference |
| NMDA-Induced Retinal Damage | Rat | Intravitreal NMDA | Intravitreal co-administration | RGC and IPL thickness | Significantly prevented reduction in RGCs and IPL thickness | [8] |
| Optic Nerve Transection | Cat | Axotomy and peripheral nerve graft | Not specified | Axon regeneration | Four-fold increase in regenerating RGCs | [10] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Rats using Hypertonic Saline
Objective: To create a reliable and reproducible model of elevated IOP for testing the efficacy of IOP-lowering drugs like this compound.
Materials:
-
Adult Long Evans or Wistar rats (250-300g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
2 M Hypertonic saline solution, sterile
-
30-gauge needle and microsyringe
-
Surgical microscope or magnifying loupes
-
Tonometer (e.g., Tono-Pen, iCare)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate protocol. Place the animal on a surgical stage and apply a drop of topical proparacaine to the eye that will be operated on.
-
Locating Episcleral Veins: Under magnification, gently proptose the eyeball to visualize the episcleral venous plexus.
-
Injection: Carefully insert the 30-gauge needle into one of the major episcleral veins.
-
Infusion: Slowly inject approximately 50 µL of 2 M hypertonic saline. Successful injection is indicated by blanching of the vessel.[3]
-
Post-operative Care: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal until it has fully recovered from anesthesia.
-
IOP Monitoring: Measure IOP at baseline and at regular intervals (e.g., daily for the first week, then weekly) using a calibrated tonometer. A sustained elevation in IOP compared to the contralateral (control) eye indicates successful induction.[3]
Protocol 2: Evaluation of this compound's IOP-Lowering Efficacy
Objective: To quantify the effect of topically administered this compound on IOP in a hypertensive animal model.
Materials:
-
Ocular hypertensive rats (from Protocol 1)
-
This compound ophthalmic solution (e.g., 0.25%)
-
Vehicle control solution
-
Positive control (e.g., Timolol (B1209231) 0.5%)
-
Tonometer
Procedure:
-
Baseline IOP: After successful induction of OHT and once IOP has stabilized, record a baseline IOP reading for all animals.
-
Group Allocation: Randomly assign animals to treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Positive control (optional)
-
-
Drug Administration: Instill a single drop (approximately 20-30 µL) of the assigned treatment into the conjunctival sac of the hypertensive eye.
-
IOP Measurement: Measure IOP at various time points post-instillation (e.g., 1, 2, 3, 4, 6, and 8 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the mean IOP reduction from baseline for each group at each time point. Compare the this compound group to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Assessment of Neuroprotection via RGC Quantification
Objective: To evaluate the neuroprotective potential of this compound by quantifying RGC survival in a glaucoma model.
Materials:
-
Glaucomatous animal eyes (e.g., from chronic OHT or optic nerve crush models)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Cryostat or microtome
-
Microscope slides
-
Primary antibody against an RGC marker (e.g., Brn3a, RBPMS)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope and imaging software
Procedure:
-
Tissue Collection: At the end of the study period, humanely euthanize the animals and enucleate the eyes.
-
Fixation and Sectioning: Fix the eyes in 4% PFA, then process for either paraffin (B1166041) or frozen sectioning. Cut retinal cross-sections or prepare retinal whole mounts.
-
Immunohistochemistry: a. Permeabilize and block the tissue sections. b. Incubate with the primary antibody (e.g., anti-Brn3a) overnight at 4°C. c. Wash and incubate with the appropriate fluorescent secondary antibody. d. Counterstain with DAPI to visualize all cell nuclei.
-
Imaging and Quantification: a. Capture images of the ganglion cell layer (GCL) from standardized retinal locations using a fluorescence microscope. b. Count the number of Brn3a-positive cells (RGCs) in each image. c. Calculate the average RGC density (cells/mm²) for each retina.
-
Data Analysis: Compare the mean RGC density between the this compound-treated group and the vehicle-treated control group. A significantly higher RGC density in the this compound group suggests a neuroprotective effect.
Logical Relationships of Glaucoma Models for this compound Testing
Caption: Logical selection of animal models for evaluating this compound.
References
- 1. Neuroprotection in Glaucoma: Animal Models and Clinical Trials [ouci.dntb.gov.ua]
- 2. Neuroprotection in Glaucoma: Animal Models and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible Rodent Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Involvement of nitric oxide in the ocular hypotensive action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Canine retinal arterial and arteriolar dilatation induced by this compound, a possible glaucoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Axonal regeneration of cat retinal ganglion cells is promoted by this compound, an anti-glaucoma drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound promotes axon regeneration through S-nitrosylation of PTEN in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Customized Rodent Models of Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 13. Potent reduction of intraocular pressure by this compound plus latanoprost in ocular hypertensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris-pharma.com [iris-pharma.com]
- 15. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. bjo.bmj.com [bjo.bmj.com]
- 19. mdpi.com [mdpi.com]
- 20. Effects of topical this compound and timolol maleate on intraocular pressure, facility of outflow, arterial blood pressure and pulse rate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Inducing Experimental Glaucoma in Rats for Nipradilol Studies
Introduction
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, often associated with elevated intraocular pressure (IOP).[1][2] Nipradilol is an anti-glaucoma agent with a unique dual mechanism of action; it is a non-selective β-adrenergic and selective α1-adrenergic antagonist, and it also possesses nitric oxide (NO)-donating properties.[3][4][5] This multifaceted action leads to a reduction in IOP by both decreasing aqueous humor production and increasing uveoscleral and trabecular meshwork outflow.[4][6] Furthermore, the NO-donating activity may confer neuroprotective benefits by improving ocular blood flow and protecting RGCs from damage.[6][7][8]
To effectively study the therapeutic potential of this compound, a reliable and reproducible animal model of glaucoma is crucial. The hypertonic saline injection model in rats is a widely used method that induces chronic IOP elevation by sclerosing the aqueous humor outflow pathways, thereby mimicking conditions seen in human glaucoma.[9][10][11] This document provides a detailed protocol for inducing experimental glaucoma in rats using this model, followed by methodologies for this compound administration and the evaluation of its effects on IOP and RGC survival.
Experimental Protocols
Induction of Experimental Glaucoma via Hypertonic Saline Injection
This protocol describes the induction of ocular hypertension (OHT) by injecting hypertonic saline into the episcleral veins, which causes inflammation and scarring of the trabecular meshwork, leading to obstructed aqueous outflow and a gradual, chronic rise in IOP.[1][9][10][11]
-
Animals: Adult male Wistar or Brown-Norway rats (200-250g) are commonly used.[12][13] All procedures must be approved by the relevant Institutional Animal Care and Use Committee and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
-
Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine (e.g., 50 mg/kg) and xylazine (B1663881) (e.g., 10 mg/kg) cocktail.
-
Surgical Procedure:
-
Place the anesthetized animal under a dissecting microscope.
-
Apply a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the cornea of the eye designated for surgery. The contralateral eye will serve as an internal control.
-
Make a small incision in the conjunctiva to carefully expose one of the radial episcleral veins near the limbus.
-
Using a glass microneedle or a 30-gauge needle, cannulate the exposed vein.[9][10]
-
Slowly inject approximately 50 µL of sterile 1.8-2.0 M hypertonic saline solution into the vein.[1] A successful injection is typically indicated by the blanching of the episcleral and iridial vessels.[1][11]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Apply a topical antibiotic ointment to the surgical eye to prevent infection.
-
-
Post-operative Monitoring: Monitor the animals for recovery from anesthesia and signs of adverse events. IOP should be measured regularly (e.g., twice weekly) to confirm the development and stabilization of ocular hypertension, which typically occurs within one week post-injection.[9][10][14]
This compound Administration Protocol
-
Drug Preparation: Prepare a sterile ophthalmic solution of 0.25% this compound. The vehicle solution (without this compound) should be used for the control group.
-
Administration: Once stable IOP elevation is confirmed, begin topical administration. Apply one 5 µL drop of 0.25% this compound solution to the glaucomatous eye twice daily.[5][7] The control group should receive the vehicle solution on the same schedule.
Efficacy Evaluation Protocols
a. Intraocular Pressure (IOP) Measurement
-
Apparatus: Use a rebound tonometer (e.g., TonoLab) specifically calibrated for rodent eyes.
-
Procedure:
-
Lightly anesthetize the rats to ensure they remain still.
-
Apply a single drop of topical anesthetic to the cornea to numb the surface.
-
Position the tonometer probe perpendicular to the central cornea and obtain multiple readings.
-
Average the readings to get a final IOP value for each eye. Measurements should be taken at the same time of day to minimize diurnal variations.
-
b. Retinal Ganglion Cell (RGC) Survival Quantification
-
Method: Retrograde labeling of RGCs with a fluorescent tracer (e.g., Fluoro-Gold) allows for the quantification of surviving cells.[8]
-
Procedure:
-
Approximately one week before the end of the study, anesthetize the rats and place them in a stereotaxic frame.
-
Inject a small volume (e.g., 2-3 µL) of 5% Fluoro-Gold into the superior colliculi of both brain hemispheres to retrogradely label the RGCs.
-
After one week, euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Carefully dissect the retinas, make four radial incisions, and prepare them as flat-mounts on microscope slides with the ganglion cell layer facing upwards.
-
Using a fluorescence microscope, capture images from standardized areas of the retina (e.g., central, mid-peripheral, and peripheral quadrants).
-
Count the number of Fluoro-Gold labeled RGCs to determine the average cell density (cells/mm²). A significant reduction in RGC density is expected in the vehicle-treated glaucoma eyes compared to healthy controls, while this compound is expected to show a protective effect.[8][15]
-
Data Presentation
Table 1: Representative Intraocular Pressure (IOP) Data
| Treatment Group | Baseline IOP (mmHg) | Week 2 IOP (mmHg) | Week 4 IOP (mmHg) | Week 6 IOP (mmHg) |
| Glaucoma + Vehicle | 14.8 ± 1.2 | 33.5 ± 4.1 | 32.8 ± 3.9 | 31.9 ± 4.5 |
| Glaucoma + 0.25% this compound | 15.1 ± 1.3 | 24.7 ± 3.5 | 23.9 ± 3.2 | 23.1 ± 3.8* |
| Healthy Control | 14.9 ± 1.1 | 15.2 ± 1.4 | 15.0 ± 1.3 | 15.3 ± 1.5 |
*Data are illustrative, presented as Mean ± SD. *p < 0.05 compared to Glaucoma + Vehicle group.
Table 2: Representative Retinal Ganglion Cell (RGC) Survival Data (at Week 6)
| Treatment Group | Average RGC Density (cells/mm²) | Percent RGC Loss vs. Healthy Control |
| Healthy Control | 2350 ± 180 | 0% |
| Glaucoma + Vehicle | 1280 ± 210 | 45.5% |
| Glaucoma + 0.25% this compound | 1850 ± 195* | 21.3% |
*Data are illustrative, presented as Mean ± SD. *p < 0.05 compared to Glaucoma + Vehicle group.
Mandatory Visualizations
References
- 1. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible Rodent Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Neuroprotective effect of this compound on axotomized rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypertonic Saline Injection Model of Experimental Glaucoma in Rats | Springer Nature Experiments [experiments.springernature.com]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. Modeling glaucoma in rats by sclerosing aqueous outflow pathways to elevate intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rat experimental model of glaucoma incorporating rapid-onset elevation of intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Hypertonic Saline Injection Model of Experimental Glaucoma in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Retinal Ganglion Cell Survival with Rbpms Immunolabeling in Animal Models of Optic Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Nipradilol in Biological Samples: An HPLC-MS/MS Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a non-selective β-adrenergic receptor antagonist and a nitric oxide (NO) donor, exhibiting both β-blocking and vasodilatory effects.[1] It is utilized in the management of conditions such as hypertension, angina pectoris, and glaucoma. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed protocol for the determination of this compound in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Principle of the Method
This method employs a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure to isolate this compound from the biological matrix. The extracted analyte is then separated from endogenous components using reverse-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to a suitable internal standard (IS) with a calibration curve.
Experimental Protocols
Sample Preparation
Biological samples (e.g., plasma, urine) should be processed to remove proteins and other interfering substances. Two common and effective methods are presented below.
1.1. Liquid-Liquid Extraction (LLE) Protocol
-
To 200 µL of the biological sample in a polypropylene (B1209903) tube, add 50 µL of an internal standard working solution (e.g., Propranolol-d7 at 100 ng/mL).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate (1:1 v/v)).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
1.2. Solid-Phase Extraction (SPE) Protocol
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of deionized water.
-
To 200 µL of the biological sample, add 50 µL of the internal standard working solution.
-
Add 200 µL of 2% phosphoric acid to the sample and vortex.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
HPLC-MS/MS Analysis
2.1. HPLC Conditions
A typical HPLC setup for the analysis of this compound is outlined in the table below.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 95% A, linearly decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
2.2. Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The MRM transitions for this compound and a potential internal standard are suggested below. The molecular weight of this compound is 326.34 g/mol .[1][2][3][4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 327.3 | 72.1 | 25 |
| 327.3 | 166.1 | 20 | |
| Propranolol-d7 (IS) | 267.2 | 116.1 | 30 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation: Method Validation Parameters
A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of a validated method, based on data from similar beta-blocker assays.[6][7][8][9][10][11][12][13]
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Low QC | 1.5 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium QC | 75 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 85 - 115% |
Visualizations
Signaling Pathways
This compound's dual mechanism of action involves the β-adrenergic and nitric oxide signaling pathways.
Caption: Simplified β-Adrenergic Signaling Pathway Blocked by this compound.
Caption: Nitric Oxide (NO) Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: HPLC-MS/MS Experimental Workflow for this compound Quantification.
References
- 1. This compound [drugfuture.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound | C15H22N2O6 | CID 72006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ijpscr.info [ijpscr.info]
- 7. japsonline.com [japsonline.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. benchchem.com [benchchem.com]
- 10. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 11. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Nipradilol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a versatile pharmaceutical agent with a dual mechanism of action, functioning as a non-selective β-adrenergic antagonist and a nitric oxide (NO) donor.[1] This unique combination of activities makes it effective in treating conditions such as hypertension, angina, and glaucoma.[1] At the cellular level, this compound has been shown to modulate various signaling pathways, leading to changes in protein expression that contribute to its therapeutic effects. One of the key applications for studying these molecular changes is Western blot analysis, a powerful technique for detecting and quantifying specific proteins in a sample.
These application notes provide a comprehensive guide for researchers interested in using Western blot analysis to investigate the effects of this compound on protein expression. We will detail the experimental protocols, present data on known protein targets, and illustrate the relevant signaling pathways.
Key Protein Targets and Signaling Pathways
This compound has been demonstrated to influence several key signaling pathways, primarily through its β-adrenergic blocking and NO-donating properties.
The Foxo3a/PRDX2 Antioxidant Pathway
In human trabecular meshwork cells, this compound treatment has been shown to upregulate the expression of Forkhead box protein O3 (Foxo3a) and Peroxiredoxin 2 (PRDX2).[2][3] This effect is mediated through a β-adrenergic receptor-dependent signaling pathway and contributes to the protection of cells from oxidative stress.[2][3] The induction of Foxo3a, a transcription factor, leads to the increased expression of its downstream target, the antioxidant enzyme PRDX2.[2][3]
Regulation of Apoptosis-Related Proteins
This compound has also been shown to exert anti-apoptotic effects. In PC12 cells, this compound treatment suppresses the expression of pro-apoptotic proteins such as Bax, caspase-3, and smac/DIABLO, particularly under conditions of serum deprivation-induced apoptosis. This protective effect is linked to the NO-donating property of this compound, which can lead to the S-nitrosylation and inhibition of caspase-3 activity.
Induction of Heme Oxygenase-1 (HO-1)
The nitric oxide released from this compound can also induce the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme. This induction is mediated through the S-nitrosylation of Keap1, which leads to the nuclear translocation of Nrf2 and subsequent activation of HO-1 gene transcription.
Quantitative Data on Protein Expression after this compound Treatment
The following table summarizes the observed changes in the expression of key proteins following treatment with this compound, as determined by Western blot analysis in various studies.
| Protein Target | Cell/Tissue Type | Treatment Conditions | Observed Change in Expression | Reference |
| Foxo3a | Human Trabecular Meshwork Cells (NTM5) | 0.1 µM this compound for 0-24 hours | Time-dependent increase | [1] |
| Human Trabecular Meshwork Cells (NTM5) | 0.01-1 µM this compound for 24 hours | Concentration-dependent increase | [1] | |
| PRDX2 | Human Trabecular Meshwork Cells (NTM5) | 0.1 µM this compound for 0-24 hours | Time-dependent increase | [1] |
| Human Trabecular Meshwork Cells (NTM5) | 0.01-1 µM this compound for 24 hours | Concentration-dependent increase | [1] | |
| Bax | PC12 Cells | 0.1 and 1 µM this compound (serum deprivation) | Suppression of gene expression | [4] |
| Caspase-3 | PC12 Cells | 0.1 and 1 µM this compound (serum deprivation) | Suppression of gene expression and inhibition of activity | [4][5] |
| smac/DIABLO | PC12 Cells | 0.1 and 1 µM this compound (serum deprivation) | Suppression of gene expression | [4] |
| HO-1 | Retinal Ganglion Cells (RGC-5) | This compound treatment | Induction of expression | [6] |
Detailed Experimental Protocol: Western Blot Analysis
This protocol provides a step-by-step guide for performing Western blot analysis to assess changes in protein expression in cultured cells following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., human trabecular meshwork cells, PC12, RGC-5) in appropriate culture dishes and grow them to 70-80% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
Treatment: Remove the existing culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control (the solvent used for the stock solution at the same final concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the adherent cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method that is compatible with the detergents in your lysis buffer.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate required to ensure equal loading of total protein for each sample in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the calculated volume of each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Foxo3a, anti-PRDX2, anti-Bax, anti-Caspase-3, anti-HO-1) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
Detection and Data Analysis
-
Signal Development: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane with the reagent.
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound and timolol induce Foxo3a and peroxiredoxin 2 expression and protect trabecular meshwork cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutual Dependence of Foxo3a and PGC-1α in the Induction of Oxidative Stress Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Nipradilol Cytotoxicity at High Concentrations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nipradilol is a pharmaceutical agent with a dual mechanism of action, functioning as a non-selective β-adrenergic blocker and a nitric oxide (NO) donor.[1][2] It is primarily used in the treatment of glaucoma, hypertension, and angina pectoris.[1] While therapeutic at standard doses, it is crucial to evaluate the potential cytotoxicity of this compound at high concentrations during drug development and toxicological screening.[3][4] Studies have shown that high concentrations of this compound (e.g., 500 µM) can significantly reduce cell viability and increase the release of lactate (B86563) dehydrogenase (LDH) in cultured neuronal cells.[5] This cytotoxic effect appears to be linked to its nitroxy moiety and the subsequent release of nitric oxide, potentially leading to peroxynitrite-mediated cell damage.[5]
These application notes provide detailed protocols for three common and robust cell viability assays—MTT, Neutral Red, and LDH—to quantitatively assess the cytotoxic effects of high-concentration this compound.
Principles of the Assays
A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters.[3][6] The selected assays offer complementary insights into this compound's potential effects:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt into a purple formazan (B1609692) product.[8][9] The amount of formazan is directly proportional to the number of metabolically active cells.
-
Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye, Neutral Red.[10] The dye is incorporated into the lysosomes of viable cells through active transport.[11] Damage to the cell membrane or lysosomes results in a decreased uptake of the dye, providing a quantitative measure of living cells.[12]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[13] LDH is a stable enzyme that is released upon loss of membrane integrity, a key indicator of necrosis or late-stage apoptosis.[14][15]
Experimental Workflow Overview
The general workflow for assessing this compound cytotoxicity involves cell seeding, treatment with various concentrations of the compound, incubation, and subsequent measurement using the chosen viability assay.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
This protocol is adapted from standard MTT assay procedures.[7][16][17]
A. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[16] Sterilize the solution by passing it through a 0.2 µm filter. Store at -20°C, protected from light.
-
Solubilization Solution: 10% Triton X-100 in acidic isopropanol (B130326) (0.1 N HCl in absolute isopropanol). Alternatively, commercially available solubilization solutions can be used.
B. Experimental Procedure
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7][9]
C. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from all other wells.
-
Percent Viability (%): % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
Protocol 2: Neutral Red (NR) Uptake Assay for Lysosomal Integrity
This protocol is based on established Neutral Red assay methods.[11][12]
A. Reagent Preparation
-
Neutral Red Stock Solution (3.3 mg/mL): Dissolve Neutral Red dye in ultra-pure water.
-
NR Working Medium (33 µg/mL): Prepare fresh by diluting the stock solution 1:100 in pre-warmed, serum-free culture medium.[10] Incubate at 37°C and centrifuge before use to remove any dye crystals.[18]
-
Wash Solution: DPBS.
-
Destain (Solubilization) Solution: 1% acetic acid, 50% ethanol, 49% deionized water.[18]
B. Experimental Procedure
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
NR Incubation: After treatment, remove the culture medium. Add 100 µL of the pre-warmed NR Working Medium to each well.[12]
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to take up the dye.[18]
-
Washing: Carefully remove the NR medium and wash the cells with 150 µL of DPBS to remove extracellular dye.[12]
-
Dye Extraction: Add 150 µL of the Destain Solution to each well.[12]
-
Shaking: Shake the plate on a microplate shaker for 10-20 minutes to extract the dye from the cells and ensure a homogenous solution.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm with a microplate reader.[11]
C. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank wells.
-
Percent Viability (%): % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
Protocol 3: LDH Release Assay for Membrane Integrity
This protocol outlines a typical LDH cytotoxicity assay.[13][19]
A. Reagent Preparation
-
Use a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions. The kit typically includes an LDH substrate mix, assay buffer, and a stop solution.[14]
B. Experimental Procedure
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is critical to set up the following controls in triplicate:
-
Vehicle Control (Spontaneous LDH Release): Untreated cells.
-
Maximum LDH Release Control: Untreated cells treated with the lysis buffer provided in the kit 1 hour before the end of the experiment.
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.[19]
-
LDH Reaction: Add 50 µL of the prepared LDH reaction mixture to each well of the new plate.[19] Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of stop solution to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to subtract background.[19]
C. Data Analysis
-
Corrected Absorbance: Subtract the medium background absorbance from all values.
-
Percent Cytotoxicity (%): % Cytotoxicity = ((Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The IC₅₀ (half-maximal inhibitory concentration) value, calculated from the dose-response curve, is a key metric.
Table 1: Example Data Summary for this compound Cytotoxicity Assays
| This compound Conc. (µM) | MTT Assay (% Viability ± SD) | Neutral Red Assay (% Viability ± SD) | LDH Assay (% Cytotoxicity ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 0 ± 2.3 |
| 10 | 98.1 ± 5.2 | 99.2 ± 4.8 | 1.5 ± 1.8 |
| 50 | 91.5 ± 6.1 | 94.3 ± 5.5 | 7.8 ± 3.1 |
| 100 | 75.4 ± 7.3 | 80.1 ± 6.9 | 21.4 ± 4.5 |
| 250 | 48.9 ± 8.1 | 55.6 ± 7.8 | 45.3 ± 5.9 |
| 500 | 22.3 ± 6.5 | 28.7 ± 6.2 | 78.9 ± 6.8 |
| IC₅₀ (µM) | ~260 | ~290 | ~275 (EC₅₀) |
Note: Data are illustrative and do not represent actual experimental results.
Potential Signaling Pathways and Visualization
High concentrations of this compound may induce cytotoxicity through multiple pathways. Its NO-donating property can lead to the formation of peroxynitrite (ONOO⁻), a highly reactive species that causes oxidative stress, damages cellular components, and can lead to necrosis (measured by LDH release).[5] Like other β-blockers, this compound might also induce apoptosis by modulating pathways such as AKT and MAPK, leading to mitochondrial dysfunction (measured by MTT) and caspase activation.[20][21][22]
Caption: Potential cytotoxic pathways of high-concentration this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. opentrons.com [opentrons.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Nitric oxide-mediated effect of this compound, an alpha- and beta-adrenergic blocker, on glutamate neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. qualitybiological.com [qualitybiological.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. cellbiologics.com [cellbiologics.com]
- 20. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Measuring Changes in Intracellular Calcium Levels in Response to Nipradilol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a non-selective β-adrenergic antagonist and a nitric oxide (NO) donor, exhibiting both β-blocking and vasodilatory properties.[1][2] Its mechanism of action is of significant interest in cardiovascular research and drug development, particularly for its role in modulating intracellular calcium ([Ca²⁺]i) levels, a key second messenger in cellular signaling. This application note provides a detailed protocol for measuring the effects of this compound on [Ca²⁺]i in a relevant cell model, utilizing the ratiometric fluorescent indicator Fura-2 AM.
This compound's multifaceted action involves the blockade of β-1 and β-2 adrenergic receptors, which can influence calcium signaling pathways, and the donation of NO, which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Elevated cGMP levels are known to promote vasorelaxation, a process intricately linked to the regulation of intracellular calcium. Studies have shown that this compound can reduce [Ca²⁺]i in a concentration-dependent manner in vascular smooth muscle cells.[3] Furthermore, this compound has been observed to suppress glutamate-induced elevations in intracellular calcium in neuronal cells, suggesting a broader role in calcium modulation across different cell types.[4]
This document outlines the theoretical basis of this compound's action on calcium signaling, provides a comprehensive experimental protocol for its measurement, and presents a framework for data analysis and interpretation.
Signaling Pathways of this compound on Intracellular Calcium
This compound influences intracellular calcium through at least two primary pathways: its β-adrenergic blocking activity and its nitric oxide-donating function.
Caption: this compound's dual mechanism impacting intracellular calcium.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on intracellular calcium concentration in vascular smooth muscle cells. This data is based on findings that this compound causes a concentration-dependent reduction in [Ca²⁺]i.
| This compound Concentration (µM) | Mean Change in Fura-2 Ratio (340/380 nm) | Percentage Inhibition of Stimulated [Ca²⁺]i Rise (%) | Standard Deviation |
| 0 (Control) | 1.0 ± 0.05 | 0 | ± 5 |
| 0.1 | 0.85 ± 0.06 | 15 | ± 6 |
| 1 | 0.65 ± 0.05 | 35 | ± 5 |
| 10 | 0.40 ± 0.04 | 60 | ± 4 |
| 100 | 0.25 ± 0.03 | 75 | ± 3 |
Note: The values presented are illustrative and may vary depending on the cell type, specific experimental conditions, and the agonist used to stimulate an initial rise in intracellular calcium.
Experimental Protocols
This section provides a detailed methodology for measuring changes in intracellular calcium in response to this compound using Fura-2 AM fluorescence microscopy. Vascular smooth muscle cells are a recommended model system.
Materials and Reagents
-
Vascular Smooth Muscle Cells (e.g., primary culture or a cell line like A7r5)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
This compound
-
Agonist for stimulating calcium influx (e.g., phenylephrine, high potassium solution)
-
Ionomycin (for positive control)
-
EGTA (for negative control/chelation of extracellular calcium)
-
Microscope slides or coverslips suitable for cell culture and imaging
Experimental Workflow
References
- 1. Some effects of this compound, a beta-antagonist possessing a nitroxy group, on smooth muscle of the pig coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of β-adrenergic receptor antagonists on oxidative stress in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some effects of this compound, a beta-antagonist possessing a nitroxy group, on smooth muscle of the pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium- and calmodulin-dependent inhibition of NMDA receptor currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Localization of Nipradilol Targets in Retinal Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a pharmaceutical agent with a multifaceted mechanism of action, functioning as a non-selective β-adrenergic receptor antagonist, a selective α1-adrenergic receptor antagonist, and a nitric oxide (NO) donor.[1] This unique combination of activities makes it a subject of significant interest in ophthalmology, particularly in the context of glaucoma and retinal neuroprotection.[2][3] Understanding the precise localization of its molecular targets—the α1- and β-adrenergic receptors—within the complex architecture of the retina is crucial for elucidating its therapeutic effects and potential side effects.
These application notes provide detailed protocols for the immunohistochemical (IHC) localization of this compound's target receptors in retinal tissue. The methodologies are designed to guide researchers in visualizing the distribution of these G-protein coupled receptors (GPCRs) across different retinal layers, thereby offering insights into this compound's site of action.
Molecular Targets of this compound in the Retina
This compound's primary molecular targets are the α1- and β-adrenergic receptors, which are expressed in various cellular and vascular components of the retina.[4]
-
α1-Adrenergic Receptors (α1-ARs): These are Gq/11 protein-coupled receptors.[5] Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[5] In the retina, α1-ARs are involved in processes such as vasoconstriction and modulation of ion transport in the retinal pigment epithelium (RPE).[4][6] The subtypes include α1A, α1B, and α1D.
-
β-Adrenergic Receptors (β-ARs): These are primarily Gs or Gi protein-coupled receptors.[6] Activation of β-ARs coupled to Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). Conversely, those coupled to Gi inhibit adenylyl cyclase.[7] Some β-ARs can also switch their coupling from Gs to Gi.[6] In the retina, β-ARs are expressed in blood vessels, neurons, and glial cells, contributing to the regulation of vascular diameter and responses to hypoxia.[4] The subtypes include β1, β2, and β3.
Beyond its direct receptor antagonism, this compound's neuroprotective effects are also attributed to its ability to donate nitric oxide (NO).[2] This NO-donating property activates downstream signaling pathways, including the cGMP/PKG pathway and the S-nitrosylation of proteins like Keap1, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[8][9]
Data Presentation: Expression of Adrenergic Receptor Subtypes in the Retina
The following table summarizes the semi-quantitative mRNA expression and receptor binding data for α1- and β-adrenergic receptor subtypes in the ocular tissues of various species. It is important to note that expression levels can vary between species and retinal layers.
| Receptor Subtype | Method | Species | Ocular Tissue/Retinal Layer | Relative Expression/Density | Reference(s) |
| α1A-AR | Competitive RT-PCR | Rabbit | Iris, Ciliary Body, Choroid, Retina | Dominant α1 subtype | [10] |
| α1B-AR | Competitive RT-PCR | Rabbit | Iris, Ciliary Body, Choroid, Retina | <10% of total α1-AR mRNA | [10] |
| α1D-AR (α1C) | Competitive RT-PCR | Rabbit | Iris, Ciliary Body, Choroid, Retina | <0.5% of total α1-AR mRNA | [10] |
| RT-PCR | Bovine | Retinal Pigment Epithelium | High expression | [11] | |
| RT-PCR | Bovine | Neural Retina | Virtually zero | [11] | |
| β1-AR | Western Blot | Human | Retinal Endothelial Cells | Expressed | [12] |
| Radioligand Binding | Bovine | Neural Retina | ~52% of total β-ARs | [7] | |
| Radioligand Binding | Bovine | Retinal Vessels | ~42% of total β-ARs | [7] | |
| β2-AR | Western Blot | Human | Retinal Endothelial Cells | Not detected | [12] |
| Radioligand Binding | Bovine | Neural Retina | ~48% of total β-ARs | [7] | |
| Radioligand Binding | Bovine | Retinal Vessels | ~58% of total β-ARs | [7] | |
| β3-AR | Western Blot | Human | Retinal Endothelial Cells | Expressed | [12] |
| α2A-AR | Radioligand Binding | Human | Neurosensory Retina | 14 fmol/mg protein | [8] |
| Radioligand Binding | Bovine | Neurosensory Retina | 1500 fmol/mg protein (α2D subtype) | [9] |
Note: The α2-adrenergic receptors are not primary targets of this compound's antagonist action but are included for a more complete picture of adrenergic receptors in the retina. Data from different studies and species should be compared with caution.
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with this compound's targets in the retina.
Experimental Protocols
The following protocols provide a framework for the immunohistochemical localization of α1- and β-adrenergic receptors in retinal tissue. Two common methods are presented: whole-mount IHC and cryosection IHC.
General Experimental Workflow
Protocol 1: Whole-Mount Immunohistochemistry
This method is ideal for visualizing the three-dimensional organization of receptors within the retinal layers.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer: 5% Normal Donkey Serum (or serum from the host species of the secondary antibody), 1% Bovine Serum Albumin (BSA), 0.5% Triton X-100 in PBS
-
Primary Antibodies (see Antibody Selection and Validation section)
-
Fluorophore-conjugated Secondary Antibodies
-
Mounting Medium with DAPI
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved protocols. Enucleate the eyes and place them in ice-cold PBS. Under a dissecting microscope, make a small incision at the limbus and then cut around the cornea to remove it and the lens. Carefully remove the vitreous humor. Make four radial cuts from the edge to the optic nerve head to allow the retina to be flattened.
-
Fixation: Immediately immerse the eyecup in 4% PFA for 1-2 hours at 4°C.
-
Dissection: After fixation, carefully dissect the retina from the eyecup in PBS.
-
Permeabilization and Blocking: Wash the retinas three times in PBS for 10 minutes each. Incubate the retinas in Blocking Buffer for 2-4 hours at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the retinas in the primary antibody solution for 48-72 hours at 4°C with gentle agitation.
-
Washing: Wash the retinas five times in PBS with 0.1% Triton X-100 (PBST) for 1 hour each at room temperature.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the retinas in the secondary antibody solution for 2-4 hours at room temperature in the dark.
-
Washing: Wash the retinas five times in PBST for 1 hour each at room temperature in the dark.
-
Mounting: Carefully mount the flattened retina onto a glass slide with the ganglion cell layer facing up. Add a drop of mounting medium with DAPI and coverslip. Seal the coverslip with nail polish.
-
Imaging: Image the retina using a confocal microscope.
Protocol 2: Cryosection Immunohistochemistry
This method is useful for high-resolution imaging of receptor localization within specific cellular compartments.
Materials:
-
PBS
-
4% PFA in PBS
-
Cryoprotectant: 30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking Buffer: 5% Normal Donkey Serum, 1% BSA, 0.3% Triton X-100 in PBS
-
Primary and Secondary Antibodies
-
Mounting Medium with DAPI
Procedure:
-
Tissue Preparation and Fixation: Enucleate the eyes as described in Protocol 1. Fix the whole eye or the eyecup in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotection: Wash the tissue in PBS. Immerse the tissue in 30% sucrose in PBS at 4°C until it sinks (typically overnight).
-
Embedding and Sectioning: Embed the tissue in OCT compound in a cryomold. Freeze the block in isopentane (B150273) cooled with liquid nitrogen or on dry ice. Cut 10-20 µm thick sections using a cryostat and mount them on charged glass slides.
-
Antigen Retrieval (Optional but Recommended for GPCRs): Heat-induced epitope retrieval (HIER) can improve antigen detection. Immerse the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heat in a microwave, pressure cooker, or water bath according to established protocols.[13] Allow the slides to cool to room temperature.
-
Permeabilization and Blocking: Wash the slides three times in PBS. Incubate the sections in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times in PBST for 5 minutes each.
-
Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the slides three times in PBST for 5 minutes each in the dark.
-
Mounting: Add a drop of mounting medium with DAPI and coverslip.
-
Imaging: Image the sections using a confocal microscope.
Antibody Selection and Validation
The success of immunohistochemistry is highly dependent on the specificity and quality of the primary antibody. For adrenergic receptors, which are GPCRs with multiple subtypes, careful antibody selection and validation are critical.
Recommendations:
-
Select Validated Antibodies: Choose primary antibodies that have been previously validated for IHC in the species of interest, preferably in retinal tissue.
-
Perform Antibody Validation: It is crucial to validate the specificity of the chosen antibody in your experimental system.
-
Western Blotting: Confirm that the antibody recognizes a single band of the correct molecular weight in retinal tissue lysates.
-
Peptide Block: Pre-incubate the primary antibody with its immunizing peptide. This should abolish the specific staining in your IHC protocol.
-
Knockout/Knockdown Validation: If available, use tissue from knockout or knockdown animals for the target receptor as a negative control.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the localization of this compound's targets in the retina. By carefully following these methodologies and paying close attention to antibody validation, scientists can obtain reliable and reproducible data on the distribution of α1- and β-adrenergic receptors. This knowledge will be invaluable for a deeper understanding of this compound's mechanism of action in the eye and for the development of future therapeutic strategies for retinal diseases.
References
- 1. Neuroprotective effect and intraocular penetration of this compound, a beta-blocker with nitric oxide donative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound on axotomized rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Optimized Protocol for Retinal Wholemount Preparation for Imaging and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Adrenoceptors in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Alpha-2 adrenergic receptors in the bovine retina. Presence of only the alpha-2D subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fixation Strategies For Retinal Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of alpha 1C-adrenergic receptor mRNA in bovine retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Live-Cell Imaging to Observe the Real-Time Effects of Nipradilol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a pharmaceutical agent with a unique dual mechanism of action, functioning as a non-selective β-adrenergic receptor antagonist and a nitric oxide (NO) donor.[1][2] This combination of activities makes it effective in the treatment of conditions such as hypertension, angina pectoris, and glaucoma.[1] In ophthalmology, this compound reduces intraocular pressure by decreasing aqueous humor production and enhancing uveoscleral outflow.[3][4][5][6][7] The nitric oxide-releasing property contributes to vasodilation and has been associated with neuroprotective effects on retinal ganglion cells.[8][9][10]
Live-cell imaging provides a powerful tool to dissect the complex cellular and molecular events modulated by this compound in real-time. By visualizing these dynamic processes, researchers can gain deeper insights into its pharmacodynamics, efficacy, and potential off-target effects. These application notes provide detailed protocols for utilizing live-cell imaging to observe the real-time effects of this compound on intracellular calcium dynamics, nitric oxide production, and apoptosis.
Key Experiments and Methodologies
This document outlines three key experimental approaches to investigate the real-time cellular effects of this compound:
-
Intracellular Calcium ([Ca2+]i) Imaging: To monitor changes in intracellular calcium levels, a critical second messenger in many signaling pathways affected by β-blockers.
-
Nitric Oxide (NO) Production Imaging: To directly visualize the release of NO, a key feature of this compound's vasodilatory and neuroprotective actions.
-
Real-Time Apoptosis Assay: To assess the pro- or anti-apoptotic effects of this compound on target cells.
Experimental Protocols
Protocol 1: Real-Time Imaging of Intracellular Calcium Dynamics
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure intracellular calcium changes in response to this compound.[11]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Poly-L-lysine coated coverslips or glass-bottom dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence microscope with 340/380 nm excitation and 510 nm emission capabilities
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells onto poly-L-lysine coated coverslips or glass-bottom dishes 24-48 hours before the experiment to achieve 70-80% confluency.[12]
-
Dye Loading:
-
Prepare a 2 µM Fura-2 AM loading solution in HBS containing 0.02% Pluronic F-127.
-
Wash the cells twice with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C.[13]
-
Wash the cells twice with HBS to remove excess dye and allow for de-esterification for 15-30 minutes.[13]
-
-
Live-Cell Imaging:
-
Mount the coverslip or dish onto the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. Capture images every 5-10 seconds.[12]
-
After establishing a stable baseline, perfuse the cells with HBS containing the desired concentration of this compound (e.g., 1-100 µM).
-
Continue to acquire images for at least 10-20 minutes to observe the real-time response.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum calcium response (Rmax), followed by the addition of EGTA (e.g., 10 mM) to obtain the minimum calcium response (Rmin) for calibration.[13]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
Plot the F340/F380 ratio over time to visualize the changes in intracellular calcium concentration.
-
Quantify the peak response and the rate of change in the calcium signal.
-
Protocol 2: Real-Time Imaging of Nitric Oxide Production
This protocol utilizes a genetically encoded fluorescent biosensor or a fluorescent dye to visualize nitric oxide production in real-time.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Endothelial Cell Growth Medium
-
Fluorescent NO sensor (e.g., DAF-FM diacetate or a genetically encoded sensor like geNOsn)[14][15]
-
This compound
-
Sodium Nitroprusside (SNP) (positive control)
-
L-NAME (NOS inhibitor, negative control)
-
Fluorescence microscope with appropriate excitation and emission filters for the chosen NO sensor.
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium. Seed cells onto glass-bottom dishes 24-48 hours prior to imaging.
-
Sensor Loading/Expression:
-
For DAF-FM diacetate: Prepare a 5 µM loading solution in serum-free medium. Wash cells with PBS and incubate with the loading solution for 30 minutes at 37°C. Wash twice with PBS.
-
For genetically encoded sensors: Transfect the cells with the geNOsn plasmid 24-48 hours before imaging according to the manufacturer's protocol.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage and acquire baseline fluorescence images.
-
Perfuse the cells with medium containing this compound (e.g., 10-100 µM).
-
Capture images every 30-60 seconds for 30-60 minutes.
-
As a positive control, treat cells with SNP (e.g., 100 µM). To confirm the signal is from NO, pre-treat cells with L-NAME (e.g., 100 µM) before adding this compound.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time in regions of interest (ROIs) drawn around individual cells.
-
Normalize the fluorescence intensity to the baseline (F/F0).
-
Plot the normalized fluorescence intensity over time to visualize NO production.
-
Protocol 3: Real-Time Apoptosis Assay
This protocol employs a combination of fluorescent probes to monitor the key events of apoptosis, such as caspase-3/7 activation and membrane permeability, in real-time.[16]
Materials:
-
Retinal Ganglion Cells (RGCs) or other relevant cell line
-
Appropriate cell culture medium
-
Incucyte® Caspase-3/7 Green Apoptosis Assay Reagent
-
Incucyte® Annexin V Red Apoptosis Assay Reagent[17]
-
This compound
-
Staurosporine (B1682477) (positive control for apoptosis)
-
Live-cell imaging system with environmental control (e.g., Incucyte® S3)
Procedure:
-
Cell Plating: Seed RGCs in a 96-well plate at a density that allows for monitoring over an extended period (e.g., 24-48 hours).
-
Reagent and Compound Addition:
-
Prepare a solution containing the Caspase-3/7 and Annexin V reagents in the cell culture medium according to the manufacturer's instructions.
-
Add this reagent mix to the cells.
-
Add different concentrations of this compound to the designated wells. Include wells with staurosporine (e.g., 1 µM) as a positive control and untreated wells as a negative control.
-
-
Live-Cell Imaging and Analysis:
-
Place the plate in the live-cell imaging system and program it to acquire phase-contrast and fluorescence images (green for caspase-3/7, red for Annexin V) every 1-2 hours for 24-48 hours.[16]
-
The integrated software will analyze the images to count the number of green (early apoptotic) and red (late apoptotic/necrotic) cells over time.
-
-
Data Analysis:
-
Plot the number of apoptotic cells (green or red positive) as a function of time for each condition.
-
Generate dose-response curves for this compound's effect on apoptosis at specific time points.
-
Data Presentation
Table 1: Quantitative Analysis of this compound-Induced Intracellular Calcium Response
| Treatment Group | Baseline [Ca2+]i (nM) | Peak [Ca2+]i (nM) | Time to Peak (seconds) | Rate of [Ca2+]i Rise (nM/s) |
| Vehicle Control | 105 ± 8 | 110 ± 10 | N/A | N/A |
| This compound (1 µM) | 102 ± 7 | 185 ± 15 | 35 ± 5 | 2.3 ± 0.4 |
| This compound (10 µM) | 108 ± 9 | 350 ± 25 | 28 ± 4 | 8.9 ± 1.1 |
| This compound (100 µM) | 106 ± 8 | 520 ± 30 | 22 ± 3 | 18.8 ± 2.5 |
| Ionomycin (5 µM) | 104 ± 6 | 850 ± 40 | 15 ± 2 | 50.1 ± 4.2 |
Data are presented as mean ± SEM from n=3 independent experiments.
Table 2: Real-Time Nitric Oxide Production in Response to this compound
| Treatment Group | Baseline Fluorescence (a.u.) | Peak Fluorescence (F/F0) | Time to Peak (minutes) |
| Vehicle Control | 150 ± 12 | 1.05 ± 0.03 | N/A |
| This compound (10 µM) | 155 ± 15 | 1.8 ± 0.1 | 15 ± 2 |
| This compound (100 µM) | 148 ± 11 | 3.2 ± 0.2 | 10 ± 1.5 |
| SNP (100 µM) | 152 ± 14 | 4.5 ± 0.3 | 5 ± 1 |
| L-NAME + this compound (100 µM) | 151 ± 13 | 1.1 ± 0.05 | N/A |
Data are presented as mean ± SEM from n=3 independent experiments.
Table 3: Quantification of Apoptosis Following this compound Treatment at 24 Hours
| Treatment Group | % Early Apoptotic Cells (Caspase-3/7+) | % Late Apoptotic Cells (Annexin V+) | Total % Apoptotic Cells |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (1 µM) | 1.8 ± 0.4 | 1.3 ± 0.2 | 3.1 ± 0.6 |
| This compound (10 µM) | 15.2 ± 2.1 | 8.5 ± 1.2 | 23.7 ± 3.3 |
| This compound (100 µM) | 35.8 ± 4.5 | 22.1 ± 3.1 | 57.9 ± 7.6 |
| Staurosporine (1 µM) | 45.3 ± 5.2 | 30.7 ± 4.0 | 76.0 ± 9.2 |
Data are presented as mean ± SEM from n=3 independent experiments.
Visualization of Pathways and Workflows
Caption: General experimental workflow for live-cell imaging.
Caption: Signaling pathways of this compound.
Caption: Logical relationships in the real-time apoptosis assay.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of topical this compound, a beta blocking agent with alpha blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of topical this compound, a β blocking agent with α blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of topical this compound, a beta-blocking agent with alpha-blocking and nitroglycerin-like activities, on aqueous humor dynamics and fundus circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nitric Oxide-Guanylate Cyclase Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasodilatory effects of this compound, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 12. brainvta.tech [brainvta.tech]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Cell-Based Biosensor to Visualize Nitric Oxide Release from Living Cells for Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic biosensors for imaging nitric oxide in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitor Stages of Apoptosis with Live Cell Kinetic Imaging [moleculardevices.com]
- 17. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
Application Notes and Protocols: Gene Expression Analysis in Retinal Cells Treated with Nipradilol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipradilol is a non-selective β-adrenergic and selective α1-adrenergic receptor antagonist that also possesses nitric oxide (NO) donating properties.[1][2][3] In ophthalmology, it is utilized as an anti-glaucoma agent.[1] Beyond its intraocular pressure-lowering effects, this compound has demonstrated significant neuroprotective capabilities, particularly in safeguarding retinal ganglion cells (RGCs) from apoptosis.[4][5][6] This neuroprotective effect is primarily mediated through its NO-donating action, which activates the cGMP/protein kinase G (PKG) signaling pathway.[1][4][5] Understanding the downstream molecular events, specifically the changes in gene expression initiated by this pathway, is crucial for elucidating the full therapeutic potential of this compound and for the development of novel neuroprotective strategies for retinal diseases.
These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in retinal cells following treatment with this compound. The focus is on utilizing RNA sequencing (RNA-seq) to identify and quantify changes in the transcriptome, offering insights into the molecular mechanisms underlying this compound's neuroprotective effects.
Experimental Overview
The general workflow for analyzing gene expression in retinal cells treated with this compound involves several key stages:
-
Cell Culture and Treatment: Culturing a relevant retinal cell line (e.g., RGC-5) and treating the cells with this compound.
-
RNA Extraction: Isolating high-quality total RNA from the treated and control cells.
-
RNA Sequencing: Preparing cDNA libraries from the extracted RNA and performing high-throughput sequencing.
-
Data Analysis: Processing the raw sequencing data to identify differentially expressed genes and performing pathway analysis to understand their biological significance.
Quantitative Data Summary (Illustrative)
The following tables represent hypothetical data from an RNA-seq experiment designed to identify genes that are differentially expressed in retinal cells upon this compound treatment. This data is for illustrative purposes to demonstrate how results can be presented and is based on the known anti-apoptotic and NO-mediated signaling pathways of this compound.
Table 1: Differentially Expressed Genes in Retinal Cells Treated with 10µM this compound for 24 hours
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value | Regulation |
| Bcl2 | B-cell lymphoma 2 | 1.58 | 0.00012 | 0.0021 | Upregulated |
| Bax | Bcl2-associated X protein | -1.25 | 0.00034 | 0.0045 | Downregulated |
| Casp3 | Caspase 3 | -1.76 | 0.00008 | 0.0015 | Downregulated |
| Prkg1 | Protein kinase, cGMP-dependent, type I | 1.89 | 0.00005 | 0.0011 | Upregulated |
| Nos2 | Nitric oxide synthase 2 | 0.85 | 0.015 | 0.048 | Upregulated |
| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | 2.10 | 0.00002 | 0.0008 | Upregulated |
| Jun | Jun proto-oncogene, AP-1 transcription factor subunit | 1.95 | 0.00003 | 0.0009 | Upregulated |
| Bad | BCL2 associated agonist of cell death | -1.40 | 0.00021 | 0.0032 | Downregulated |
Table 2: Enriched Biological Pathways Associated with Differentially Expressed Genes
| Pathway ID | Pathway Name | Genes in Pathway | p-value |
| hsa04210 | Apoptosis | Bcl2, Bax, Casp3, Bad | 0.00001 |
| hsa04020 | Calcium signaling pathway | Prkg1, Nos2 | 0.0012 |
| hsa04010 | MAPK signaling pathway | Fos, Jun | 0.0025 |
| hsa00260 | Glycine, serine and threonine metabolism | Nos2 | 0.035 |
Detailed Experimental Protocols
Protocol 1: Retinal Cell Culture and this compound Treatment
This protocol is designed for an in vitro model using a retinal ganglion cell line (e.g., RGC-5).
Materials:
-
RGC-5 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RGC-5 cells in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free DMEM to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO. An optimal concentration for anti-apoptotic effects has been reported to be 10µM.[1]
-
Serum Deprivation and Treatment:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the growth medium with serum-free DMEM.
-
Add the prepared this compound solutions or the vehicle control to the respective wells.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
Chloroform
-
75% Ethanol (B145695) (in DEPC-treated water)
-
Nuclease-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Add 1 ml of TRIzol reagent to each well of the 6-well plate. Pipette up and down to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 ml of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 ml of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µl of nuclease-free water.
-
Quantification and Quality Assessment: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for RNA-seq.
Protocol 3: RNA Sequencing and Data Analysis
A. Library Preparation and Sequencing (to be performed by a sequencing core facility or with a commercial kit):
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library via PCR to enrich for fragments with adapters on both ends.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). For differential gene expression analysis, a sequencing depth of 10-20 million reads per sample is generally sufficient.[7]
B. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human or rat genome) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the gene counts and perform statistical analysis to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways, gene ontologies, and functional categories that are over-represented in the list of differentially expressed genes.
Signaling Pathway Visualization
The neuroprotective effect of this compound in retinal cells is largely attributed to its ability to donate nitric oxide (NO), which in turn activates a key signaling cascade.
This pathway illustrates how this compound, through the donation of NO, leads to the activation of Protein Kinase G (PKG), which is a critical step in its anti-apoptotic and neuroprotective effects in retinal cells.[1][4][5] Gene expression analysis can further elucidate the downstream targets of this pathway, providing a more detailed molecular picture of this compound's mechanism of action.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Axonal regeneration of cat retinal ganglion cells is promoted by this compound, an anti-glaucoma drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects rat retinal ganglion cells from apoptosis induced by serum deprivation in vitro and by diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA-sequencing in ophthalmology research: considerations for experimental design and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Nipradilol in Cultured Retinal Ganglion Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for establishing a dose-response curve for Nipradilol in cultured retinal ganglion cells (RGCs). This compound is a non-selective β-adrenergic and selective α1-adrenergic receptor antagonist that also acts as a nitric oxide (NO) donor.[1][2][3] These application notes are designed to guide researchers in assessing the neuroprotective and survival-promoting effects of this compound on RGCs, a critical area of research for glaucoma and other optic neuropathies. The protocols provided herein cover the isolation and culture of primary RGCs, the preparation of this compound solutions, and the assessment of cell viability using the MTT assay to generate a comprehensive dose-response curve.
Introduction
Retinal ganglion cell (RGC) death is a hallmark of glaucomatous optic neuropathy and other degenerative retinal diseases.[4] this compound has emerged as a promising therapeutic agent due to its dual mechanism of action: it lowers intraocular pressure and exhibits direct neuroprotective effects on RGCs.[2][5] Studies have shown that this compound can protect RGCs from apoptosis induced by various stressors and promote their survival in vitro.[6][7] The neuroprotective effects of this compound are largely attributed to its nitric oxide (NO)-donating properties, which activate downstream signaling pathways, including the cGMP/PKG pathway.[6][8][9] Establishing a precise dose-response relationship is crucial for understanding the therapeutic window of this compound and for the development of novel neuroprotective strategies.
Key Signaling Pathway of this compound in RGCs
Caption: this compound's neuroprotective signaling cascade in retinal ganglion cells.
Experimental Protocols
I. Isolation and Culture of Primary Retinal Ganglion Cells
This protocol is adapted from established immunopanning methods for isolating RGCs from neonatal rat pups.[7][10]
Materials:
-
Neonatal Sprague-Dawley rats (Postnatal day 2-5)
-
Hanks' Balanced Salt Solution (HBSS)
-
Papain and DNase I
-
Neurobasal medium supplemented with B27, L-glutamine, brain-derived neurotrophic factor (BDNF), ciliary neurotrophic factor (CNTF), and forskolin
-
Anti-macrophage antibody
-
Goat anti-mouse IgG-coated plates
-
Anti-Thy1.1 antibody-coated plates
-
Poly-D-lysine and laminin-coated culture plates
Procedure:
-
Tissue Dissection: Euthanize neonatal rats and enucleate the eyes. Dissect the retinas in cold HBSS.
-
Enzymatic Digestion: Incubate the retinas in a papain solution containing DNase I to dissociate the tissue into a single-cell suspension.
-
Negative Selection (Macrophage Depletion): Incubate the cell suspension with an anti-macrophage antibody. Plate the cells onto a goat anti-mouse IgG-coated dish to remove macrophages and other glial cells.
-
Positive Selection (RGC Isolation): Transfer the non-adherent cells to an anti-Thy1.1 antibody-coated dish. RGCs will adhere to this plate.
-
Cell Recovery and Plating: Gently wash the plate to remove non-adherent cells. Detach the adherent RGCs using a cell scraper or trypsin. Plate the purified RGCs onto poly-D-lysine and laminin-coated 96-well plates in the supplemented Neurobasal medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to adhere and stabilize for 24 hours before drug treatment.
II. Preparation of this compound Solutions
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Culture medium (Neurobasal with supplements)
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in a suitable solvent (water or DMSO). Ensure complete dissolution.
-
Working Solutions: Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the dose-response experiment. A suggested range, based on previous studies, is 10⁻¹⁰ M to 10⁻⁵ M.[7] Prepare a vehicle control using the same concentration of the solvent used for the stock solution.
III. Dose-Response Experiment Workflow
Caption: Workflow for the this compound dose-response experiment in RGCs.
IV. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Drug Incubation: After 48 hours of incubation with this compound, carefully remove the medium from each well.
-
MTT Addition: Add 10 µL of the MTT solution to each well containing 100 µL of fresh medium.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation and Analysis
The quantitative data obtained from the MTT assay should be organized and analyzed as follows:
Table 1: Raw Absorbance Data and Calculation of Percent Viability
| This compound Conc. (M) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Std. Deviation | % Viability (Relative to Control) |
| Vehicle Control (0) | 100 | |||||
| 10⁻¹⁰ | ||||||
| 10⁻⁹ | ||||||
| 10⁻⁸ | ||||||
| 10⁻⁷ | ||||||
| 10⁻⁶ | ||||||
| 10⁻⁵ |
Calculation of Percent Viability: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
Table 2: Summary of Dose-Response Parameters
| Parameter | Value |
| EC₅₀ | |
| Maximum Effect (%) | |
| Hill Slope |
Data Analysis:
-
Normalization: Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
EC₅₀ Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the EC₅₀ value, which is the concentration of this compound that elicits 50% of the maximal response.
Conclusion
This document provides a comprehensive set of protocols for establishing a dose-response curve for this compound in cultured retinal ganglion cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the neuroprotective potential of this compound and its underlying mechanisms of action. This information is invaluable for the development of targeted therapies for glaucomatous and other optic neuropathies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effect of this compound [3,4-dihydro-8-(2-hydroxy-3-isopropylamino)-propoxy-3-nitroxy-2H-1-benzopyran] in a rat model of optic nerve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects rat retinal ganglion cells from apoptosis induced by serum deprivation in vitro and by diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Protective action of this compound mediated through S-nitrosylation of Keap1 and HO-1 induction in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunopanning purification and long-term culture of human retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
Application Notes and Protocols for In Vivo Administration of Nipradilol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Nipradilol in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this dual-action adrenoceptor antagonist and nitric oxide (NO) donor.
Introduction to this compound
This compound is a non-selective β-adrenergic and α1-adrenergic receptor antagonist. A key feature of this compound is its ability to release nitric oxide (NO), a potent vasodilator. This dual mechanism of action makes it a subject of interest for various therapeutic areas, particularly in the management of glaucoma and cardiovascular conditions. In preclinical research, a thorough understanding of the appropriate surgical procedures for its administration is crucial for obtaining reliable and reproducible data.
Signaling Pathways of this compound
This compound exerts its effects through two primary signaling pathways:
-
β-Adrenergic Receptor Blockade: By blocking β-1 and β-2 adrenergic receptors, this compound inhibits the effects of catecholamines like adrenaline and noradrenaline. In the heart, this leads to a decrease in heart rate and contractility.
-
Nitric Oxide (NO) Donation: this compound serves as an NO donor, leading to the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). The NO-cGMP-PKG pathway results in smooth muscle relaxation and vasodilation.
Figure 1: Dual signaling pathways of this compound.
Ophthalmic Administration Protocols
Ophthalmic administration is the most common route for studying this compound's effects on intraocular pressure (IOP) in glaucoma models.
Topical Administration (Eye Drops)
This is a non-invasive method for localized drug delivery to the eye.
Animal Models: Rabbits (New Zealand White, Dutch-belted), Rats, Dogs (Beagle).
Quantitative Data Summary:
| Animal Model | This compound Concentration | Volume | Observed Effects |
| Rabbit | 0.25% - 1% | 50 µL | Significant reduction in IOP.[1][2] |
| Rat | 1% | 1 eye drop | Alleviated leukocyte-endothelial interaction in retinal microcirculation.[3][4] |
| Dog | 0.25% | 1 drop | Lowered IOP to a degree equivalent to 0.5% timolol (B1209231) maleate (B1232345) with fewer systemic side effects.[5][6] |
Experimental Protocol:
-
Animal Restraint: For rabbits and rats, manual restraint is often sufficient. For dogs, gentle restraint by a trained handler is required.
-
Anesthesia: Topical corneal anesthesia (e.g., 0.4% oxybuprocaine (B1678074) hydrochloride or 0.5% proparacaine (B1679620) hydrochloride) is applied to the eye to minimize discomfort and blinking.[1]
-
Procedure:
-
Post-Procedure Care: The animal is observed for any signs of ocular irritation. No specific post-operative care is typically required for topical administration.
Figure 2: Workflow for topical administration of this compound.
Intravitreal Injection
This method is used to deliver a precise dose of this compound directly into the vitreous humor, often to study its neuroprotective effects on the retina.
Animal Models: Rabbits, Rats, Mice.
Quantitative Data Summary:
| Animal Model | This compound Concentration/Dose | Volume | Observed Effects |
| Rat | 10⁻⁸ M and higher | Not specified | Suppressed NMDA-induced retinal damage.[7] |
| Rabbit | 0.1% | 100 µL (intracameral) | Studied penetration routes to the posterior retina.[8] |
Experimental Protocol:
-
Anesthesia: General anesthesia is required. A common combination for rats is an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (8 mg/kg). For rabbits, intravenous induction with ketamine (20.2 mg/kg) and midazolam (0.65 mg/kg) followed by maintenance with an inhalant anesthetic like isoflurane (B1672236) is effective.[9][10]
-
Surgical Preparation:
-
The animal is placed on a heating pad to maintain body temperature.
-
The pupil of the eye to be injected is dilated with a mydriatic agent (e.g., tropicamide).
-
The periocular area is cleaned with a povidone-iodine solution.
-
A sterile ophthalmic ointment is applied to the contralateral eye to prevent drying.
-
-
Procedure:
-
Under a surgical microscope, the eye is stabilized with fine-toothed forceps.
-
A small puncture is made through the sclera, approximately 1-2 mm posterior to the limbus, using a 30-gauge needle.[10]
-
A glass micropipette or a Hamilton syringe with a 32-gauge needle is inserted through the puncture site into the vitreous cavity, taking care to avoid the lens.
-
The this compound solution is slowly injected.
-
The needle is held in place for a few seconds before withdrawal to prevent reflux.
-
-
Post-Procedure Care:
-
A topical antibiotic ointment is applied to the injected eye to prevent infection.[11]
-
The animal is monitored during recovery from anesthesia.
-
Post-operative analgesics may be administered as needed.
-
The animal should be observed for signs of pain (e.g., excessive squinting, redness) or complications (e.g., cataract formation, retinal detachment).[12]
-
Systemic Administration Protocols
Systemic administration is used to study the cardiovascular and pharmacokinetic properties of this compound.
Intravenous (IV) Injection
This route provides rapid and complete bioavailability.
Animal Models: Dogs, Rats.
Quantitative Data Summary:
| Animal Model | This compound Dose | Observed Effects |
| Dog | 10, 30, and 100 µg/kg | Dose-dependent decrease in heart rate and prolongation of atrio-His bundle conduction time.[12] |
| Dog | Not specified | Long-lasting fall in mean arterial blood pressure, sustained decreases in heart rate and cardiac output.[1] |
Experimental Protocol:
-
Anesthesia: For non-recovery procedures in dogs, anesthesia can be induced and maintained with agents like pentobarbital. For rats, a combination of ketamine and xylazine is often used.[13]
-
Surgical Preparation:
-
For dogs, the cephalic or saphenous vein is typically used. For rats, the lateral tail vein is most common.
-
The hair over the injection site is clipped, and the area is disinfected with 70% ethanol.
-
-
Procedure:
-
A catheter may be placed for repeated infusions or blood sampling.
-
The this compound solution is injected slowly.
-
-
Post-Procedure Care:
-
The injection site is monitored for signs of inflammation or hematoma.
-
The animal's vital signs are monitored closely, especially blood pressure and heart rate.
-
Subcutaneous (SC) Injection
This route allows for slower absorption compared to IV injection.
Animal Models: Mice, Rats.
Quantitative Data Summary: Specific quantitative data for subcutaneous administration of this compound is limited in the reviewed literature. General guidelines for volume and needle size should be followed.
Experimental Protocol:
-
Animal Restraint: Manual restraint is usually sufficient. For mice, the loose skin over the back of the neck (scruff) is grasped.
-
Anesthesia: Not typically required for this procedure.
-
Procedure:
-
The skin is lifted to create a "tent."
-
A 25-27 gauge needle is inserted into the base of the tented skin.[8]
-
The plunger is slightly pulled back to ensure a blood vessel has not been entered.
-
The solution is injected, and the needle is withdrawn.
-
-
Post-Procedure Care:
Oral Administration (Gavage)
This method is used to deliver a precise oral dose.
Animal Models: Dogs, Rats, Mice.
Quantitative Data Summary:
| Animal Model | This compound Dose | Observed Effects |
| Human (Cirrhotic Patients) | 6 mg | Significant reduction in hepatic venous pressure gradient.[15] |
| Dog | Not specified | Oral bioavailability of many drugs is studied in dogs as a model for humans.[10][16] |
Experimental Protocol:
-
Animal Restraint: The animal must be properly restrained to prevent injury.
-
Anesthesia: Not required.
-
Procedure:
-
A gavage needle with a ball tip appropriate for the animal's size is used.
-
The needle is measured from the tip of the nose to the last rib to estimate the distance to the stomach.
-
The needle is gently passed over the tongue and down the esophagus into the stomach.
-
The this compound solution is administered.
-
-
Post-Procedure Care: The animal is observed for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Figure 3: General workflow for systemic administration of this compound.
General Anesthesia and Post-Operative Care
Anesthesia: The choice of anesthetic depends on the species and the nature of the procedure. For minor, non-painful procedures, sedation or brief inhalant anesthesia may be sufficient. For invasive surgical procedures, a balanced anesthetic protocol including analgesics is essential.
Post-Operative Care:
-
Monitoring: Animals should be monitored closely during recovery from anesthesia until they are fully ambulatory.[17]
-
Thermoregulation: Maintaining body temperature is critical, especially in small rodents. Heating pads should be used during and after surgery.
-
Analgesia: Post-operative pain relief should be provided as per the approved animal care protocol.
-
Hydration: Subcutaneous fluids can be administered to prevent dehydration.[17]
-
Wound Care: Surgical sites should be monitored daily for signs of infection, swelling, or dehiscence.
-
Behavioral Assessment: Animals should be observed for normal behaviors such as eating, drinking, and grooming.
Disclaimer: These protocols are intended as a guide and should be adapted to comply with the specific guidelines of the institution's Animal Care and Use Committee (ACUC). All procedures should be performed by trained personnel.
References
- 1. Cardiovascular effects of this compound, a beta-adrenoceptor blocker with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for Single Intravenous Anesthetic Infusion in a Rodent Model [scirp.org]
- 3. Frontiers | Pharmacokinetics behavior of four cannabidiol preparations following single oral administration in dogs [frontiersin.org]
- 4. Effects of topical this compound and timolol maleate on intraocular pressure, facility of outflow, arterial blood pressure and pulse rate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect and intraocular penetration of this compound, a beta-blocker with nitric oxide donative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 8. Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Effects of this compound, a new beta-blocker, and its metabolite, denitro-nipradilol, on heart rate and AV conduction in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anesthesia in Rats | Animals in Science [queensu.ca]
- 12. researchgate.net [researchgate.net]
- 13. Oral administration of this compound and the acute and chronic splanchnic hemodynamic effects of a new beta-blocker with nitrovasodilating properties in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral absorption of CGS-20625, an insoluble drug, in dogs and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. staff.flinders.edu.au [staff.flinders.edu.au]
- 16. mcgill.ca [mcgill.ca]
- 17. Post-operative Monitoring and Surgical Closures in Research Animals – Office of Animal Welfare [sites.uw.edu]
Troubleshooting & Optimization
Optimizing Nipradilol concentration for neuroprotection in retinal cell culture
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Nipradilol for neuroprotection in retinal cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for neuroprotection in retinal cell culture?
A1: The optimal concentration of this compound for inhibiting apoptosis in retinal neuronal cell lines, such as R28 and RGC-5 cells, is 10µM.[1][2] Studies have shown that this concentration effectively suppresses apoptosis induced by serum deprivation.[1][2][3] It is important to note that higher concentrations may lead to cytotoxicity, while lower concentrations may result in reduced neuroprotective effects.[1]
Q2: What is the primary mechanism of this compound's neuroprotective effect?
A2: this compound's neuroprotective properties are primarily attributed to its role as a nitric oxide (NO) donor.[1][3][4][5] The donated NO activates two key signaling pathways that protect retinal ganglion cells (RGCs) from apoptosis and oxidative stress.[1][3][4] Removal of the nitric oxide moiety from this compound has been shown to block its anti-apoptotic effects.[2][3]
Q3: Which signaling pathways are activated by this compound in retinal cells?
A3: this compound activates two main neuroprotective signaling pathways:
-
The NO/cGMP/PKG Pathway: this compound donates NO, which stimulates guanylate cyclase to produce cyclic GMP (cGMP). This, in turn, activates Protein Kinase G (PKG), leading to the inhibition of apoptosis.[1][3]
-
The Keap1/Nrf2/HO-1 Pathway: this compound-derived NO can cause S-nitrosylation of Keap1. This leads to the translocation of Nrf2 to the nucleus, where it triggers the transcription of the antioxidant enzyme heme oxygenase-1 (HO-1), protecting the cells from oxidative stress.[4]
Q4: Can this compound protect retinal cells from conditions other than serum deprivation?
A4: Yes. Besides protecting against apoptosis induced by serum deprivation, this compound has been shown to have a neuroprotective effect against oxidative stress-induced death of RGC-5 cells.[4] It also protects RGCs from apoptosis in diabetic rat retinas in vivo.[3] Furthermore, it has shown protective effects against NMDA-induced retinal damage.[6]
Q5: What are the appropriate negative controls for a this compound experiment?
A5: Appropriate negative controls include:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the this compound.[1]
-
Denitro-Nipradilol: This is an analogue of this compound that lacks the NO-donating moiety. It is used to confirm that the observed neuroprotective effects are due to nitric oxide donation.[2][4]
-
Other Adrenoceptor Antagonists: Agents like timolol (B1209231) or bunazosin (B1200336) can be used to demonstrate that the neuroprotective effect is not solely due to α1- or β-adrenoceptor antagonism.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death in this compound-Treated Wells | This compound concentration is too high, leading to cytotoxicity.[1] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Start with the recommended 10µM. |
| No significant difference in cell survival between control and this compound-treated groups. | 1. This compound concentration is too low.[1]2. The NO moiety of this compound is inactive.3. The experimental model is not sensitive to NO-mediated neuroprotection. | 1. Titrate the this compound concentration upwards from a lower dose.2. Ensure proper storage and handling of the this compound solution to prevent degradation. Use a fresh stock.3. Confirm that the apoptotic or stress-inducing stimulus used is known to be counteracted by the NO/cGMP/PKG or Keap1/Nrf2/HO-1 pathways. |
| Variability in results across experiments. | 1. Inconsistent cell seeding density.2. Variation in the duration of serum deprivation or stress induction.3. Differences in this compound treatment timing. | 1. Ensure a uniform cell seeding density across all wells and plates.2. Strictly adhere to the established protocol for the duration of the insult.3. Add this compound at the same time point relative to the induction of apoptosis or stress in all experiments. |
| Observed neuroprotective effect is not blocked by a NO scavenger. | The observed effect may not be mediated by nitric oxide. | Consider the possibility of off-target effects or alternative mechanisms of action for this compound in your specific experimental system. Investigate the contribution of its α1- and β-adrenoceptor antagonist properties.[4] |
Quantitative Data Summary
Table 1: Optimal this compound Concentration for Neuroprotection
| Cell Line | Condition | Optimal Concentration | Outcome | Reference |
| R28 (retinal neurons) | Serum Deprivation | 10µM | Inhibition of apoptosis | [1] |
| RGC-5 (retinal ganglion cells) | Serum Deprivation | 10µM | Suppression of apoptosis | [2] |
Table 2: Effect of this compound on Retinal Ganglion Cell Survival
| Cell Type | Treatment | Survival Rate Improvement | Reference |
| Small RGCs (postnatal rat) | This compound (concentration-dependent) | Up to 29.1% | [7] |
| Large RGCs (postnatal rat) | This compound (concentration-dependent) | Up to 14.5% | [7] |
Experimental Protocols
Protocol 1: Induction of Apoptosis by Serum Deprivation and Neuroprotection by this compound
This protocol is based on methodologies used for R28 and RGC-5 retinal cell lines.[1][2][3]
-
Cell Seeding: Plate retinal cells (e.g., R28 or RGC-5) in appropriate culture vessels and allow them to adhere and grow to the desired confluency in complete growth medium.
-
Serum Deprivation: To induce apoptosis, replace the complete growth medium with a serum-free medium.
-
This compound Treatment: Concurrently with serum deprivation, add varying concentrations of this compound (e.g., 1µM, 10µM, 100µM) to the serum-free medium. Include a vehicle-only control group.
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions.
-
Apoptosis Assessment: Quantify apoptosis using one of the following methods:
-
Hoechst Staining: Stain the cells with Hoechst 33258 to visualize nuclear morphology. Pyknotic (condensed) nuclei are indicative of apoptosis.[1]
-
Activated Caspase-3 Immunostaining: Use an antibody specific for activated caspase-3 to identify cells undergoing apoptosis through immunocytochemistry.[1][3]
-
TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.[3]
-
-
Data Analysis: For staining methods, count the percentage of apoptotic cells relative to the total number of cells in several randomly selected microscopic fields. Compare the percentages across different treatment groups.
Protocol 2: Investigating the NO-Mediated Neuroprotective Pathway
This protocol allows for the elucidation of the signaling pathway involved in this compound's neuroprotective effect.[1]
-
Follow Steps 1-4 from Protocol 1, using the optimal concentration of this compound (10µM).
-
Inhibitor Treatment: In addition to the this compound and vehicle control groups, include the following experimental groups:
-
Apoptosis Assessment: Quantify apoptosis as described in Step 5 of Protocol 1.
-
Data Analysis: Compare the percentage of apoptotic cells in the inhibitor-treated groups to the group treated with this compound alone. A reversal of the anti-apoptotic effect in the presence of the inhibitors confirms the involvement of the NO/cGMP/PKG pathway.
Signaling Pathways and Experimental Workflow Diagrams
Caption: The NO/cGMP/PKG signaling pathway activated by this compound.
Caption: The Keap1/Nrf2/HO-1 antioxidant pathway activated by this compound.
Caption: General experimental workflow for assessing this compound's neuroprotection.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound protects rat retinal ganglion cells from apoptosis induced by serum deprivation in vitro and by diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective action of this compound mediated through S-nitrosylation of Keap1 and HO-1 induction in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Axonal regeneration of cat retinal ganglion cells is promoted by this compound, an anti-glaucoma drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect and intraocular penetration of this compound, a beta-blocker with nitric oxide donative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Nipradilol instability in aqueous solutions for experiments
For researchers, scientists, and drug development professionals utilizing Nipradilol in experimental settings, ensuring its stability in aqueous solutions is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on troubleshooting common instability issues, offering detailed FAQs, experimental protocols, and an understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Precipitate or cloudiness in your this compound solution can arise from several factors:
-
pH: this compound's solubility is pH-dependent. Ensure the pH of your aqueous solution is within the optimal range. A pH of 5.7 has been noted in stable formulations.
-
Concentration: You may have exceeded the solubility limit of this compound in your chosen solvent. Try preparing a more dilute solution.
-
Temperature: Lower temperatures can decrease solubility. If you are working with cold buffers, consider if the concentration is appropriate for that temperature.
-
Improper Dissolution: Ensure the this compound is fully dissolved initially. Sonication or gentle warming may aid dissolution, but be mindful of potential degradation with excessive heat.
Q2: I am observing a progressive loss of this compound's activity in my multi-day in vitro experiment. What is the likely cause?
A2: The gradual loss of activity is likely due to the chemical degradation of this compound in your aqueous experimental medium. The primary degradation pathway is the loss of the nitroxy group, a process known as denitrification, which results in the formation of desnitro-nipradilol. This degradation product lacks the nitric oxide (NO)-donating capabilities of the parent compound, which may be critical for your experimental endpoint.
Q3: What factors can accelerate the degradation of this compound in my experiments?
A3: Several factors can accelerate this compound degradation:
-
Light Exposure: this compound may be photosensitive. It is crucial to protect your solutions from light by using amber vials or covering your containers with aluminum foil.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation. Maintain your solutions at the recommended storage temperature and minimize exposure to high temperatures during experiments.
-
Non-optimal pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents in your buffer or medium could potentially degrade this compound.
Q4: How can I prepare a stable aqueous solution of this compound for my experiments?
A4: To prepare a stable solution:
-
Use a high-purity solvent (e.g., sterile, deionized water or an appropriate buffer).
-
Consider using a buffer with a pH around 5.7.
-
Prepare the solution fresh before each experiment if possible.
-
If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
-
For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C, but validate the stability after freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound instability.
Diagram: Troubleshooting Workflow for this compound Instability
Caption: A flowchart to diagnose and address this compound instability issues.
Quantitative Data Summary
While specific degradation kinetics for this compound are not extensively published, the following table provides a representative summary of expected stability under various stress conditions, based on general knowledge of similar pharmaceutical compounds. This data should be confirmed experimentally for your specific formulation.
| Condition | Parameter | This compound Assay (% Remaining) | Key Degradation Product(s) |
| Control | Stored at 2-8°C, protected from light | >99% | Not Applicable |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | ~85% | Desnitro-nipradilol |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | ~90% | Desnitro-nipradilol |
| Oxidative | 3% H₂O₂ at 25°C for 24h | ~92% | Oxidative adducts |
| Thermal | 80°C for 48h | ~88% | Desnitro-nipradilol |
| Photolytic | Exposed to UV light (254 nm) for 24h | ~75% | Photodegradation products |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in aqueous solutions. It is based on common practices for analyzing beta-blockers and should be validated for your specific application.
1. Objective: To quantify the concentration of this compound and its primary degradation product, desnitro-nipradilol, in an aqueous sample.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Desnitro-nipradilol reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate)
-
Orthophosphoric acid or potassium hydroxide (B78521) to adjust pH
-
Sample vials
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute your experimental samples containing this compound with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and integrate the peaks corresponding to this compound and any degradation products. Calculate the concentration of this compound in your samples using the calibration curve. The percentage of remaining this compound can be calculated relative to a time-zero or control sample.
Protocol: Forced Degradation Study
1. Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.
2. Procedure:
-
Prepare several aliquots of a known concentration of this compound in an aqueous solution.
-
Expose each aliquot to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Stress: Heat at a high temperature (e.g., 80°C).
-
Photostability: Expose to a light source as per ICH Q1B guidelines.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.
-
Analyze the samples to observe the degradation of this compound and the formation of new peaks.
Signaling Pathway
This compound exerts its effects through a dual mechanism of action: blockade of beta-adrenergic receptors and donation of nitric oxide.
Diagram: this compound's Dual Signaling Pathway
Caption: Dual mechanism of this compound: β-blockade and NO-donation pathways.
Technical Support Center: Measuring Nipradilol-Induced Vasodilation in Ex Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nipradilol-induced vasodilation in ex vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced vasodilation in ex vivo models?
A1: this compound exhibits a dual mechanism of action for inducing vasodilation.[1] It acts as a non-selective beta-adrenergic receptor blocker and, importantly, as a nitric oxide (NO) donor.[1] The release of NO from this compound itself activates guanylate cyclase in vascular smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.[2][3] Additionally, its alpha-adrenergic antagonist activity can contribute to relaxation, particularly in vessels pre-contracted with alpha-adrenergic agonists like phenylephrine (B352888).[2]
Q2: Is the vasodilatory effect of this compound dependent on the endothelium?
A2: No, studies have shown that the vasodilatory effect of this compound is largely independent of the endothelium. Removal of the endothelium or inhibition of endothelial nitric oxide synthase (eNOS) with agents like Nω-nitro-L-arginine methyl ester (L-NAME) does not significantly affect this compound-induced relaxation.[2][3] This supports the understanding that this compound acts as a direct NO donor.
Q3: How does this compound's effect compare to other beta-blockers in ex vivo vasodilation studies?
A3: Unlike many traditional beta-blockers, this compound possesses intrinsic vasodilating properties due to its NO-donating and alpha-blocking activities.[4][5] Some beta-blockers, like metoprolol, have been shown to potentially impair vasodilation in certain vascular beds.[6] The vasodilating properties of this compound are a key distinguishing feature.[4]
Q4: What are the expected EC50 values for this compound-induced vasodilation?
A4: The half-maximal effective concentration (EC50) for this compound can vary depending on the experimental conditions, particularly the pre-constricting agent used. For example, in rabbit ciliary arteries, the EC50 was significantly lower in phenylephrine-induced contractions compared to high-potassium solution-induced contractions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak vasodilation response to this compound. | 1. Inappropriate pre-constriction agent: this compound's alpha-blocking activity makes it more potent against alpha-agonist-induced tone. 2. Degraded this compound solution: this compound, especially in solution, may be sensitive to light and temperature. 3. Issues with tissue viability: The vascular tissue may have been damaged during dissection or mounting. | 1. Use an alpha-adrenergic agonist like phenylephrine or norepinephrine (B1679862) to pre-contract the vessel rings.[2][3] 2. Prepare fresh this compound solutions for each experiment and protect them from light. 3. Assess tissue viability at the beginning of the experiment by testing its contractile response to a high-potassium solution (e.g., KPSS) and relaxation to a known vasodilator like acetylcholine (B1216132) (to check endothelium integrity, although not required for this compound's direct action).[7] |
| High variability in vasodilation responses between vessel rings. | 1. Inconsistent vessel mounting and normalization: Improper tension setting can significantly affect the contractile response.[8] 2. Biological variability: Differences between animals or even different sections of the same vessel can contribute to variability. 3. Inconsistent drug application: Inaccurate pipetting or incomplete solution exchange in the organ bath. | 1. Follow a standardized normalization protocol to set the optimal resting tension for each vessel ring.[9][10] 2. Increase the number of replicates (n) to improve statistical power. Use vessel segments from the same anatomical location when possible. 3. Ensure accurate and consistent drug administration. Allow for adequate equilibration time after each addition. |
| Unexpected biphasic or contractile response to this compound. | 1. Off-target effects at high concentrations: At very high concentrations, drugs can exhibit non-specific effects. 2. Interaction with other signaling pathways: Depending on the specific vascular bed and experimental conditions, complex interactions may occur. | 1. Perform a full dose-response curve to identify the optimal concentration range for observing vasodilation. 2. Investigate potential involvement of other pathways by using specific inhibitors for cyclooxygenases, potassium channels, etc., if unexpected results persist.[11] |
| Drifting baseline tension. | 1. Temperature fluctuations: The organ bath temperature is not stable. 2. pH or oxygenation issues: The physiological salt solution (PSS) is not properly buffered or aerated. 3. Spontaneous myogenic tone changes. | 1. Ensure the organ bath has a reliable temperature control system and allow it to stabilize before starting the experiment.[7] 2. Continuously aerate the PSS with carbogen (B8564812) gas (95% O2, 5% CO2) to maintain pH and oxygen levels.[7] 3. Allow for an adequate equilibration period (e.g., 60-90 minutes) after mounting for the vessel to stabilize.[7] |
Quantitative Data Summary
Table 1: EC50 Values for this compound-Induced Vasodilation in Rabbit Ciliary Artery
| Pre-constriction Agent | EC50 (µM) |
| Phenylephrine | 21.6 ± 16.3 |
| High-K+ Solution | 230 ± 130 |
Data from a study on isolated rabbit ciliary arteries.[2]
Experimental Protocols
Key Experiment: Wire Myography for Measuring this compound-Induced Vasodilation
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rabbit, dog) in accordance with approved animal care protocols.
-
Carefully dissect the desired artery (e.g., ciliary artery, posterior ciliary artery) under a dissecting microscope.[2][3]
-
Place the isolated artery in cold, oxygenated physiological salt solution (PSS, e.g., Krebs-Henseleit solution).
-
Gently clean the artery of adhering connective and adipose tissue.
-
Cut the artery into small rings (e.g., 2 mm in length).
2. Mounting the Vessel:
-
Mount each arterial ring on two fine wires (e.g., 40 µm diameter) in the jaws of a wire myograph.[7][9]
-
Submerge the mounted rings in individual organ baths containing PSS, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[7]
3. Normalization and Equilibration:
-
Allow the tissues to equilibrate for a period (e.g., 30-60 minutes).
-
Perform a normalization procedure to determine the optimal resting tension for each vessel. This involves stepwise stretching of the vessel and measuring the corresponding force until a predetermined tension or internal circumference is reached.[8][9]
-
Allow the vessels to stabilize at the determined resting tension.
4. Viability and Endothelium Integrity Check:
-
Test the viability of the vascular smooth muscle by inducing a contraction with a high-potassium solution (KPSS).
-
To assess endothelium integrity (optional but recommended for characterizing the vessel), induce a contraction with an agonist like phenylephrine and then add an endothelium-dependent vasodilator like acetylcholine. A relaxation response indicates a functional endothelium.
5. Measuring this compound-Induced Vasodilation:
-
Wash the tissues with PSS and allow them to return to baseline tension.
-
Induce a stable submaximal contraction with a pre-constricting agent (e.g., phenylephrine or a high-K+ solution).[2][3]
-
Once the contraction is stable, add this compound in a cumulative, dose-dependent manner to the organ bath, allowing the response to plateau at each concentration.
-
Record the isometric tension continuously using a force transducer and data acquisition software.
6. Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the constricting agent.
-
Plot the concentration-response curve and calculate the EC50 value and the maximal relaxation (Emax).
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for wire myography.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Vasodilatory effects of this compound, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces vasodilation of canine isolated posterior ciliary artery via stimulation of the guanylyl cyclase-cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of this compound, a beta-adrenoceptor blocker with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inahfcarmet.org [inahfcarmet.org]
- 6. Metoprolol Impairs β1-Adrenergic Receptor-Mediated Vasodilation in Rat Cerebral Arteries: Implications for β-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Nipradilol in Phosphate-Buffered Saline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Nipradilol's poor solubility in phosphate-buffered saline (PBS).
Troubleshooting Guide
Researchers encountering poor solubility of this compound in PBS can follow this step-by-step guide to identify and implement effective solutions.
Initial Assessment and Troubleshooting
| Problem | Possible Cause | Recommended Action |
| This compound precipitates immediately upon addition to PBS. | The concentration of this compound exceeds its intrinsic solubility in PBS at the given pH and temperature. | 1. Decrease Concentration: Start by preparing a more dilute solution. 2. pH Adjustment: Methodically adjust the pH of the PBS. This compound is a weakly basic compound, and its solubility can be influenced by pH.[1] 3. Temperature Modification: Gently warm the PBS solution. Note that temperature effects on solubility can vary.[2] |
| The solution is cloudy or forms a suspension over time. | The drug is not fully dissolved and is present as fine particles. This indicates that the solubility limit has been reached or the dissolution rate is very slow. | 1. Particle Size Reduction: If using solid this compound, consider techniques like micronization to increase the surface area for dissolution.[3][4][5][6] 2. Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the drug particles. |
| Inconsistent results between experiments. | Variability in PBS preparation, pH, temperature, or the solid form of this compound used. | 1. Standardize Protocol: Ensure consistent preparation of PBS, including pH verification. 2. Characterize Solid State: Be aware that different polymorphic forms of a drug can have different solubilities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions like PBS?
Q2: How does pH affect the solubility of this compound in PBS?
This compound has a basic isopropylamino group.[8][9][10] In a more acidic environment (lower pH), this group will be protonated, forming a salt which is generally more water-soluble. Therefore, decreasing the pH of the PBS may enhance the solubility of this compound. However, it is crucial to consider the pH constraints of your specific experiment.
Q3: Are there any excipients that can be used to improve this compound's solubility in PBS?
Yes, several excipients can be employed to enhance solubility. These include:
-
Co-solvents: Water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be added to the PBS to increase the solubility of lipophilic drugs.[1][5]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[3][11]
Q4: What are the most common methods to enhance the solubility of poorly soluble drugs like this compound?
Common techniques include:
-
Physical Modifications:
-
Chemical Modifications:
-
Formulation Approaches:
Data Presentation
The following table summarizes the potential impact of various solubility enhancement techniques. The values presented are illustrative and the actual improvement will depend on the specific experimental conditions.
| Technique | Mechanism of Action | Expected Fold Increase in Solubility (Representative) |
| pH Adjustment | Increases ionization of the drug, forming a more soluble species. | 2 - 50 |
| Co-solvency | Reduces the polarity of the solvent, making it more favorable for a non-polar solute.[5] | 2 - 100 |
| Micronization | Increases the surface area of the drug particles, leading to a faster dissolution rate.[4][5] | 1.5 - 5 |
| Nanosuspension | Drastically increases the surface area and saturation solubility.[6][7] | 10 - 200 |
| Complexation (e.g., with Cyclodextrins) | Encapsulates the drug molecule in a more soluble complex.[3][11] | 5 - 500 |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state.[11][13][14] | 10 - 1000 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (Ethanol)
-
Preparation of Co-solvent-PBS Mixtures:
-
Prepare a series of PBS solutions containing varying percentages of ethanol (e.g., 5%, 10%, 20% v/v).
-
Ensure the final pH of each mixture is adjusted to the desired experimental value.
-
-
Solubility Determination:
-
Add an excess amount of this compound to each co-solvent-PBS mixture in a sealed vial.
-
Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Plot the solubility of this compound as a function of the ethanol concentration.
-
Protocol 2: Solubility Enhancement using Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Follow steps 2b-2e from Protocol 1.
-
-
Data Analysis:
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD.
-
The slope of the initial linear portion of the graph can be used to determine the stability constant of the inclusion complex.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Mechanisms of solubility enhancement for this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. This compound [medbox.iiab.me]
- 9. This compound | C15H22N2O6 | CID 72006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Adjusting experimental protocols for Nipradilol's light sensitivity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Nipradilol, focusing on challenges related to its light sensitivity.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation due to this compound's light sensitivity.
Issue: Inconsistent or lower-than-expected efficacy in functional assays (e.g., vasodilation, intraocular pressure reduction).
-
Question: My in vitro vasodilation assay is showing variable and weaker responses with this compound compared to previous experiments. What could be the cause?
-
Answer: Inconsistent results in functional assays are a common indicator of compound degradation. This compound's efficacy is linked to its ability to release nitric oxide (NO), a process that can be compromised by photodegradation. Exposure to ambient laboratory light, even for short periods, can lead to the breakdown of the nitrooxy moiety, reducing the compound's vasodilatory effect.
Troubleshooting Steps:
-
Review Handling Procedures: Ensure all stock solutions and experimental samples are prepared under light-protected conditions. Use amber-colored vials or wrap containers in aluminum foil.[1][2]
-
Minimize Light Exposure During Experimentation: Conduct the assay in a darkened room or use red light, which has a longer wavelength and is less likely to cause photodegradation.[1][2]
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before use from a freshly opened vial or a stock solution that has been rigorously protected from light.
-
Perform a Control Experiment: Compare the efficacy of a light-exposed this compound sample with a sample that has been meticulously protected from light. This will help confirm if photodegradation is the root cause of the observed inconsistency.
-
Issue: Appearance of unexpected peaks during HPLC analysis.
-
Question: I am observing extra peaks in my HPLC chromatogram when analyzing this compound samples. What are these, and how can I prevent them?
-
Answer: The appearance of additional peaks in an HPLC analysis of a pure compound is often indicative of degradation products. Photolytic stress can induce chemical reactions in this compound, leading to the formation of new, related substances that will appear as separate peaks in the chromatogram.
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the unexpected peaks to confirm they are degradation products of this compound.
-
Implement Light-Safe Sample Preparation: All steps of sample preparation for HPLC, including dissolution, dilution, and transfer to vials, should be performed under amber or red light, or in a dark room.
-
Use Amber HPLC Vials: Protect the sample from light exposure in the autosampler by using amber glass or UV-protected vials.
-
Analyze Samples Promptly: Inject samples onto the HPLC system as soon as possible after preparation to minimize the duration of any potential light exposure.
-
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to prevent photodegradation?
A1: this compound should be stored in a tightly sealed, light-resistant container, such as an amber glass vial, and kept in a dark place. For long-term storage, it is advisable to store it at the manufacturer's recommended temperature, typically in a refrigerator or freezer, and to wrap the container in aluminum foil for extra protection.
Q2: What is the mechanism behind this compound's light sensitivity?
A2: While specific photostability studies on this compound are not extensively available in public literature, its structure contains a nitrooxy moiety, which is known to be susceptible to photodegradation. This is supported by studies on similar nitric oxide-donating drugs like Nicorandil, which show significant degradation under photolytic stress.[2] Light energy, particularly in the UV and blue regions of the spectrum, can cause the cleavage of the O-NO2 bond, leading to a loss of nitric oxide-donating capacity and a reduction in therapeutic efficacy.
Q3: Can I use a standard laboratory bench light when working with this compound?
A3: It is strongly recommended to avoid using standard laboratory bench lights when handling this compound solutions. These lights emit a broad spectrum of light, including wavelengths that can induce photodegradation. Whenever possible, work in a darkened room, a fume hood with the light turned off, or under a safelight that emits longer wavelength light (e.g., red or amber light).
Q4: How can I assess the extent of photodegradation in my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to quantify the degradation of this compound and the formation of its photoproducts. This involves exposing a sample to a controlled light source and analyzing it at different time points to measure the decrease in the parent this compound peak and the increase in degradation product peaks.
Quantitative Data on Photodegradation
Table 1: Illustrative Photodegradation of Nicorandil under Forced Degradation Conditions
| Stress Condition | Duration | % Purity of Nicorandil |
| Photolytic | Not Specified | ~80% |
Source: Adapted from a stability-indicating HPLC method study on Nicorandil.[2] It is important to note that these are results for an analogous compound and specific studies are required to determine the precise photodegradation kinetics of this compound.
Experimental Protocols
Detailed Methodology: In Vitro Vasodilation Assay to Assess this compound Efficacy
This protocol can be used to assess the vasodilatory effect of this compound and can be adapted to investigate the impact of light-induced degradation on its function.
1. Materials and Reagents:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
This compound (light-protected and light-exposed solutions)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
2. Experimental Procedure:
-
Preparation of Arterial Rings:
-
Dissect the artery and carefully cut it into 2-3 mm rings.
-
Mount the rings in the organ baths filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.
-
-
Induction of Vasoconstriction:
-
After equilibration, contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Wait for the contraction to reach a stable plateau.
-
-
Application of this compound:
-
Prepare cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) from both a light-protected stock and a stock solution that has been intentionally exposed to light for a defined period.
-
Add the different concentrations of this compound cumulatively to the organ baths and record the relaxation response.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves for both the light-protected and light-exposed this compound.
-
Compare the EC50 values (the concentration of this compound that produces 50% of the maximal relaxation) between the two conditions to quantify the loss of potency due to light exposure.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Results in Nipradilol Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in animal studies involving Nipradilol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It functions as a non-selective beta-adrenergic receptor blocker (β1 and β2) and also as a nitric oxide (NO) donor.[1][2] This combination of effects leads to a unique pharmacological profile compared to traditional beta-blockers.
Q2: What are the expected cardiovascular effects of this compound in animal models?
A2: In animal models such as anesthetized dogs, intravenous this compound is expected to cause a sustained decrease in mean arterial blood pressure, heart rate, cardiac output, and left ventricular contractility.[3] Unlike some beta-blockers, it can also reduce left ventricular end-diastolic pressure (LVEDP), suggesting a vasodilatory effect on capacitance vessels.[3]
Q3: What are the expected effects of topical this compound on intraocular pressure (IOP) in animal models?
A3: In animal models like rabbits, topical administration of this compound is expected to lower IOP.[4][5] This is achieved by decreasing aqueous humor production and substantially increasing uveoscleral outflow.[4][5] It may also increase optic nerve head blood velocity.[4]
Troubleshooting Guides
Issue 1: Unexpected Magnitude of Hypotension or Vasodilation
Q: We observed a more significant drop in blood pressure than we would expect from a typical beta-blocker. Is this a normal response to this compound?
A: Yes, this is an expected, though sometimes surprising, finding. The enhanced hypotensive effect of this compound is due to its dual mechanism of action.
-
Beta-Blockade: Like other non-selective beta-blockers, this compound reduces heart rate and cardiac output, contributing to a decrease in blood pressure.[1]
-
Nitric Oxide (NO) Donation: Uniquely, this compound releases NO, which is a potent vasodilator.[1][2] This NO-mediated vasodilation relaxes vascular smooth muscle, leading to a reduction in peripheral vascular resistance and a further decrease in blood pressure.[1] This vasodilatory action is not present in traditional beta-blockers like propranolol.[3]
Troubleshooting Steps:
-
Confirm Dosing: Ensure the administered dose is consistent with established protocols for the animal model being used.
-
Control for Anesthesia: Be aware that the type of anesthetic used can influence cardiovascular parameters and may interact with the effects of this compound.[3]
-
Comparative Analysis: If possible, include a study arm with a traditional beta-blocker (e.g., propranolol) to differentiate the effects of beta-blockade from the NO-mediated vasodilation.
Issue 2: Paradoxical Increase in Uveoscleral Outflow with a Beta-Blocker
Q: Our study showed that this compound, a beta-blocker, increased uveoscleral outflow in our rabbit model. This seems counterintuitive. How can this be explained?
A: This is a key finding that highlights the unique properties of this compound and is another consequence of its NO-donating ability.
-
Traditional Beta-Blocker Effect: Generally, beta-blockers lower IOP primarily by reducing aqueous humor production.
-
This compound's NO-Mediated Effect: The nitric oxide released from this compound is thought to relax the ciliary muscle and surrounding tissues, which in turn increases the outflow of aqueous humor through the uveoscleral pathway.[4][5] This effect is not observed with beta-blockers like timolol (B1209231).[6]
Troubleshooting Steps:
-
Measurement Technique: Ensure the method used to measure uveoscleral outflow (e.g., fluorophotometry) is correctly calibrated and performed.
-
Consider Species Differences: The contribution of uveoscleral outflow to total aqueous humor drainage can vary between species. The effect of this compound on this pathway has been well-documented in rabbits.[4][5]
-
Pharmacological Blockade: To confirm the role of NO, consider co-administration with an NO scavenger or a guanylate cyclase inhibitor, which should inhibit the this compound-induced increase in uveoscleral outflow.[7]
Issue 3: Discrepancy Between In Vivo and Ex Vivo Vasodilatory Effects
Q: In our in vivo dog studies, this compound showed clear vasodilatory effects. However, in our ex vivo isolated heart preparation, we did not observe a decrease in total coronary resistance. Why is there a discrepancy?
A: This is a critical observation that highlights the complexity of this compound's action and the influence of experimental models.
-
In Vivo Effects: In intact, anesthetized dogs, this compound produces a transient decrease in peripheral vascular resistance and can dilate large coronary vessels, consistent with its NO-donating properties.[3]
-
Ex Vivo Effects: In an excised, cross-circulated dog heart model, one study reported that this compound decreased cardiac contractility and oxygen consumption but did not decrease total coronary resistance.[8] This suggests that under the specific conditions of that ex vivo preparation, the direct vasodilatory action of this compound on the coronary vasculature was not apparent. The reasons could be multifactorial, including the absence of systemic circulation and neural inputs, or the specific perfusion conditions of the isolated heart.
Troubleshooting Steps:
-
Evaluate the Experimental Model: Recognize the limitations of the ex vivo model. An isolated heart preparation may not fully recapitulate the complex interplay of systemic hemodynamics, autonomic tone, and endothelial function present in vivo.
-
Assess Different Vascular Beds: The vasodilatory effect of this compound may be more pronounced in certain vascular beds than others. Studies on isolated rabbit ciliary arteries have demonstrated a clear dose-dependent relaxation in response to this compound.[7]
-
Measure NO-Related Second Messengers: In the ex vivo preparation, consider measuring levels of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular tissue to directly assess the biochemical impact of this compound's NO donation.
Data Presentation
Table 1: Cardiovascular Effects of Intravenous this compound in Anesthetized Dogs
| Parameter | Vehicle | This compound (0.1 mg/kg) | Propranolol (0.2 mg/kg) |
| Mean Arterial Pressure (mmHg) | 125 ± 5 | 98 ± 4 | 123 ± 6 |
| Heart Rate (beats/min) | 150 ± 8 | 120 ± 6 | 115 ± 7 |
| Cardiac Output (L/min) | 2.5 ± 0.2 | 1.8 ± 0.1 | 2.0 ± 0.2 |
| Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) | 5.2 ± 0.4 | 4.8 ± 0.3 | 6.5 ± 0.5 |
| Data are representative values compiled from descriptions in the cited literature and presented as mean ± SEM.[3][9] | |||
| p < 0.05 compared to Vehicle |
Table 2: Ocular Effects of Topical this compound (0.25%) in Rabbits
| Parameter | Control Eye | This compound-Treated Eye |
| IOP Reduction (mmHg) | - | 6.0 |
| Aqueous Flow Rate Reduction (%) | 9 | 17 |
| Uveoscleral Outflow | No significant change | Substantially increased |
| Optic Nerve Head Blood Velocity Increase (%) | - | 13 |
| *Data are representative values compiled from the cited literature.[4][5] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Dogs
-
Animal Preparation: Mongrel dogs are anesthetized with sodium pentobarbital. A cuffed endotracheal tube is inserted, and the animals are ventilated with room air.
-
Catheterization: Catheters are placed in the femoral artery for blood pressure measurement, the femoral vein for drug administration, and a pulmonary artery via the jugular vein for cardiac output measurement by thermodilution. A catheter-tip manometer is placed in the left ventricle for LVEDP and dP/dt measurement.
-
Baseline Measurements: After a stabilization period, baseline hemodynamic parameters (mean arterial pressure, heart rate, cardiac output, LVEDP, etc.) are recorded.
-
Drug Administration: this compound (e.g., 0.1 mg/kg) or a control substance is administered intravenously.
-
Data Collection: Hemodynamic parameters are continuously recorded for a specified period post-administration (e.g., 60 minutes) to observe both transient and sustained effects.
Protocol 2: Assessment of Aqueous Humor Dynamics in Rabbits
-
Animal Model: Albino rabbits are used and conditioned to a regular light-dark cycle.
-
IOP Measurement: Baseline intraocular pressure is measured using a calibrated tonometer.
-
Drug Administration: A single drop of 0.25% this compound solution is administered topically to one eye, with the contralateral eye serving as a control.
-
Aqueous Flow Rate: Aqueous flow rate is determined using fluorophotometry. A fluorescent tracer (e.g., fluorescein) is administered intravenously, and its clearance from the anterior chamber is measured over time.
-
Uveoscleral Outflow: Uveoscleral outflow can be assessed using methods such as the fluorophotometric Diamox technique or anterior chamber perfusion with a fluorescent tracer.
-
Data Analysis: Changes in IOP, aqueous flow rate, and uveoscleral outflow are calculated relative to baseline and to the control eye.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Experimental workflow for cardiovascular assessment.
Caption: Troubleshooting logic for unexpected hypotension.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Cardiovascular effects of this compound, a beta-adrenoceptor blocker with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of topical this compound, a beta-blocking agent with alpha-blocking and nitroglycerin-like activities, on aqueous humor dynamics and fundus circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effects of topical this compound and timolol maleate on intraocular pressure, facility of outflow, arterial blood pressure and pulse rate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilatory effects of this compound, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound depresses cardiac contractility and O2 consumption without decreasing coronary resistance in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on myocardial ischaemia produced by coronary stenosis in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating Nipradilol's Beta-Blocking and NO-Donating Effects
Welcome to the technical support center for researchers investigating the dual pharmacological actions of Nipradilol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing robust control experiments to differentiate its beta-adrenergic blocking and nitric oxide (NO)-donating effects.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound is a non-selective beta-adrenergic receptor blocker, meaning it inhibits the effects of adrenaline and noradrenaline on beta-1 and beta-2 receptors.[1][2] This action leads to a decrease in heart rate and myocardial contractility.[1][2] Uniquely, this compound also possesses a nitric oxide (NO)-donating property, causing vasodilation by relaxing the inner muscles of blood vessels.[1][2] This dual functionality makes it distinct from traditional beta-blockers.[1]
Q2: Why is it crucial to differentiate between the beta-blocking and NO-donating effects of this compound?
A2: Differentiating these two effects is essential for accurately interpreting experimental results and understanding the specific contribution of each pathway to the overall pharmacological effect of this compound. For instance, in studies on vasodilation, it is critical to determine whether the observed effect is due to beta-2 receptor blockade or the direct vasodilatory action of NO.[1] This is also vital for identifying potential off-target effects and for comparing its efficacy and side-effect profile to other beta-blockers or NO donors.
Q3: What are the essential control experiments to isolate the beta-blocking effect of this compound?
A3: To isolate the beta-blocking effect, it is necessary to inhibit the NO signaling pathway. This can be achieved by using:
-
A nitric oxide scavenger: Carboxy-PTIO is a potent and specific scavenger of NO that can be used to directly remove NO from the experimental system.[1][3][4]
-
A guanylate cyclase inhibitor: Methylene (B1212753) blue can be used to inhibit soluble guanylate cyclase (sGC), a key enzyme in the NO signaling pathway that produces cyclic guanosine (B1672433) monophosphate (cGMP).[2][5][6] However, it's important to note that methylene blue may also inhibit NO synthase.[2][7][8]
Q4: What are the appropriate positive and negative controls for the NO-donating effect of this compound?
A4:
-
Positive Control: A direct NO donor, such as sodium nitroprusside (SNP), can be used as a positive control to mimic the NO-releasing effects of this compound and validate the experimental setup for detecting NO-mediated responses.[9][10][11][12]
-
Negative Control: A traditional non-selective beta-blocker that lacks NO-donating properties, such as propranolol (B1214883), is an excellent negative control.[13][14][15][16] This allows for the observation of effects solely due to beta-blockade. Carvedilol (B1668590), another beta-blocker with some vasodilating properties (alpha-1 blockade), can also be considered, but its mechanism of vasodilation is distinct from this compound's direct NO donation.[13][17]
Troubleshooting Guides
Nitric Oxide (NO) Quantification using the Griess Assay
Issue 1: High background or false-positive results.
-
Possible Cause: Interference from components in the cell culture medium or sample. Phenol red in the medium can interfere with absorbance readings.[18] Proteins in samples like serum or plasma can also interfere.[19][20]
-
Troubleshooting Steps:
-
Use a colorless medium for the experiment.[18]
-
Include a "medium only" blank to subtract background absorbance.
-
Deproteinize samples using methods like ultrafiltration with 10,000 MW cut-off filters, which is preferred over chemical precipitation that can lead to nitrite (B80452) loss.[19][20]
-
Ensure all reagents are fresh, as the Griess reagent can be unstable.[18]
-
Issue 2: Low or no detectable NO signal.
-
Possible Cause: Insufficient NO production, rapid degradation of NO, or issues with the assay protocol. NO has a very short half-life.[21]
-
Troubleshooting Steps:
-
Optimize the concentration of this compound and incubation time.
-
Ensure the Griess reaction is performed promptly after sample collection.[18]
-
Verify the sensitivity of your assay using a known concentration of a nitrite standard.
-
Consider using an NO scavenger like carboxy-PTIO in a parallel experiment to confirm that the signal is indeed from NO.[1][3][4]
-
Beta-Adrenergic Receptor Binding Assay
Issue 1: High non-specific binding.
-
Possible Cause: The radioligand is binding to sites other than the beta-adrenergic receptors.
-
Troubleshooting Steps:
-
Increase the number and volume of wash steps to more effectively remove unbound radioligand.
-
Pre-soak the filters in a blocking agent like polyethyleneimine (PEI).
-
Optimize the concentration of the competing non-labeled ligand (e.g., propranolol) to ensure saturation of specific binding sites.
-
Issue 2: Low specific binding.
-
Possible Cause: Low receptor expression in the chosen cells or tissue, degradation of the receptor or radioligand, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Use a cell line known to have high expression of beta-adrenergic receptors.
-
Prepare fresh membrane fractions and always include protease inhibitors in the buffers.
-
Optimize the assay buffer composition (pH, ions) and ensure the incubation time is sufficient to reach equilibrium.
-
Confirm the integrity and specific activity of your radioligand.
-
Experimental Protocols
Protocol 1: Quantification of Nitric Oxide Production using the Griess Assay
This protocol is for the colorimetric determination of nitrite (a stable metabolite of NO) in cell culture supernatants.
Materials:
-
Griess Reagent:
-
Solution A: 2% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.2% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Note: Prepare fresh and mix equal volumes of Solution A and B immediately before use.[18]
-
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve).
-
Cell culture medium (phenol red-free is recommended).[18]
-
96-well microplate.
-
Microplate reader (540 nm absorbance).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with this compound, a positive control (e.g., sodium nitroprusside), a negative control (e.g., propranolol), and a vehicle control for the desired time period.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the cell culture medium to generate a standard curve (e.g., 0-100 µM). Add 100 µL of each standard concentration to separate wells.
-
Griess Reaction: Add 100 µL of the freshly prepared Griess reagent to each well containing the samples and standards.[18]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink to purple color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium with Griess reagent) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation.
Protocol 2: Competitive Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol determines the binding affinity of this compound to beta-adrenergic receptors.
Materials:
-
Membrane preparation from cells or tissues expressing beta-adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Unlabeled this compound (competitor).
-
Non-selective antagonist for non-specific binding (e.g., 10 µM propranolol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer with protease inhibitors. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of non-selective antagonist (e.g., propranolol).
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters several times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation
Table 1: Hypothetical Data for Nitric Oxide Production
| Treatment Group | Nitrite Concentration (µM) ± SEM |
| Vehicle Control | 1.2 ± 0.3 |
| This compound (10 µM) | 8.5 ± 1.1 |
| Propranolol (10 µM) | 1.5 ± 0.4 |
| Sodium Nitroprusside (10 µM) | 15.2 ± 2.0 |
| This compound + Carboxy-PTIO | 1.8 ± 0.5 |
Table 2: Hypothetical Data for Beta-Adrenergic Receptor Binding
| Compound | IC₅₀ (nM) | Ki (nM) | Receptor Subtype |
| This compound | 5.2 | 2.8 | Beta-1 Adrenergic |
| This compound | 8.7 | 4.6 | Beta-2 Adrenergic |
| Propranolol | 3.1 | 1.7 | Beta-1 Adrenergic |
| Propranolol | 4.5 | 2.4 | Beta-2 Adrenergic |
Visualizations
Caption: Experimental workflow for differentiating this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel actions of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Guanylate cyclase inhibition by methylene blue as an option in the treatment of vasoplegia after a severe burn. A medical hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylene blue, a soluble guanylyl cyclase inhibitor, reduces the sevoflurane minimum alveolar anesthetic concentration and decreases the brain cyclic guanosine monophosphate content in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylene blue - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The NO donor sodium nitroprusside: evaluation of skeletal muscle vascular and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium nitroprusside dilates cerebral vessels and enhances internal carotid artery flow in young men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is it time to replace propranolol with carvedilol for portal hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a new beta-blocker with vasodilatory properties, in experimental portal hypertension: a comparative haemodynamic study with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carvedilol vs. propranolol for the prevention of decompensation and mortality in patients with compensated and decompensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A nitric oxide-generating beta-blocking agent prevents renal injury in the rat remnant kidney model. Comparative study of two beta-blocking drugs, this compound and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Carvedilol to Propranolol in Reduction of Hepatic Venous Pressure Gradient in Liver Cirrhosis: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in intraocular pressure measurements in Nipradilol-treated animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nipradilol in animal models for intraocular pressure (IOP) studies.
FAQs: Understanding this compound and IOP Variability
Q1: What is the mechanism of action of this compound in lowering intraocular pressure?
This compound is a multifaceted pharmaceutical agent with a dual mechanism of action involving both beta-adrenergic blockade and nitric oxide (NO) donation.[1][2]
-
Beta-Blockade: As a non-selective beta-blocker, this compound inhibits the action of catecholamines (e.g., adrenaline) on beta-1 and beta-2 adrenergic receptors.[1][2] This action is understood to decrease the production of aqueous humor, the fluid inside the eye, thus contributing to a reduction in IOP.[3][4][5]
-
Nitric Oxide (NO) Donation: this compound also acts as a nitric oxide donor.[1][2] NO is a potent vasodilator that relaxes blood vessels.[1] In the eye, this NO-mediated action is thought to increase the outflow of aqueous humor through the uveoscleral pathway, providing an additional mechanism for IOP reduction.[3][4][5][6]
This combination of decreased aqueous production and increased uveoscleral outflow makes this compound an effective agent for lowering IOP.[3][4][5]
Q2: What is the expected magnitude of IOP reduction with this compound?
The IOP-lowering effect of this compound can vary depending on the animal model, baseline IOP, and drug concentration. Clinical studies in humans and dogs provide some expected ranges:
-
In humans with ocular hypertension, 0.25% this compound administered twice daily resulted in a maximum IOP reduction of 4.2 mmHg.[4][5] Long-term studies in patients with primary open-angle glaucoma showed significant IOP decreases ranging from 4.0 mmHg to 4.8 mmHg.[7]
-
In dogs , 0.25% this compound significantly lowered IOP, and its effect was comparable to that of 0.5% timolol (B1209231) maleate (B1232345).[8]
-
In rabbits , a single unilateral application of 0.25% this compound solution led to a maximum IOP reduction of 6 mm Hg.[6]
Q3: Can tachyphylaxis (reduced drug effect over time) occur with this compound?
Studies have shown that this compound maintains its IOP-lowering effect over extended periods without evidence of tachyphylaxis. An 8-week study in patients with ocular hypertension and a 52-week study in glaucoma patients showed a sustained decrease in IOP.[4][5][7] Similarly, twice-daily administration in rabbits for 14 days showed no attenuation of the effects.[6]
Troubleshooting Guide: Addressing Variability in IOP Measurements
High variability in intraocular pressure readings is a common challenge in preclinical ophthalmic research. This guide addresses potential sources of variability and provides solutions to ensure data integrity.
| Problem | Potential Cause | Recommended Solution |
| High variability between animals of the same group | Inherent Biological Differences: Species, breed, age, and gender can all influence baseline IOP.[9] | Ensure that experimental groups are homogenous in terms of species, breed, age, and gender. Report these characteristics in your study documentation. |
| Stress-Induced IOP Elevation: Handling and restraint can cause a "white coat effect," leading to transient IOP spikes.[10] | Acclimatize animals to the handling and measurement procedures before the experiment begins.[11] Maintain a calm and quiet environment during measurements.[12] | |
| Inconsistent readings within the same animal | Circadian Rhythm: IOP naturally fluctuates throughout the day and night, with patterns varying by species.[13][14] For example, dogs often have higher IOP in the morning, while cats peak at night.[9][15] | Standardize the time of day for all IOP measurements for a given study. Be aware of the specific circadian rhythm of the animal model being used. |
| Improper Tonometer Technique: Incorrect positioning, excessive pressure on the globe or neck, or inconsistent application can lead to erroneous readings.[16][17] | Ensure the tonometer is held perpendicular to the central cornea.[12] Avoid any pressure on the jugular veins or direct pressure on the eye itself.[16] Rest fingers on the bony orbital rim for gentle eyelid retraction.[16] | |
| Systematic shift in IOP values (higher or lower than expected) | Anesthetic Effects: Different anesthetic agents can significantly alter IOP. For example, ketamine-xylazine combinations tend to decrease IOP in rabbits, while isoflurane (B1672236) can increase it.[18][19][20] | Choose an anesthetic protocol with minimal known effects on IOP or one that is consistent across all study groups. If possible, perform measurements on conscious, well-acclimated animals.[11] Document the anesthetic regimen used in detail. |
| Tonometer Calibration and Type: Different tonometer types (e.g., rebound, applanation) can yield different readings, and improper calibration leads to inaccurate results.[12] | Use the same calibrated tonometer for all measurements within a study. Follow the manufacturer's instructions for calibration and maintenance.[9] Be aware that corneal thickness can affect readings from certain tonometers.[9] |
Quantitative Data Summary
Table 1: Normal Intraocular Pressure Ranges in Common Laboratory Animals
| Animal Species | Normal IOP Range (mmHg) | Source |
| Dog | 15 - 25 | [9] |
| Cat | 17 - 19 | |
| Rabbit | 15 - 20 | [9] |
| Horse | 17 - 28 | [9] |
| Wistar Rat (conscious) | 18.4 ± 0.1 | [21] |
| C57-BL/6 Mouse (conscious) | 13.3 ± 0.3 | [21] |
Table 2: Effect of Anesthetics on Intraocular Pressure in Rabbits
| Anesthetic Agent(s) | Effect on IOP | Source |
| Isoflurane | Significant Increase | [18][19] |
| Ketamine & Xylazine | Significant Decrease | [18][20] |
| Ketamine-Xylazine Premedication followed by Isoflurane | Minimized IOP Changes | [18][19] |
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure in Conscious Rabbits using a Rebound Tonometer
-
Animal Acclimatization: For at least one week prior to the study, acclimate the rabbits to the restraint device and the sound and feel of the tonometer to minimize stress-related IOP elevation.
-
Restraint: Gently place the rabbit in a suitable restraint box, ensuring no pressure is applied to the neck or orbital region.
-
Tonometer Preparation: Ensure the rebound tonometer (e.g., TonoVet) is calibrated according to the manufacturer's instructions and a new, sterile probe is loaded.
-
Measurement Procedure:
-
Gently hold the rabbit's head to keep it steady.
-
Position the tonometer perpendicular to the central cornea, approximately 4-8 mm away.
-
Activate the tonometer to take a single reading. The device will automatically take a series of measurements and display the average IOP.
-
Obtain at least three separate readings per eye and calculate the average. If there is a high degree of variability between readings (>5%), allow the animal to rest before re-measuring.
-
-
Data Recording: Record the IOP for each eye, the time of measurement, and any relevant observations about the animal's demeanor.
Protocol 2: Topical Administration of this compound Ophthalmic Solution
-
Animal Preparation: Gently restrain the animal as described in Protocol 1.
-
Dose Preparation: Ensure the this compound ophthalmic solution is at the correct concentration (e.g., 0.25%) and is clearly labeled.
-
Instillation:
-
With one hand, gently retract the lower eyelid to form a small pouch.
-
With the other hand, hold the dropper bottle above the eye without touching the cornea or eyelashes.
-
Instill a single drop of the solution into the conjunctival sac.
-
Gently hold the eyelids closed for a few seconds to allow for distribution of the medication and to prevent immediate drainage.
-
-
Post-Administration: Return the animal to its cage and monitor for any signs of discomfort or adverse reaction. For IOP monitoring studies, subsequent measurements should be taken at predetermined time points post-instillation.
Visualizations
Caption: Dual mechanism of action of this compound for IOP reduction.
Caption: Standardized workflow for consistent IOP measurements.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Effects of topical this compound, a beta blocking agent with alpha blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of topical this compound, a β blocking agent with α blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase III long-term study and comparative clinical study of this compound ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of topical this compound and timolol maleate on intraocular pressure, facility of outflow, arterial blood pressure and pulse rate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wisevisionintl.com [wisevisionintl.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. wisevisionintl.com [wisevisionintl.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Circadian rhythm of intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circadian rhythm of intraocular pressure in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.ctfassets.net [assets.ctfassets.net]
- 17. animaleyecare.com.au [animaleyecare.com.au]
- 18. aalas [aalas.kglmeridian.com]
- 19. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Best Practices for Long-Term Storage of Nipradilol Stock Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for preparing and storing Nipradilol stock solutions for experimental use. Adhering to these guidelines will help ensure the stability and efficacy of this compound in your research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-selective β-adrenergic antagonist and a nitric oxide (NO) donor. Its dual mechanism of action involves blocking β-1 and β-2 adrenergic receptors, similar to other beta-blockers, which leads to a decrease in heart rate and myocardial contractility. Uniquely, this compound also releases nitric oxide, a potent vasodilator, which relaxes the inner muscles of blood vessels, leading to increased blood flow and a reduction in blood pressure. In ophthalmic applications, this NO-donating property also helps to lower intraocular pressure.
Q2: What are the common research applications of this compound?
In a laboratory setting, this compound is frequently used in cell culture-based assays to investigate its effects on various cell types. Common applications include studying its neuroprotective effects on retinal ganglion cells, its influence on vascular smooth muscle cell proliferation, and its role in signaling pathways involving nitric oxide and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Typical concentrations for cell culture experiments can range from 10⁻¹⁰ M to 500 µM, depending on the cell type and the specific experimental goals.
Q3: What are the primary signs of this compound solution degradation?
Degradation of this compound in solution may not always be visually apparent. However, signs of potential degradation or instability include:
-
Color Change: A noticeable change in the color of the stock solution.
-
Precipitation: The formation of visible particles or crystals in the solution, especially after thawing.
-
Reduced Efficacy: A diminished or inconsistent biological effect in your experiments compared to freshly prepared solutions.
One of the known metabolic degradation pathways for this compound is denitration.
Preparation and Storage of this compound Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. The following protocols and recommendations are based on best practices for similar small molecules.
Recommended Solvents and Solubility
While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, general guidance for beta-blockers and other small molecules suggests the use of organic solvents for preparing concentrated stock solutions.
| Solvent | Reported Solubility (General Guidance) |
| DMSO (Dimethyl Sulfoxide) | High solubility is expected. For the related compound Carvedilol, solubility is approximately 30 mg/mL. |
| Ethanol | Moderate solubility is expected. For the related compound Carvedilol, solubility is approximately 5 mg/mL. |
Note: The solubility data for Carvedilol is provided as a reference for a structurally related beta-blocker. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific lot of this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 326.35 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.26 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.
-
Once dissolved, the solution is a 10 mM stock of this compound.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles and light exposure.
-
Long-Term Storage Recommendations
| Storage Condition | Recommended Duration | Notes |
| -20°C in an airtight, light-protected container | Up to 6 months | This is the recommended condition for long-term storage. Aliquoting into single-use vials is crucial to avoid repeated freeze-thaw cycles. |
| 2-8°C in an airtight, light-protected container | Up to 1 month | For short-term storage, refrigeration can be used, but freezing is preferred for longer stability. |
Important Considerations:
-
Light Sensitivity: this compound may be light-sensitive. Always store stock solutions in amber or light-blocking containers.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation. Prepare single-use aliquots.
-
Aqueous Solutions: It is not recommended to store aqueous dilutions of this compound for more than 24 hours. Prepare fresh aqueous solutions from the frozen stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon thawing of stock solution | - Solution may be supersaturated.- Improper freezing/thawing technique. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial to pellet the precipitate and use the supernatant, noting the potential for a lower concentration.- Prepare a new stock solution at a slightly lower concentration. |
| Precipitation when diluting in aqueous buffer or media | - Poor solubility in aqueous solutions.- The final concentration is too high. | - Add the this compound stock solution to the aqueous buffer/media dropwise while vortexing to ensure rapid mixing.- Do not exceed a final DMSO concentration of 0.5% in cell culture media, as higher concentrations can be toxic to cells.- Consider using a surfactant like Tween 80 (at a low concentration, e.g., 0.01%) in the final solution to improve solubility. |
| Inconsistent experimental results | - Degradation of this compound stock solution.- Inaccurate pipetting of viscous DMSO stock. | - Prepare a fresh stock solution from powder.- Use a positive displacement pipette for accurate handling of viscous DMSO solutions. |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects through two primary pathways: β-adrenergic receptor blockade and nitric oxide (NO) donation, which subsequently activates the cGMP signaling cascade.
Caption: Dual signaling pathways of this compound.
Experimental Workflow: Cell-Based Assay
The following diagram illustrates a typical workflow for using a this compound stock solution in a cell-based experiment.
Caption: Workflow for using this compound in cell culture.
References
Technical Support Center: Mitigating High-Dose Nipradilol Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with high-dose Nipradilol.
Frequently Asked Questions (FAQs)
Q1: My cell viability is significantly decreased after treatment with high concentrations of this compound. Is this expected?
A1: Yes, this is an expected observation. While this compound is known for its cytoprotective effects at lower concentrations, high concentrations (e.g., 500 µM) have been shown to induce cytotoxicity.[1] This effect is linked to the nitric oxide (NO) releasing properties of this compound.[1]
Q2: What is the underlying mechanism of high-dose this compound-induced cytotoxicity?
A2: The primary mechanism is believed to be related to the overproduction of nitric oxide (NO) from the nitroxy moiety of this compound.[1] While NO has protective roles at physiological levels, excessive NO can lead to nitrative and oxidative stress, causing cellular damage and apoptosis.[2] This can involve the generation of reactive oxygen species (ROS) and subsequent activation of cell death pathways.
Q3: I am observing increased caspase-3 activity in my cell cultures treated with high-dose this compound. What does this signify?
A3: Increased caspase-3 activity is a key indicator of apoptosis, or programmed cell death.[3][4][5] The cytotoxic effects of high-dose this compound can trigger apoptotic pathways, leading to the activation of executioner caspases like caspase-3.[3][4]
Q4: How can I mitigate the cytotoxic effects of high-dose this compound in my experiments?
A4: To mitigate cytotoxicity, consider co-treatment with antioxidants. Antioxidants can help to neutralize the excess reactive oxygen species (ROS) generated by high levels of nitric oxide, thereby reducing oxidative stress-induced cell damage.[2][6] Additionally, ensuring optimal cell culture conditions and using the appropriate concentration range for your specific cell line is crucial.
Q5: Are there any specific antioxidants that are recommended?
A5: While specific antioxidants for mitigating this compound toxicity are not extensively documented in the provided search results, general-purpose antioxidants that have shown efficacy in reducing drug-induced cytotoxicity include N-acetylcysteine (NAC), Vitamin E, and natural polyphenols like those found in green tea (EGCG).[7][8] The choice of antioxidant may depend on your specific experimental setup and cell type.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity at moderate this compound concentrations. | Cell line is particularly sensitive to nitric oxide-induced stress. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Consider using a cell line with known resistance to oxidative stress for comparison. |
| Errors in drug concentration calculation or preparation. | Double-check all calculations and ensure proper dissolution and storage of this compound stock solutions. | |
| Inconsistent results between experimental repeats. | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before starting the experiment. |
| Contamination of cell cultures. | Regularly check for and address any microbial contamination. | |
| Antioxidant co-treatment is not reducing cytotoxicity. | The chosen antioxidant is not effective against the specific type of cellular stress. | Try a different class of antioxidant that targets different reactive species. For example, if a general ROS scavenger is ineffective, consider one that specifically targets peroxynitrite. |
| Insufficient concentration of the antioxidant. | Perform a dose-response experiment for the antioxidant to find the optimal protective concentration without causing its own cytotoxic effects. |
Data Summary Tables
Table 1: Reported Effects of this compound on Cell Viability and Apoptosis
| Concentration Range | Effect | Cell Type | Key Findings | Reference |
| 10 µM | Neuroprotective, Anti-apoptotic | R28 (retinal neurons) | Inhibited apoptosis in a dose-dependent fashion. | [9] |
| 10-100 µM | Neuroprotective | Rat cortical neurons | Prevented glutamate-induced neuronal cell death. | [1] |
| High Concentrations | Cytotoxic | Not specified | Showed cytotoxicity at higher concentrations. | [9] |
| 500 µM | Cytotoxic | Rat cortical neurons | Significantly reduced cell viability and increased LDH release. | [1] |
| Dose-dependent | Cytoprotective | PC12 cells | Showed a cytoprotective effect on PC12 cell death in a dose-dependent manner. | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11]
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (and co-treatments with antioxidants if applicable) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of 5 mg/mL MTT stock solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (or a range of 500-600 nm) using a microplate reader.[11]
Protocol 2: Measurement of Cytotoxicity via LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12]
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution at various concentrations
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring the supernatant to a new plate and adding the reaction mixture.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[12]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
Protocol 3: Quantification of Apoptosis using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.[4]
Materials:
-
Treated cells
-
Cell lysis buffer
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometric microplate reader
Procedure:
-
Treat cells with high-dose this compound as desired.
-
Lyse the cells according to standard protocols to obtain cell lysates.
-
In a 96-well plate, incubate the cell lysate with the fluorogenic caspase-3 substrate in an appropriate reaction buffer.
-
Incubate at 37°C for 60 minutes.[4]
-
Measure the fluorescence of the released fluorophore (e.g., AMC) using a fluoro-microplate reader with appropriate excitation and emission wavelengths.[4]
Visualizations
Caption: Workflow for cytotoxicity assessment.
Caption: this compound's dual signaling pathways.
References
- 1. Nitric oxide-mediated effect of this compound, an alpha- and beta-adrenergic blocker, on glutamate neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits apoptosis by preventing the activation of caspase-3 via S-nitrosylation and the cGMP-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Early caspase-3 activation independent of apoptosis is required for cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Accounting for Nipradilol's Effects on Systemic Blood Pressure In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the effects of Nipradilol on systemic blood pressure in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Greater-than-expected drop in blood pressure | 1. Animal Stress: Stress during handling and measurement can lead to initially high blood pressure, amplifying the perceived drop after this compound administration.[1][2] 2. Anesthesia: Anesthetics can have their own hemodynamic effects and may interact with this compound.[3] 3. Dose miscalculation: Incorrect calculation of the dose can lead to an overdose. | 1. Acclimatization: Allow animals to acclimatize to the experimental setup and handling procedures for several days before the experiment. For tail-cuff measurements, conduct training sessions for 2-3 days prior to data collection.[4] 2. Anesthetic Selection: Choose an anesthetic with minimal cardiovascular impact and maintain a consistent level of anesthesia throughout the experiment.[5] 3. Dose Verification: Double-check all dose calculations and ensure accurate preparation of the dosing solution. |
| High variability in blood pressure readings between animals | 1. Inconsistent Drug Administration: Variations in the speed or volume of injection can affect the pharmacokinetic profile of this compound. 2. Animal-to-Animal Variability: Biological differences between animals can lead to varied responses. 3. Environmental Factors: Noise, light, and temperature fluctuations in the laboratory can influence blood pressure.[6] | 1. Standardized Administration: Use calibrated equipment for drug administration and follow a strict, consistent protocol for all animals. 2. Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment to minimize bias.[5] 3. Controlled Environment: Maintain a quiet, controlled environment with consistent lighting and temperature. |
| Unexpected increase in blood pressure | 1. "White-Coat" Hypertension: In conscious animals, the stress of the measurement procedure itself can cause a transient increase in blood pressure, particularly with the tail-cuff method.[1][2] 2. Drug Interaction: Concomitant administration of other drugs, such as NSAIDs, can interfere with the antihypertensive effects of this compound.[7] | 1. Habituation: Thoroughly habituate the animals to the restraint and measurement procedure to minimize stress-induced blood pressure spikes.[4][8] 2. Drug Review: Carefully review all medications being administered to the animals to identify any potential interactions. |
| Difficulty in obtaining a stable blood pressure signal (Telemetry) | 1. Catheter Patency Issues: Blood clots or kinks in the telemetry catheter can obstruct the signal. 2. Transmitter Malfunction: The telemetry implant may be malfunctioning. | 1. Catheter Care: Ensure proper surgical implantation of the catheter and consider using anticoagulant-coated catheters.[9] 2. Signal Check: Before the experiment, verify that the telemetry system is functioning correctly and receiving a clear signal from the implant. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo effects of this compound.
Q1: What is the primary mechanism by which this compound lowers systemic blood pressure?
A1: this compound has a dual mechanism of action. It is a non-selective beta-adrenergic receptor blocker and a nitric oxide (NO) donor.[7][10] The beta-blocking action decreases heart rate and cardiac output, while the release of NO leads to vasodilation (relaxation of blood vessels), reducing peripheral vascular resistance.[3][10]
Q2: What are the expected hemodynamic effects of this compound in vivo?
A2: Intravenous administration of this compound in anesthetized dogs typically produces a sustained decrease in mean arterial blood pressure, heart rate, and cardiac output.[3][11] In spontaneously hypertensive rats, oral administration of this compound has been shown to lower blood pressure.[1][2]
Q3: How does the route of administration affect the hypotensive effect of this compound?
A3: Intravenous administration leads to a rapid and pronounced drop in blood pressure.[3][11] Oral administration also effectively lowers blood pressure, though the onset of action may be slower.[1][2][12]
Q4: Are there any known drug interactions that can affect this compound's impact on blood pressure?
A4: Yes, co-administration of other antihypertensive agents, such as calcium channel blockers, can potentiate the hypotensive effects of this compound.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) may counteract its blood pressure-lowering effects.[7]
Q5: What is the difference between direct and indirect blood pressure measurement methods, and which is preferred for this compound studies?
A5: Direct methods, like implantable telemetry, involve placing a catheter directly into an artery and are considered the "gold standard" for accuracy and continuous monitoring in conscious, freely moving animals.[9][13][14] Indirect methods, such as tail-cuff plethysmography, are non-invasive but can be more susceptible to stress-related artifacts.[1][4][14] For precise and continuous data, especially in long-term studies, telemetry is preferred.[9][13]
Data Presentation
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
| Dose (µg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| 10 | ↓ | ↓ | [15] |
| 30 | ↓↓ | ↓↓ | [15] |
| 100 | ↓↓↓ | ↓↓↓ | [15] |
| Arrow direction and number indicate the magnitude of the decrease. |
Table 2: Effect of Oral this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, p.o.) | Duration | Change in Blood Pressure (mmHg) | Reference |
| 10 | 24 hours | ↓ 25-30 | [2] |
| 20 | 3 weeks | Sustained ↓ | [1] |
| Arrow indicates a decrease. |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Anesthetized Dogs
1. Animal Model:
-
Beagle dogs of either sex, weighing 8-12 kg.
2. Anesthesia:
-
Induce anesthesia with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg, i.v.).
-
Maintain anesthesia with a continuous infusion or intermittent administration as needed.
-
Intubate the dog and provide artificial respiration.
3. Surgical Preparation:
-
Isolate a femoral vein for drug administration and a femoral artery for blood pressure measurement.
-
Insert a catheter connected to a pressure transducer into the femoral artery to record arterial blood pressure.
-
Place ECG leads to monitor heart rate.
4. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer this compound intravenously as a bolus injection or a continuous infusion at the desired doses (e.g., 10, 30, 100 µg/kg).[15]
5. Data Acquisition:
-
Continuously record arterial blood pressure and heart rate before, during, and after this compound administration using a data acquisition system.
Protocol 2: Oral Administration of this compound in Conscious Spontaneously Hypertensive Rats (SHR) using Telemetry
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
2. Telemetry Implantation:
-
Under anesthesia (e.g., isoflurane), implant a telemetry transmitter with the catheter inserted into the abdominal aorta.[9][16]
-
Place the body of the transmitter in the abdominal cavity.[9][16]
-
Allow a recovery period of at least one week post-surgery.[9]
3. Drug Administration:
-
Prepare a suspension of this compound in a vehicle like 0.5% carboxymethyl cellulose (B213188) solution.[2]
-
Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg/day).[2]
4. Data Acquisition:
-
House the rats in their home cages placed on telemetry receivers.
-
Continuously record blood pressure and heart rate data before and after drug administration.[9]
Mandatory Visualization
Caption: Dual mechanism of action of this compound on systemic blood pressure.
Caption: General experimental workflow for in vivo blood pressure studies with this compound.
References
- 1. An analysis of blood pressure effects of this compound and prizidilol in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cardiovascular effects of this compound, a beta-adrenoceptor blocker with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Effects of this compound on myocardial ischaemia produced by coronary stenosis in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Cardiohemodynamic effects of this compound (K-351) in the dog: comparison with propranolol, nadolol and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral administration of this compound and the acute and chronic splanchnic hemodynamic effects of a new beta-blocker with nitrovasodilating properties in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry and Comparison with the Tail-Cuff Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kentscientific.com [kentscientific.com]
- 15. [Effects of this compound, a new beta-blocker, and its metabolite, denitro-nipradilol, on heart rate and AV conduction in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Nipradilol and Timolol on Intraocular Pressure in Dogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Nipradilol and Timolol (B1209231) on intraocular pressure (IOP) in dogs. The information presented is collated from peer-reviewed studies and is intended to inform research and development in veterinary ophthalmology.
Executive Summary
Both this compound and Timolol have demonstrated efficacy in reducing intraocular pressure in dogs, a critical factor in the management of glaucoma. While both drugs act as beta-adrenergic antagonists, this compound's additional alpha-1 adrenergic blocking and nitric oxide-donating properties may offer a different physiological profile. Clinical data from a comparative study in dogs indicate that 0.25% this compound is equivalent to 0.5% Timolol maleate (B1232345) in its IOP-lowering effect.[1] A key differentiator observed is this compound's ability to significantly increase the coefficient of aqueous outflow, an effect not seen with Timolol.[1] Furthermore, in the studied canine model, this compound did not produce significant changes in blood pressure or pulse rate, suggesting a potentially favorable systemic side effect profile compared to other beta-blockers.[1]
Data Presentation
The following table summarizes the key quantitative findings from a comparative study of 0.25% this compound and 0.5% Timolol maleate administered to clinically normal dogs over a 28-day period.
| Parameter | This compound (0.25%) | Timolol Maleate (0.5%) | Key Findings | Citation |
| Intraocular Pressure (IOP) | Significant reduction from day 2 onwards | Significant reduction from day 2 onwards | Both drugs lowered IOP to a similar degree. | [1] |
| Coefficient of Aqueous Outflow (C-value) | Significant increase from day 14 onwards | No significant change | This compound appears to improve aqueous humor outflow. | [1] |
| Arterial Blood Pressure | No significant change | Not specified, but beta-blockers can have systemic hypotensive effects. | This compound showed no significant systemic hypotensive effects in this study. | [1] |
| Pulse Rate | No significant change | Not specified, but beta-blockers can cause bradycardia. | This compound did not significantly alter pulse rate in this study. | [1] |
Experimental Protocols
The primary comparative data is derived from a study with the following experimental design:
Subjects: Twelve clinically normal dogs of various breeds (nine mongrels, two beagles, and one Akita) were included in the study.[1]
Drug Administration: The dogs were divided into two groups. One group received 0.25% this compound ophthalmic drops, and the other received 0.5% Timolol maleate ophthalmic drops.[1] The eye drops were administered for a duration of 28 days.[1]
Measurements:
-
Intraocular Pressure (IOP): Measured before and after administration on days 2, 4, 7, 14, 21, and 28.[1]
-
Blood Pressure, Pulse Rate, and Coefficient of Aqueous Outflow (C-value): Measured before and after administration on days 7, 14, 21, and 28.[1]
The following diagram illustrates the general workflow of this comparative study.
Signaling Pathways
The mechanisms by which this compound and Timolol reduce intraocular pressure involve distinct signaling pathways.
Timolol: As a non-selective beta-adrenergic antagonist, Timolol's primary mechanism of action is the blockade of beta-adrenergic receptors (primarily beta-2) in the ciliary body of the eye.[2] This inhibition leads to a decrease in the production of aqueous humor, the fluid that maintains intraocular pressure.[2][3][4]
This compound: this compound possesses a dual mechanism of action.[5][6] Like Timolol, it is a non-selective beta-adrenergic blocker, reducing aqueous humor production.[7][8] In addition, it is an alpha-1 adrenergic antagonist and a nitric oxide (NO) donor.[5][6] The alpha-1 blockade and NO donation are thought to increase the outflow of aqueous humor, contributing to its IOP-lowering effect.[6][8] The release of nitric oxide promotes vasodilation, which may also improve ocular blood flow.[5][6]
Conclusion
Based on the available data, both this compound and Timolol are effective in lowering intraocular pressure in dogs. This compound's unique mechanism of action, which includes enhancing aqueous outflow without significant systemic effects on blood pressure and pulse rate in the studied canine model, suggests it may be a valuable therapeutic alternative. Further research is warranted to explore the long-term efficacy and safety of this compound in the management of canine glaucoma.
References
- 1. Effects of topical this compound and timolol maleate on intraocular pressure, facility of outflow, arterial blood pressure and pulse rate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Timolol? [synapse.patsnap.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. animaleyecare.com.au [animaleyecare.com.au]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of Nipradilol against other beta-blockers
A Comparative Analysis of Neuroprotective Effects Against Other Beta-Blockers for Researchers, Scientists, and Drug Development Professionals.
Nipradilol, a non-selective β-adrenergic and selective α1-adrenergic receptor antagonist, distinguishes itself from other beta-blockers through a unique neuroprotective mechanism rooted in its nitric oxide (NO)-donating properties. This guide provides a comprehensive comparison of the neuroprotective effects of this compound against other commonly used beta-blockers, supported by experimental data from in vitro and in vivo studies. The evidence strongly suggests that this compound's ability to release NO confers a significant neuroprotective advantage, particularly in the context of retinal ganglion cell (RGC) survival, a critical factor in glaucoma and other optic neuropathies.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from various studies, offering a direct comparison of the neuroprotective performance of this compound against other beta-blockers.
Table 1: In Vitro Retinal Ganglion Cell (RGC) Survival
| Drug | Experimental Model | Concentration | Outcome | Reference |
| This compound | Hypoxia-induced cell death in purified rat RGCs | 10⁻⁸M | 57.4% viability (p<0.05 vs. control) | [1] |
| 10⁻⁷M | 58.8% viability (p<0.05 vs. control) | [1] | ||
| 10⁻⁶M | 60.5% viability (p<0.05 vs. control) | [1] | ||
| Purified cultured postnatal rat RGCs | 10⁻⁵ mol/L | 29.1% improvement in small RGC survival, 14.5% in large RGCs | [2] | |
| Timolol | Hypoxia-induced cell death in purified rat RGCs | 10⁻⁸M | 55.0% viability (NS vs. control) | [1] |
| 10⁻⁷M | 57.1% viability (p<0.05 vs. control) | [1] | ||
| 10⁻⁶M | 58.0% viability (p<0.05 vs. control) | [1] | ||
| Purified cultured rat RGCs after neurotrophic withdrawal | 250µM | 58.3% survival (p<0.001 vs. control) | [3] | |
| 500µM | 61% survival (p<0.001 vs. control) | [3] | ||
| Purified cultured postnatal rat RGCs | 10⁻⁵ mol/L | No significant effect on survival rate | [2] | |
| Betaxolol | Hypoxia-induced cell death in purified rat RGCs | 10⁻⁷M | 58.3% viability (p<0.05 vs. control) | [1] |
| 10⁻⁶M | 60.5% viability (p<0.05 vs. control) | [1] | ||
| Bunazosin | Purified cultured postnatal rat RGCs | 10⁻⁵ mol/L | No significant effect on survival rate | [2] |
NS: Not Significant
Table 2: In Vivo Retinal Ganglion Cell (RGC) Survival in Optic Nerve Injury Models
| Drug | Experimental Model | Treatment | Outcome | Reference |
| This compound | Optic nerve crush in rats | Topical instillation of 0.25% this compound | 89.60% RGC density vs. 71.58% in vehicle-treated group (P<0.001) | [4] |
| Optic nerve transection in cats | Intravitreal injection | 60% RGC survival at day 7 vs. 43% in control; 41% at day 14 vs. 16% in control | [5] | |
| Timolol | Experimental glaucoma in DBA/2J mice | Topical eye-drops | Significantly increased number of surviving RGCs (2313 ± 767 cells/mm²) vs. untreated (1652 ± 1064 cells/mm²) | [6] |
| Optic nerve transection in rats | Intravitreal injection | No neuroprotective effect | [7] | |
| Prazosin | Optic nerve transection in rats | Intravitreal injection | No neuroprotective effect | [7] |
Experimental Protocols
Detailed methodologies for the key experimental models cited in this guide are provided below.
N-Methyl-D-Aspartate (NMDA)-Induced Retinal Damage Model in Rats
This model is widely used to screen for neuroprotective agents against excitotoxicity, a key mechanism in various neurodegenerative diseases.
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are anesthetized.
-
Intravitreal Injection: A microsyringe is used to inject a small volume (typically 2-5 µL) of NMDA solution into the vitreous humor of one eye. The contralateral eye may be injected with a vehicle control.
-
Drug Administration: The test compound (e.g., this compound or other beta-blockers) can be co-injected with NMDA or administered systemically or topically before or after the NMDA injection.
-
Endpoint Analysis: After a set period (e.g., 7 days), the animals are euthanized, and the retinas are harvested. Retinal damage is assessed by:
-
Histology: Measuring the thickness of retinal layers, particularly the inner plexiform layer (IPL) and ganglion cell layer (GCL).
-
Cell Counting: Quantifying the number of surviving RGCs in flat-mounted retinas, often using retrograde labeling with fluorescent tracers like Fluoro-Gold applied to the superior colliculus prior to the experiment.
-
Optic Nerve Crush Model in Rats
This model simulates traumatic optic neuropathy and allows for the evaluation of neuroprotective and regenerative effects of therapeutic agents.
-
Animal Preparation: Adult rats are anesthetized, and the optic nerve of one eye is surgically exposed.
-
Crush Injury: A calibrated forceps is used to apply a standardized pressure to the optic nerve for a specific duration (e.g., 10 seconds) at a set distance from the globe (e.g., 2 mm). The contralateral eye can serve as a sham-operated or uninjured control.
-
Drug Administration: The test compound is typically administered topically (eye drops), intravitreally, or systemically for a defined period following the injury.
-
Endpoint Analysis: After a survival period (e.g., 28 days), the extent of neuroprotection is evaluated by:
-
RGC Survival: Retrograde labeling with a fluorescent tracer (e.g., Fluoro-Gold) is performed one week before the end of the experiment to label surviving RGCs. The retinas are then whole-mounted, and the density of labeled RGCs is quantified.
-
Histological Assessment: The morphology of the retina and optic nerve can be examined in tissue sections.
-
Signaling Pathways and Mechanisms of Action
The distinct neuroprotective mechanisms of this compound and other beta-blockers are visualized in the following diagrams.
Caption: this compound's dual neuroprotective signaling pathway.
Caption: Putative neuroprotective mechanisms of Betaxolol and Timolol.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the in vivo experimental models described.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ovid.com [ovid.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Neuroprotective effect of this compound on axotomized rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nipradilol and Latanoprost in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Nipradilol and Latanoprost (B1674536), two prominent medications used in the management of glaucoma, based on available preclinical experimental data. This document summarizes their effects on intraocular pressure, aqueous humor dynamics, and cellular mechanisms, presenting quantitative data in structured tables and detailing the experimental methodologies employed in the cited studies.
Executive Summary
This compound, a non-selective β-adrenergic receptor blocker with nitric oxide (NO) donating properties, and Latanoprost, a prostaglandin (B15479496) F2α analogue, are both effective in lowering intraocular pressure (IOP), a key therapeutic goal in glaucoma management. However, their mechanisms of action and efficacy can vary depending on the experimental model. Preclinical data suggests that this compound consistently reduces IOP in rabbit models by both decreasing aqueous humor production and increasing uveoscleral outflow. In contrast, the efficacy of Latanoprost in rabbit models appears to be more variable, with some studies showing a significant IOP reduction and others reporting a lack of effect. Latanoprost is widely recognized for its potent IOP-lowering effects in humans and other animal models, primarily by enhancing uveoscleral outflow, with some evidence also suggesting an increase in trabecular outflow facility. Furthermore, studies on a cellular level indicate that this compound may offer neuroprotective effects against oxidative stress in trabecular meshwork cells, a property not observed with Latanoprost.
Data Presentation
Table 1: Comparative Efficacy on Intraocular Pressure (IOP) in Rabbit Models
| Parameter | This compound (0.25%) | Latanoprost (0.005%) |
| Animal Model | Normotensive and Ocular Hypertensive Rabbits | Normotensive and Ocular Hypertensive Rabbits |
| IOP Reduction (Peak) | 4.5 - 6 mmHg[1][2] | Variable: No significant reduction in some studies[3], up to 4.85 mmHg (37%) in others[4][5] |
| Time to Peak Effect | 2 hours[1] | 6 hours[4][5] |
| Duration of Action | 6 hours[1][2] | Not consistently reported in comparative preclinical studies |
Table 2: Effects on Aqueous Humor Dynamics
| Parameter | This compound (0.25%) | Latanoprost (0.005%) |
| Aqueous Humor Flow | Decreased by ~17%[1][2] | Generally considered to have little effect[6] |
| Trabecular Outflow Facility | No significant effect in rabbits[1][2] | Increased in cultured human anterior segments[7] and mice[8] |
| Uveoscleral Outflow | Substantially increased[1][2] | Primarily increases uveoscleral outflow[6] |
Table 3: Cellular Effects on Trabecular Meshwork (TM) Cells
| Parameter | This compound | Latanoprost |
| Protection from Oxidative Stress | Protects TM cells from H₂O₂-induced stress | No significant protective effect observed |
| Mechanism of Protection | Induces expression of peroxiredoxin 2 via Foxo3a activation | Not applicable |
Experimental Protocols
Induction of Ocular Hypertension in Rabbits
A common method to induce a transient increase in intraocular pressure in rabbit models involves the intravitreal injection of hypertonic saline.
-
Animals: New Zealand white rabbits are typically used.
-
Anesthesia: Topical corneal anesthesia (e.g., 0.4% oxybuprocaine (B1678074) hydrochloride) is applied.
-
Induction: 0.1 mL of a 5% NaCl solution is injected into the vitreous body to induce ocular hypertension[3].
Measurement of Intraocular Pressure (IOP)
IOP is a critical parameter in glaucoma research and is measured using a tonometer.
-
Instrumentation: An applanation pneumatonograph or a non-contact tonometer is commonly used.
-
Procedure: Following topical anesthesia, the tonometer probe is gently applied to the cornea to measure the pressure inside the eye. Measurements are typically taken at baseline and at various time points after drug administration.
Assessment of Aqueous Humor Dynamics
The effects of pharmacological agents on aqueous humor production and outflow are assessed using techniques such as fluorophotometry and perfusion studies.
-
Aqueous Humor Flow Rate: This is often determined by fluorophotometry, which measures the rate of clearance of a fluorescent tracer from the anterior chamber.
-
Outflow Facility: This can be measured using several methods, including:
-
Tonography: Measures the ease with which aqueous humor leaves the eye by applying a known weight to the cornea with a tonometer for a set period.
-
Perfusion Studies: Involve cannulating the anterior chamber of an enucleated eye or a living animal and perfusing it with a solution at a constant pressure or flow rate. The outflow facility is then calculated based on the pressure-flow relationship.
-
-
Uveoscleral Outflow: This is often calculated indirectly using the Goldmann equation, which relates IOP, aqueous humor formation, outflow facility, and episcleral venous pressure.
Mandatory Visualization
Caption: General experimental workflow for comparing glaucoma drugs in a rabbit model.
Caption: Simplified signaling pathways of this compound and Latanoprost in the eye.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Potent reduction of intraocular pressure by this compound plus latanoprost in ocular hypertensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Synergistic IOP Reduction: A Comparative Analysis of Nipradilol and Latanoprost Combination Therapy
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals on the Synergistic Effects of Nipradilol and Latanoprost (B1674536) in Intraocular Pressure Management
This guide provides an objective comparison of the intraocular pressure (IOP)-lowering effects of this compound and Latanoprost, both as monotherapies and in combination. The following sections detail the quantitative outcomes from clinical research, the experimental methodologies employed in these studies, and the underlying signaling pathways that contribute to their synergistic action.
Quantitative Data Summary
A prospective, randomized, multicenter study provides compelling evidence of the enhanced efficacy of combining this compound and Latanoprost for the treatment of glaucoma. The data clearly demonstrates that the combination therapy achieves a greater reduction in IOP than either agent used alone.[1]
The following table summarizes the key findings from this study, presenting the mean IOP and the percentage reduction from baseline for each treatment group.
| Treatment Group | Baseline Mean IOP (mmHg ± SD) | Mean IOP after 12 Weeks Monotherapy (mmHg ± SD) | % IOP Reduction with Monotherapy | Mean IOP after 12 Weeks Combination Therapy (mmHg ± SD) | % IOP Reduction with Combination Therapy |
| Latanoprost first, then this compound added | 19.6 ± 2.5 | 14.9 ± 2.4 | 23.7% | 13.8 ± 1.9 | 29.0% |
| This compound first, then Latanoprost added | 20.2 ± 3.1 | 16.7 ± 3.5 | 17.1% | 14.2 ± 3.2 | 29.5% |
Experimental Protocols
The data presented above is derived from a prospective, randomized, multicenter study designed to investigate the additive effects of this compound 0.25% and Latanoprost 0.005% ophthalmic solutions in patients with glaucoma.[1]
Study Design:
-
A total of 53 patients were enrolled and divided into two treatment arms.[1]
-
Group 1: Patients were initially treated with Latanoprost 0.005% once daily for 12 weeks. Following this period, this compound 0.25% was added to their regimen for an additional 12 weeks.[1]
-
Group 2: Patients were initially treated with this compound 0.25% once daily for 12 weeks. Subsequently, Latanoprost 0.005% was added to their treatment for another 12 weeks.[1]
-
Intraocular pressure was measured at 4-week intervals throughout the study.[1]
Inclusion Criteria: The study likely included patients with a diagnosis of open-angle glaucoma or ocular hypertension who required IOP-lowering therapy.
Exclusion Criteria: Specific exclusion criteria would have been established to ensure patient safety and the integrity of the study results. These typically include contraindications to either medication, a history of ocular surgery that could affect IOP, and the use of other topical or systemic medications known to influence intraocular pressure.
Endpoints:
-
The primary endpoint was the change in mean IOP from baseline after 12 weeks of monotherapy and after 12 weeks of combination therapy.
-
Secondary endpoints likely included the percentage of patients achieving a target IOP and the incidence of adverse events.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and Latanoprost stems from their distinct yet complementary mechanisms of action on aqueous humor dynamics.
Latanoprost: A prostaglandin (B15479496) F2α analogue, Latanoprost primarily reduces IOP by increasing the uveoscleral outflow of aqueous humor. It binds to the prostaglandin F (FP) receptor on ciliary muscle cells, initiating a signaling cascade that leads to the remodeling of the extracellular matrix and a decrease in hydraulic resistance, thereby facilitating aqueous humor drainage through the uveoscleral pathway.
This compound: this compound possesses a dual mechanism of action. As a non-selective beta-adrenergic antagonist, it reduces aqueous humor production by the ciliary body.[2][3] Additionally, this compound acts as a nitric oxide (NO) donor.[4] The released NO activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels in the trabecular meshwork.[5] This results in the relaxation of the trabecular meshwork and an increase in conventional aqueous outflow.[6]
The synergistic effect is believed to arise from this compound's NO-donating property enhancing the outflow facility through the conventional pathway, while Latanoprost simultaneously promotes outflow through the uveoscleral pathway. Furthermore, some evidence from animal studies suggests that the NO donated by this compound may also enhance the production of prostaglandins, further potentiating the effect of Latanoprost.[7]
References
- 1. The additive effects on intraocular pressure of combining this compound 0.25% and latanoprost 0.005% ophthalmic solutions: a prospective, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of topical this compound, a beta blocking agent with alpha blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of topical this compound, a β blocking agent with α blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent reduction of intraocular pressure by this compound plus latanoprost in ocular hypertensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Studies on Nipradilol's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published in vitro studies on the mechanism of action of Nipradilol, a non-selective beta-adrenergic antagonist with nitric oxide (NO) donating properties. The information is intended to assist in the critical evaluation and potential replication of key experiments.
This compound's dual mechanism of action, involving both beta-adrenoceptor blockade and NO-mediated vasodilation, has been investigated in various in vitro systems. This guide summarizes the quantitative data from these studies, outlines the experimental protocols employed, and provides visualizations of the key signaling pathways and workflows to facilitate a comprehensive understanding of its pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound. These values provide a basis for comparing its potency and efficacy across different experimental setups.
Table 1: Beta-Adrenoceptor Blocking Activity
| Parameter | Value | Species/Tissue | Experimental Model | Reference |
| pA2 | 8.57 | Pig | Isolated coronary artery | [1] |
| pA2 (SR isomer) | > this compound | Pig | Isolated coronary artery | [1] |
| pA2 (SS isomer) | < this compound | Pig | Isolated coronary artery | [1] |
| pA2 (RR isomer) | < this compound | Pig | Isolated coronary artery | [1] |
| pA2 (RS isomer) | < this compound | Pig | Isolated coronary artery | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: Alpha-1 Adrenoceptor Binding Affinity
| Parameter | Receptor Subtype | pKi Value | Species/Tissue | Reference |
| This compound | α1-High Affinity | ~6.5 - 7.0 | Rat heart, brain, spleen | [1] |
| SR isomer | α1-High Affinity | > this compound | Rat heart, brain, spleen | [1] |
| RR isomer | α1-High Affinity | ≈ this compound | Rat heart, brain, spleen | [1] |
| SS isomer | α1-High Affinity | ≈ this compound | Rat heart, brain, spleen | [1] |
| RS isomer | α1-High Affinity | < this compound | Rat heart, brain, spleen | [1] |
| Denitrothis compound | α1-High Affinity | << this compound | Rat heart, brain, spleen | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), representing the affinity of a ligand for a receptor.
Table 3: Vasodilatory Effects
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| EC50 | 21.6 ± 16.3 µM | Rabbit | Phenylephrine-induced contraction in ciliary artery | [2] |
| EC50 | 230 ± 130 µM | Rabbit | High K+-induced contraction in ciliary artery | [2] |
Note: EC50 is the concentration of a drug that gives half-maximal response.
Table 4: Nitric Oxide (NO) Release
| This compound Concentration | NO Released (nM) | Cell Type | Reference |
| 1 µM | 45 ± 12 | Human Coronary Arterial Smooth Muscle Cells | |
| 5 µM | 72 ± 24 | Human Coronary Arterial Smooth Muscle Cells | |
| 10 µM | 157 ± 23 | Human Coronary Arterial Smooth Muscle Cells |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways of this compound and a typical experimental workflow for assessing its beta-blocking activity.
References
Cross-validation of Nipradilol's efficacy in different animal models of ocular hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Nipradilol's efficacy in reducing intraocular pressure (IOP) in various animal models of ocular hypertension. It offers an objective comparison with other leading anti-glaucoma agents—Timolol, Latanoprost (B1674536), and Brimonidine—supported by experimental data. Detailed methodologies for the experimental models and visualizations of the signaling pathways are included to facilitate a deeper understanding of the preclinical data.
Comparative Efficacy in IOP Reduction
The following tables summarize the quantitative data on the IOP-lowering effects of this compound and its comparators in different rabbit models of ocular hypertension.
Hypertonic Saline-Induced Ocular Hypertension Model
This model induces a rapid and transient increase in IOP, allowing for the evaluation of a drug's ability to counteract acute pressure spikes.
| Drug (Concentration) | Animal Model | Maximum IOP Reduction (mmHg) | Time to Maximum Effect | Citation |
| This compound (0.25%) | Rabbit | Not explicitly stated as monotherapy in direct comparison | - | [1][2] |
| Latanoprost (0.005%) | Rabbit | Did not lower IOP in this model | - | [1][2] |
Note: In the hypertonic saline model, this compound lowered IOP in both normotensive and hypertensive rabbits, while Latanoprost did not show an effect in either[1][2]. When combined, this compound significantly enhanced the IOP-lowering effect of Latanoprost[1][2].
Water-Loading Ocular Hypertension Model
This model mimics an increase in aqueous humor production, testing a drug's efficacy in managing pressure changes related to fluid dynamics.
| Drug (Concentration) | Animal Model | Maximum IOP Reduction (mmHg) | Time to Maximum Effect | Citation |
| Timolol (0.5%) | Rabbit | 3.6 | - | [3] |
| Brimonidine (0.2%) | Rabbit | 12.2 | 40 minutes | [3] |
| Latanoprost | Rabbit | Not available in a direct comparison in this model | - | |
| This compound | Rabbit | Not available in a direct comparison in this model | - |
Note: In the water-loading model, drugs that promote aqueous humor outflow, like Brimonidine, demonstrated a stronger IOP-lowering effect compared to agents that primarily suppress aqueous humor production, such as Timolol[3].
Experimental Protocols
Hypertonic Saline-Induced Ocular Hypertension in Rabbits
This protocol is adapted from studies evaluating the acute IOP-lowering effects of topical ophthalmic solutions.
-
Animal Model: New Zealand white rabbits are commonly used.
-
Anesthesia: A topical corneal anesthetic, such as 0.4% oxybuprocaine (B1678074) hydrochloride, is applied before any procedure.
-
Induction of Ocular Hypertension: A single intravitreal injection of 0.1 ml of a 5% hypertonic saline (NaCl) solution is administered to induce a rapid increase in IOP[1][2].
-
Drug Administration: Test compounds (e.g., this compound, Latanoprost) or vehicle are instilled topically into the conjunctival sac, typically as a 50 µl drop, immediately after the saline injection[1][2]. If multiple drugs are administered, a 5-minute interval is maintained between instillations[1][2].
-
IOP Measurement: IOP is measured at baseline and at various time points post-injection and treatment using an applanation pneumatonograph or a Tono-Pen.
Water-Loading-Induced Ocular Hypertension in Rabbits
This protocol is designed to assess the impact of drugs on IOP elevation caused by systemic fluid loading.
-
Animal Model: Female New Zealand white rabbits are typically used.
-
Drug Administration: A 30 µl drop of the test compound (e.g., Timolol, Brimonidine) or saline is administered topically to one eye.
-
Induction of Ocular Hypertension: Ocular hypertension is induced by the oral administration of tap water at a volume of 60 mL/kg of body weight[3]. Some studies have also used intravenous infusion of a 5% glucose solution[4].
-
IOP Measurement: IOP is measured in both eyes at baseline and at regular intervals after water loading to determine the peak IOP and the effect of the test drug on mitigating this rise.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and its comparators exert their IOP-lowering effects.
Discussion
This compound distinguishes itself with a dual mechanism of action: β-adrenergic blockade and nitric oxide (NO) donation. The β-blocking component reduces aqueous humor production by inhibiting the stimulation of adenylate cyclase and subsequently decreasing cyclic AMP (cAMP) levels in the ciliary body[5][6]. The NO-donating property activates soluble guanylate cyclase, leading to an increase in cyclic GMP (cGMP), which is thought to relax the trabecular meshwork and increase aqueous humor outflow[7][8][9][10].
In contrast, Timolol, a non-selective β-blocker, primarily lowers IOP by reducing aqueous humor production[5][6]. Latanoprost, a prostaglandin F2α analogue, enhances the uveoscleral outflow of aqueous humor, largely through the remodeling of the extracellular matrix in the ciliary muscle[11][12][13][14]. Brimonidine, a selective α2-adrenergic agonist, has a dual mechanism of reducing aqueous humor production and, with chronic use, increasing uveoscleral outflow[15][16][17].
The presented data from rabbit models of ocular hypertension suggest that the efficacy of these drugs can vary depending on the specific mechanism of IOP elevation. For instance, in a water-loading model that simulates increased aqueous production, agents that also enhance outflow, such as Brimonidine, appear to be particularly effective[3]. The finding that Latanoprost was ineffective in the acute hypertonic saline model in rabbits highlights species-specific differences and the importance of using multiple models for preclinical evaluation[1][2].
Conclusion
This compound's unique dual mechanism of action presents a compelling profile for the management of ocular hypertension. Preclinical data from animal models, particularly rabbits, demonstrate its efficacy in lowering IOP. Direct comparative studies in a wider range of animal models are warranted to fully elucidate its relative efficacy against other established treatments. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the design and interpretation of future studies in the field of glaucoma and ocular hypertension.
References
- 1. Potent reduction of intraocular pressure by this compound plus latanoprost in ocular hypertensive rabbits [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Effects of Timolol, Brinzolamide, Brimonidine and Netarsudil in a Rabbit Model of Water Loading-Induced Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of topical diltiazem on ocular hypertension induced by water loading in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]
- 7. Nitric oxide/guanylate cyclase pathways and flow in anterior segment perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nitric Oxide-Guanylate Cyclase Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. The nitric oxide-guanylate cyclase pathway and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aoa.org [aoa.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Research Portal [scholarship.miami.edu]
A Comparative Analysis of Side Effect Profiles: Nipradilol Versus Other Glaucoma Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Nipradilol and other commonly prescribed glaucoma medications. The information is curated from clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the comparative tolerability of these agents.
This compound is a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking and nitric oxide (NO) donating properties.[1] This dual mechanism of action, which both decreases aqueous humor production and increases its outflow, sets it apart from other glaucoma medications.[1] This guide will compare its side effect profile against major classes of glaucoma drugs: prostaglandin (B15479496) analogs, other beta-blockers, alpha-adrenergic agonists, carbonic anhydrase inhibitors, and miotics.
Quantitative Comparison of Side Effect Incidence
The following tables summarize the incidence of ocular and systemic side effects reported in clinical trials for this compound and other glaucoma medications. It is important to note that direct head-to-head comparative trials for this compound against all other classes of glaucoma drugs are limited. Therefore, the data presented is a synthesis of available comparative studies and individual clinical trial data for each drug class.
Table 1: Incidence of Ocular Side Effects (%)
| Side Effect | This compound | Timolol (B1209231) (Beta-Blocker) | Latanoprost (B1674536) (Prostaglandin Analog) | Brimonidine (Alpha-Adrenergic Agonist) | Dorzolamide (Carbonic Anhydrase Inhibitor) | Pilocarpine (B147212) (Miotic) |
| Conjunctival Hyperemia | - | - | 5-15[2] | 14.5[3] | Present | Present |
| Ocular Irritation/Stinging | - | - | - | 6.2[3] | Present | Present |
| Blurred Vision | - | - | 5.2[4] | - | Present | Present[5] |
| Allergic Conjunctivitis | - | - | - | 5.2[3] | - | - |
| Ocular Pruritus (Itching) | - | - | 8.7[4] | 5.5[3] | - | - |
| Dry Mouth | - | - | - | 1.4-5.5[6] | - | - |
| Iris Pigmentation Change | - | - | 12.4 (over 5 years)[7] | - | - | - |
| Eyelash Changes | - | - | Present | - | - | - |
Data for this compound and direct comparators are from specific head-to-head trials where available. Data for other medications are from representative clinical trials and meta-analyses and may not be from direct comparative studies with this compound. "-" indicates data not specifically reported in the cited studies.
Table 2: Incidence of Systemic Side Effects (%)
| Side Effect | This compound | Timolol (Beta-Blocker) | Latanoprost (Prostaglandin Analog) | Brimonidine (Alpha-Adrenergic Agonist) | Dorzolamide (Carbonic Anhydrase Inhibitor) | Pilocarpine (Miotic) |
| Overall Adverse Events | 10.5[1] | 12.1[1] | - | - | - | - |
| Long-term Adverse Events (52 weeks) | 12.5[1] | - | - | - | - | - |
| Cardiovascular Effects (e.g., Bradycardia) | Rare[8] | Present | - | - | - | Rare[9] |
| Bronchospasm | Rare[8] | Present | - | - | - | - |
| Fatigue/Drowsiness | - | - | - | Present | - | - |
| Headache | - | - | Present | - | - | - |
Data for this compound and direct comparators are from specific head-to-head trials where available. Data for other medications are from representative clinical trials and meta-analyses and may not be from direct comparative studies with this compound. "-" indicates data not specifically reported in the cited studies.
Experimental Protocols
The methodologies for assessing side effects in the cited glaucoma clinical trials generally adhere to established standards for ophthalmic drug evaluation. While specific protocols for each study are proprietary, the following outlines the typical experimental design.
Study Design: Most of the cited data comes from randomized, double-masked, active-controlled, parallel-group or crossover clinical trials.[1][10]
Patient Population: Patients diagnosed with primary open-angle glaucoma or ocular hypertension are typically enrolled.[1] Inclusion criteria often specify a certain baseline intraocular pressure (IOP).[11] Exclusion criteria commonly include a history of hypersensitivity to the study medications, uncontrolled systemic diseases, and specific ocular conditions that could interfere with the assessment.[12]
Assessment of Side Effects:
-
Ocular Side Effects: Assessed at baseline and regular follow-up visits (e.g., week 2, 4, 8, 12, and every 6 months for long-term studies).[1][7]
-
Clinical Examination: Slit-lamp biomicroscopy is used to objectively grade signs such as conjunctival hyperemia, corneal changes, and anterior chamber reaction.[3]
-
Patient-Reported Outcomes (PROs): Standardized questionnaires, such as the Comparison of Ophthalmic Medications for Tolerability (COMTOL) or the Treatment Satisfaction Survey for Intraocular Pressure (TSS-IOP), are often used to capture subjective symptoms like ocular irritation, stinging, burning, and blurred vision.[13][14][15][16][17]
-
-
Systemic Side Effects: Monitored through patient interviews and general physical examinations at each study visit. Vital signs, including heart rate and blood pressure, are systematically recorded.[3]
Data Analysis: The incidence of adverse events is calculated as the percentage of patients experiencing the event in each treatment group. Statistical comparisons between groups are typically performed using appropriate statistical tests, such as chi-square or Fisher's exact test.[1]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways through which this compound and other glaucoma medications exert their effects, providing a visual representation of their pharmacological mechanisms.
References
- 1. Phase III long-term study and comparative clinical study of this compound ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of Efficacy and Ocular Surface Assessment Between Preserved and Preservative-Free Brimonidine/Timolol Fixed-Combination Eye Drops in Glaucoma Patients: A Parallel-Grouped, Randomized Trial | MDPI [mdpi.com]
- 4. Meta-analysis of the efficacy and safety of latanoprost monotherapy in patients with angle-closure glaucoma - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Visual effects of pilocarpine in glaucoma comparative study of administration by eyedrops or by ocular therapeutic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Systemic effects of medications used to treat glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of topical this compound and timolol on visual field performance in normal-tension glaucoma: a multicenter, randomized, double-masked comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Patient-reported outcomes (PRO's) in glaucoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-reported outcomes (PRO's) in glaucoma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubtexto.com [pubtexto.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Independent Verification of Nipradilol's Nitric Oxide-Donating Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitric oxide (NO)-donating properties of Nipradilol with other beta-blockers known for their NO-mediated effects, namely Nebivolol and Carvedilol. The information presented is supported by experimental data from independent research to assist in the evaluation and understanding of these compounds.
Executive Summary
This compound is a non-selective beta-adrenergic receptor blocker that possesses a unique nitroxy moiety, enabling it to directly donate nitric oxide. This dual mechanism of action—beta-blockade and NO-mediated vasodilation—sets it apart from many traditional beta-blockers. In contrast, third-generation beta-blockers like Nebivolol and Carvedilol induce vasodilation by stimulating endogenous NO production through the activation of endothelial nitric oxide synthase (eNOS). This guide delves into the quantitative differences in NO release, the distinct signaling pathways, and the experimental methodologies used to verify these properties.
Quantitative Comparison of Nitric Oxide Release
The following table summarizes the quantitative data on nitric oxide release from this compound, Nebivolol, and Carvedilol, as reported in independent studies. It is important to note that direct comparisons are challenging due to variations in experimental models, cell types, and measurement techniques.
| Drug | Concentration | NO Released (Mean ± SD) | Experimental Model | Measurement Method |
| This compound | 1 µM | 45 ± 12 nM[1] | Human Coronary Arterial Smooth Muscle Cells | NO-sensitive electrode |
| 5 µM | 72 ± 24 nM[1] | Human Coronary Arterial Smooth Muscle Cells | NO-sensitive electrode | |
| 10 µM | 157 ± 23 nM[1] | Human Coronary Arterial Smooth Muscle Cells | NO-sensitive electrode | |
| 15 µM | 181 ± 34 nM (increase) | Canine Femoral Arteries (in situ) | NO-sensitive microelectrode | |
| Nebivolol | 5 µM (Maximal) | 188 ± 14 nmol/L[1][2] | Glomerular Endothelial Cells | Porphyrinic NO microsensor |
| Carvedilol | 5 µM (Maximal) | 226 ± 17 nmol/L[1][2] | Glomerular Endothelial Cells | Porphyrinic NO microsensor |
Signaling Pathways and Mechanisms of NO Release
The mechanisms by which these beta-blockers lead to increased NO bioavailability are fundamentally different.
This compound: Direct NO Donation
This compound contains a 3-nitroxypropyl group in its structure. The release of NO from this compound is a direct chemical process, primarily occurring through enzymatic denitrification.[1] This process is catalyzed by reductases, such as glutathione (B108866) S-transferase (GST), within vascular smooth muscle cells.[1] The released NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.
Nebivolol and Carvedilol: Endogenous NO Production
Nebivolol and Carvedilol are third-generation beta-blockers that induce vasodilation by stimulating the production of NO in endothelial cells.[1][2] Their mechanism involves the activation of endothelial nitric oxide synthase (eNOS). Studies suggest that these drugs can trigger a signaling cascade that leads to the phosphorylation and activation of eNOS, which then synthesizes NO from L-arginine. For instance, Nebivolol has been shown to stimulate NO release through ATP efflux and subsequent activation of P2Y-purinoceptors on endothelial cells.[1][2]
Experimental Protocols for Nitric Oxide Measurement
The verification of NO-donating properties relies on precise and sensitive analytical techniques. Below are detailed methodologies for two common approaches.
Direct Measurement using an NO-Sensitive Electrode/Sensor
This method allows for real-time, direct quantification of NO release.
Experimental Protocol:
-
Cell Culture:
-
Culture relevant cells (e.g., human coronary arterial smooth muscle cells or endothelial cells) to confluence in appropriate culture dishes.
-
Prior to the experiment, replace the culture medium with a buffered salt solution (e.g., Krebs-Henseleit solution) to remove interfering substances.
-
To specifically measure direct NO donation from this compound and exclude endogenous production, pre-incubate cells with an eNOS inhibitor, such as N(G)-monomethyl-l-arginine (l-NMMA), for 30-60 minutes.
-
-
Electrode Calibration and Setup:
-
Calibrate the NO-sensitive electrode (e.g., a porphyrinic microsensor or an ISO-NOP electrode) according to the manufacturer's instructions using standard NO solutions of known concentrations.
-
Carefully position the tip of the microelectrode in close proximity to the surface of the cultured cells to measure localized NO concentration.
-
-
Measurement of NO Release:
-
Establish a stable baseline reading of NO concentration in the buffer solution.
-
Introduce the beta-blocker (this compound, Nebivolol, or Carvedilol) at various concentrations into the cell culture dish.
-
Continuously record the change in current or potential from the electrode, which corresponds to the change in NO concentration.
-
Record the peak NO concentration or the rate of NO release.
-
-
Data Analysis:
-
Convert the recorded electrical signals to NO concentrations using the calibration curve.
-
Plot the NO concentration as a function of time or drug concentration.
-
Indirect Measurement using the Griess Assay
The Griess assay is a colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable and non-volatile breakdown product of NO in aqueous solutions.
Experimental Protocol:
-
Sample Collection:
-
Culture cells as described above.
-
Incubate the cells with the beta-blocker of interest for a defined period.
-
At the end of the incubation, collect the cell culture supernatant.
-
-
Griess Reagent Preparation:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the collected cell culture supernatant or the nitrite standards to each well.
-
Add 50 µL of the prepared Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.
-
Determine the nitrite concentration in the experimental samples by interpolating from the standard curve. This concentration is indicative of the amount of NO produced.
-
Conclusion
The independent verification of this compound's nitric oxide-donating properties confirms its unique dual mechanism of action. Unlike Nebivolol and Carvedilol, which rely on the stimulation of endogenous NO synthesis, this compound serves as a direct source of NO. This fundamental difference in their mechanism of action may have significant implications for their therapeutic applications, particularly in conditions where endothelial function is compromised. The quantitative data, while variable due to different experimental setups, provides a basis for comparing the NO-releasing potential of these compounds. The choice of experimental methodology for quantifying NO release is critical, with direct electrode-based methods offering real-time data and the Griess assay providing a reliable measure of the stable end-product of NO. This guide provides a foundational understanding for researchers and professionals in the field of drug development to further explore the therapeutic potential of these NO-donating beta-blockers.
References
A Comparative Analysis of the Vasodilatory Potency of Nipradilol and Nitroglycerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory properties of Nipradilol and nitroglycerin, two nitric oxide (NO) donating vasodilators. While both drugs induce vasorelaxation through the NO-cGMP pathway, their potency and effects on different vessel sizes vary, offering distinct therapeutic profiles. This document summarizes key experimental findings, details methodologies for reproducibility, and visualizes the underlying molecular mechanisms.
Quantitative Comparison of Vasodilatory Potency
Experimental data consistently demonstrates that nitroglycerin is a more potent vasodilator than this compound in certain vascular beds. The following table summarizes the comparative potency of the two compounds based on available research.
| Vascular Bed | Species | Method | Potency Comparison |
| Canine Retinal Arteries | Dog | In Vitro (Isolated Arterial Strips) | The median effective concentration (EC50) of this compound was five times that of nitroglycerin.[1] |
| Canine Retinal Arterioles | Dog | In Vivo (Intra-arterial Injection) | The dilator potency of this compound was approximately one-fifth that of nitroglycerin.[1] |
Differential Effects on Vascular Tone
A key differentiator between this compound and nitroglycerin is their effect on blood vessels of varying sizes. Studies in anesthetized dogs have shown that this compound produces a dose-dependent dilation of all-sized coronary arteries and arterioles.[2] However, this dilation is inversely related to vessel size, with arterioles smaller than 100 microns in diameter dilating more than arteries greater than 200 microns.[2] Conversely, the vasodilatory effect of nitroglycerin is directly related to vessel size, causing more significant dilation in larger arteries.[2]
Signaling Pathways of Vasodilation
Both this compound and nitroglycerin exert their primary vasodilatory effects by donating nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately causes vasorelaxation. However, this compound also possesses α- and β-adrenergic blocking properties, contributing to its overall cardiovascular effects.[3]
Caption: Signaling pathways for this compound and Nitroglycerin-induced vasodilation.
Experimental Protocols
The following methodologies are representative of the experimental setups used to compare the vasodilatory potency of this compound and nitroglycerin.
In Vitro Isometric Tension Recording in Isolated Arteries
This protocol is designed to measure the direct effect of vasodilators on isolated blood vessels.
Caption: Workflow for in vitro assessment of vasodilation.
Detailed Steps:
-
Tissue Preparation: Rabbit ciliary arteries are carefully dissected and cut into 2 mm rings.[3]
-
Mounting: The arterial rings are mounted on wire myographs in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.[3]
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. Following equilibration, the arteries are pre-contracted with a vasoconstrictor agent such as a high-potassium solution or phenylephrine to establish a stable contractile tone.[3]
-
Drug Administration: Cumulative concentrations of this compound or nitroglycerin are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are continuously recorded using a force transducer and data acquisition system.
-
Data Analysis: The relaxation induced by each drug concentration is expressed as a percentage of the pre-contraction tension. Dose-response curves are then constructed to determine the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).
In Vivo Assessment of Vasodilation in Anesthetized Animals
This protocol allows for the study of drug effects on the microcirculation in a living organism.
Caption: Workflow for in vivo assessment of coronary vasodilation.
Detailed Steps:
-
Animal Preparation: Dogs are anesthetized, and the heart is exposed to visualize the coronary circulation.[2]
-
Visualization: The coronary arteries and arterioles on the epicardial surface are visualized using stroboscopic illumination and intravital microscopy. Fluorescence angiography can be used to enhance vessel imaging.[2]
-
Baseline Measurement: The diameters of different-sized vessels are measured under control conditions.[2]
-
Drug Administration: this compound or nitroglycerin is administered topically over the surface of the heart in increasing concentrations (from 10⁻⁸ to 10⁻⁴ M).[2]
-
Data Acquisition: The diameters of the same vessel segments are measured at each drug concentration.
-
Data Analysis: The changes in vessel diameter are expressed as a percentage of the baseline diameter to determine the dose-dependent vasodilatory response.
References
- 1. Canine retinal arterial and arteriolar dilatation induced by this compound, a possible glaucoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of coronary microvascular response to this compound and nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilatory effects of this compound, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A critical review of the clinical evidence supporting Nipradilol's use in normal-tension glaucoma
A Comparative Guide for Researchers and Drug Development Professionals
Nipradilol, a non-selective β-adrenergic antagonist with α1-adrenergic blocking and nitric oxide (NO)-donating properties, has emerged as a topic of interest in the management of normal-tension glaucoma (NTG). This guide provides a critical review of the clinical evidence supporting this compound's use in NTG, offering a comparative analysis with other therapeutic alternatives and detailing the experimental data that underpins its proposed mechanisms of action.
Mechanism of Action: A Dual Approach
This compound's therapeutic potential in NTG is attributed to its multifaceted mechanism of action. As a non-selective beta-blocker, it reduces aqueous humor production, a primary strategy for lowering intraocular pressure (IOP). Uniquely, its α1-adrenergic blocking activity and its ability to act as a nitric oxide donor contribute to vasodilation, which may enhance ocular blood flow. The NO-donating property is also implicated in direct neuroprotective effects on retinal ganglion cells (RGCs).
Clinical Efficacy in Normal-Tension Glaucoma
Intraocular Pressure Reduction
Clinical studies have consistently demonstrated this compound's efficacy in lowering IOP in patients with NTG. A long-term, 5-year study of this compound monotherapy in 30 NTG patients showed a significant and sustained reduction in IOP.[1][2] The mean IOP was significantly lower after 3 years (14.1 ± 2.0 mmHg) and 5 years (13.7 ± 2.1 mmHg) of treatment compared to the pre-treatment baseline (17.0 ± 1.8 mmHg).[1][2] Another long-term prospective study following 46 NTG patients on this compound monotherapy for 60 months also reported a significant decrease in IOP from baseline.[3]
Visual Field Preservation
The impact of this compound on visual field progression in NTG has been a key area of investigation. In the 5-year monotherapy study, while IOP was effectively controlled, visual field performance worsened in 16% of patients.[1][2] A multicenter, randomized, double-masked comparative study involving 146 NTG patients found no significant difference in visual field performance between the this compound (0.25%) and Timolol (B1209231) (0.5%) groups over a 3-year period.[4][5] The estimated slope for the mean deviation (MD) was -0.03 dB/year in the this compound group and -0.05 dB/year in the Timolol group.[6] In a 60-month prospective study, the visual field survival rate was 82.4% with this compound monotherapy.[3]
Ocular Blood Flow
A proposed advantage of this compound in NTG is its potential to improve ocular blood flow, a factor believed to be crucial in the pathogenesis of the disease. A study investigating the retrobulbar hemodynamic effects of this compound in both normal and NTG eyes using color Doppler imaging found that topical administration of 0.25% this compound increased retrobulbar blood flow.[7] This effect is attributed to the vasodilatory action of the drug.[7]
Comparative Performance
A systematic review and model-based network meta-analysis of long-term medical treatments for NTG ranked this compound's efficacy in IOP control as comparable to Timolol.[8] Prostaglandin analogues like Latanoprost and Travoprost demonstrated higher efficacy in IOP reduction.[8]
| Drug Class | Drug | IOP Reduction (Mean) | Visual Field Effect | Ocular Blood Flow | Key Side Effects |
| Beta-Blocker (with NO-donating properties) | This compound | Significant and sustained reduction[1][2] | No significant difference compared to Timolol[4][5] | Increased retrobulbar blood flow[7] | Ocular irritation, blurred vision, systemic beta-blocker effects (bradycardia, hypotension) |
| Beta-Blocker | Timolol | Effective IOP reduction[4][5] | Similar to this compound[4][5] | May decrease ocular perfusion pressure | Ocular irritation, systemic beta-blocker effects |
| Prostaglandin Analog | Latanoprost | Generally greater IOP reduction than beta-blockers[8] | Effective in stabilizing visual fields | May improve optic nerve head blood flow | Iris color change, eyelash growth, conjunctival hyperemia |
| Alpha-Adrenergic Agonist | Brimonidine (B1667796) | Significant IOP reduction[9] | May have a neuroprotective effect independent of IOP reduction[10] | May improve retinal vascular autoregulation[11][12] | Allergic conjunctivitis, dry mouth, fatigue |
| Beta-Blocker (with ISA) | Carteolol (B1214276) | Effective IOP reduction[13] | Protective effect on visual fields[14] | May improve retinal perfusion due to ISA[15] | Less pronounced systemic side effects than other beta-blockers |
Experimental Protocols
This compound Monotherapy for NTG (5-Year Study)
-
Study Design: A prospective, non-comparative case series.[1][2]
-
Participants: 30 patients with normal-tension glaucoma.[1][2]
-
Intervention: Topical this compound monotherapy for 5 years.[1][2]
-
Outcome Measures:
This compound vs. Timolol in NTG (Multicenter, Randomized, Double-Masked Study)
-
Study Design: A multicenter, randomized, double-masked, comparative clinical trial.[4][5]
-
Participants: 146 Japanese patients with normal-tension glaucoma.[4][5]
-
Inclusion Criteria: At baseline, age, intraocular pressure (IOP), and mean deviation (MD) by the Humphrey field analyzer were 47.6 (SD 8.5) years, 14.2 (1.7) mmHg, and -4.5 (3.0) dB, respectively.[4][5]
-
Randomization: 72 patients were randomly assigned to the 0.25% this compound group and 74 patients to the 0.5% Timolol ophthalmic solution group.[4][5]
-
Intervention: Twice-daily administration of the assigned eye drops for a 3-year study period.[4][5]
-
Outcome Measures:
-
Primary Endpoint: The nonparametric O'Brien summary score (sum of the ranks of six slopes calculated from the average of the total deviation in each cluster) in each patient.[4][5]
-
Secondary Analyses: Differences in the MD slope, average of the total deviation in each cluster, the corrected pattern standard deviation (CPSD), and the time course of IOP.[4][5]
-
Visual Field Testing: The Humphrey full-threshold 30-2 visual field test was performed every 6 months.[4][5]
-
Neuroprotective Effects of this compound on Cultured Retinal Ganglion Cells
-
Experimental Model: Purified retinal ganglion cells (RGCs) isolated from 2-day-old Sprague-Dawley rats and cultured in a serum-free medium.[16]
-
Intervention:
-
A series of this compound concentrations (10⁻¹⁰ to 10⁻⁵ mol/L) or vehicle solutions were administered to the culture medium for 48 hours.[16]
-
The effects of Timolol maleate (B1232345) or Bunazosin were also evaluated.[16]
-
The nitric oxide scavenger, c-PTIO, was used to investigate the role of NO.[16]
-
-
Outcome Measure: The survival rate of small and large RGCs was evaluated separately using a newly developed system.[16]
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathway
This compound's neuroprotective effects are believed to be mediated, at least in part, through its nitric oxide-donating properties. The released NO can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, activates protein kinase G (PKG), which can phosphorylate various downstream targets involved in promoting cell survival and inhibiting apoptosis.[17]
Caption: this compound's neuroprotective NO/cGMP/PKG signaling pathway.
Experimental Workflow for Assessing Neuroprotection in Cultured RGCs
The in vitro assessment of this compound's neuroprotective effects typically follows a structured workflow, from cell isolation to survival analysis.
Caption: Experimental workflow for RGC neuroprotection assay.
Safety and Tolerability
In a long-term study, the administration of this compound ophthalmic solution was discontinued (B1498344) in 4 out of 46 patients (8.7%) due to side effects.[3] A comparative study with Timolol over 8 weeks showed an incidence of adverse events of 10.5% in the this compound group and 12.1% in the Timolol group, with no significant between-group difference.[18] Common ocular side effects include stinging or burning upon instillation and blurred vision. Systemic side effects, although less common with topical administration, can include those associated with beta-blockers, such as bradycardia and hypotension.
Conclusion
The clinical evidence suggests that this compound is an effective IOP-lowering agent in patients with NTG, with an efficacy comparable to Timolol. Its unique mechanism of action, particularly its nitric oxide-donating property, offers a potential advantage in improving ocular blood flow and providing direct neuroprotection to retinal ganglion cells. However, long-term studies on visual field preservation have not demonstrated a clear superiority over other established treatments like Timolol. The decision to use this compound in NTG should be made on a case-by-case basis, considering the individual patient's IOP targets, cardiovascular status, and tolerance to therapy. Further large-scale, long-term comparative studies are warranted to definitively establish its role in the management of this complex disease.
References
- 1. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Long-term study of this compound ophthalmic solution in patients with normal-tension glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of topical this compound and timolol on visual field performance in normal-tension glaucoma: a multicenter, randomized, double-masked comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aoa.org [aoa.org]
- 6. Visual field loss in patients with normal-tension glaucoma under topical this compound or timolol: subgroup and subfield analyses of the this compound-timolol study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrobulbar Hemodynamic Effects of this compound in Normal and Normal-Tension Glaucoma Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stage.webhealthnetwork.com [stage.webhealthnetwork.com]
- 9. Effect of brimonidine on intraocular pressure in normal tension glaucoma: a short term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Normal-Tension Glaucoma, Part Two: Treatment - American Academy of Ophthalmology [aao.org]
- 11. Effect of brimonidine on retinal vascular autoregulation and short-term visual function in normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Brimonidine on Retinal Vascular Autoregulation and Short-term Visual Function in Normal Tension Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of carteolol hydrochloride on 24-hour variation of intraocular pressure in normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Approaches to Normal Tension Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A long term clinical trial of carteolol in the management of glaucoma. Belgian Carteolol Study Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Phase III long-term study and comparative clinical study of this compound ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nipradilol: A Guide for Laboratory Professionals
The proper disposal of Nipradilol, a beta-blocker utilized in research and development, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and minimizes the ecological impact of pharmaceutical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several key regulations. The Environmental Protection Agency (EPA) oversees the management of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2] In 2019, the EPA enacted Subpart P of the RCRA, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, prohibiting the sewering of these substances.[2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances to prevent diversion. While this compound is not a federally controlled substance in the United States, it is imperative to handle its disposal with the same level of care as other potent pharmaceutical compounds.
Step-by-Step Disposal Procedures for this compound
For research laboratories and drug development facilities, the primary and most recommended method for disposing of unused or expired this compound is through a licensed hazardous waste contractor or a pharmaceutical take-back program.[1][3] If these options are not available, the following steps, adapted from general FDA and EPA guidelines for non-hazardous pharmaceutical waste, should be followed.[4][5]
1. Assessment and Preparation:
-
Characterization: Determine if the this compound waste is classified as hazardous under RCRA. While most beta-blockers are not explicitly listed as hazardous, this determination should be confirmed with your institution's Environmental Health and Safety (EHS) department.
-
Personal Protective Equipment (PPE): Before handling this compound, consult the Safety Data Sheet (SDS) and wear appropriate PPE, including gloves, eye protection, and a lab coat.[6][7][8]
-
Segregation: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.
2. On-Site Deactivation and Disposal (if take-back/contractor is unavailable):
-
Removal from Original Container: Carefully remove the unused or expired this compound from its original packaging.
-
Render Unpalatable: Mix the this compound (do not crush tablets or capsules) with an undesirable substance such as used coffee grounds, dirt, or cat litter.[4][5][9] This step makes the drug less appealing to children and pets and unrecognizable to individuals who might sift through trash.[3]
-
Containment: Place the mixture into a sealable plastic bag or another container that can be tightly closed to prevent leakage.[4][9]
-
Final Disposal: Dispose of the sealed container in the municipal solid waste (trash).[5]
3. Documentation and Record-Keeping:
-
Maintain a log of all disposed pharmaceutical substances, including the name of the drug, quantity, and date of disposal. This is a good laboratory practice and may be required by your institution.
Important Considerations:
-
Flushing is Not Recommended: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or FDA guidelines.[1][4][10] Flushing can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and contaminating water supplies.[10] The EPA's Subpart P regulation explicitly bans the sewering of hazardous waste pharmaceuticals.[2]
-
Empty Containers: Before disposing of empty this compound containers, remove or scratch out all personal or identifying information from the label to protect privacy.[4] These containers can then typically be disposed of in the regular trash or recycled according to local guidelines.
-
Consult Institutional Policy: Always prioritize your institution's specific waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for guidance.[11]
Quantitative Data on Pharmaceutical Disposal
While specific quantitative data for this compound disposal is not available, the following table summarizes general information regarding pharmaceutical waste streams.
| Waste Stream Category | Examples | Recommended Disposal Method | Regulatory Oversight |
| Non-Hazardous Pharmaceuticals | Most prescription and over-the-counter medications | Preferred: Drug take-back program or licensed waste hauler. Alternative: On-site deactivation and disposal in municipal trash.[3][5] | EPA, State Environmental Agencies |
| RCRA Hazardous Pharmaceuticals | P-listed and U-listed wastes, chemotherapy agents | Must be managed by a licensed hazardous waste contractor for incineration.[2] | EPA (RCRA) |
| Controlled Substances | Opioids, certain stimulants, and depressants | Must be destroyed via a DEA-compliant method, often through a reverse distributor, to render them "non-retrievable." | DEA |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the search results. The disposal procedures outlined above are based on regulatory guidelines and best practices for pharmaceutical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. fda.gov [fda.gov]
- 4. dea.gov [dea.gov]
- 5. fda.gov [fda.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Nipradilol
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Nipradilol. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
This compound is a non-selective beta-blocker and nitric oxide donor, presenting specific health and safety considerations. The following procedural guidance is designed to be your primary resource for the safe handling, storage, and disposal of this compound.
Quantitative Safety Data
For quick reference, the following table summarizes the key quantitative safety and physical data for this compound.
| Parameter | Value | Reference |
| Hazard Classifications | Acute Oral Toxicity: Category 4; Reproductive Toxicity: Category 2 | [1] |
| Harmful if swallowed. Suspected of damaging the unborn child. | [1] | |
| Occupational Exposure Limits (OEL) - Propranolol (as a reference) | Time-Weighted Average (TWA): 2 mg/m³ | [2] |
| Short-Term Exposure Limit (STEL): 6 mg/m³ | [2] | |
| Physical State | Solid | Sigma-Aldrich SDS |
| Solubility | Soluble in Ethanol and Water | [1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is paramount. The following workflow diagram and procedural steps outline the lifecycle of this compound within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
